Product packaging for delta-Guaiene(Cat. No.:CAS No. 3691-11-0)

delta-Guaiene

Cat. No.: B1206229
CAS No.: 3691-11-0
M. Wt: 204.35 g/mol
InChI Key: YHAJBLWYOIUHHM-UHFFFAOYSA-N
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Description

Alpha-Bulnesene, also known as α-bulnesene or D-guaiene, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Alpha-Bulnesene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, Alpha-bulnesene is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, Alpha-bulnesene can be found in cottonseed, herbs and spices, pepper (spice), and sweet basil. This makes Alpha-bulnesene a potential biomarker for the consumption of these food products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B1206229 delta-Guaiene CAS No. 3691-11-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,8-dimethyl-5-prop-1-en-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h12-13,15H,1,5-9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAJBLWYOIUHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(CCC(CC12)C(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863253
Record name 3,8-Dimethyl-5-(prop-1-en-2-yl)-1,2,3,3a,4,5,6,7-octahydroazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

274.00 to 275.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name alpha-Bulnesene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036444
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3691-11-0
Record name alpha-Bulnesene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036444
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Natural Sources of δ-Guaiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the natural sources of δ-guaiene, a sesquiterpene of interest for its potential pharmacological applications. The guide details its prevalence in various plant species, methods for its extraction and quantification, and its biosynthetic pathway.

Quantitative Analysis of δ-Guaiene in Natural Sources

δ-Guaiene is found in the essential oils of a variety of plants. The concentration of this compound can vary significantly based on the plant species, geographical origin, and the extraction method employed. The following table summarizes the quantitative data for δ-guaiene content in several well-documented botanical sources.

Plant SpeciesFamilyPlant Part UsedExtraction Methodδ-Guaiene Concentration (% of Essential Oil)Reference(s)
Pogostemon cablin (Patchouli)LamiaceaeLeavesTraditional Distillation21.51%[1]
Pogostemon cablin (Patchouli)LamiaceaeLeavesSupercritical CO₂ Extraction12.67 - 20.89%[2]
Pogostemon cablin (Patchouli)LamiaceaeLeavesWater Distillation28.30%[3]
Pogostemon cablin (Patchouli)LamiaceaeLeavesWater and Steam Distillation18.90%[4]
Pogostemon cablin (Patchouli)LamiaceaeLeavesMicrowave-Assisted Hydrodistillation14.69%
Aquilaria crassna (Agarwood)ThymelaeaceaeWoodHydrodistillation0.30% (as α-Bulnesene)
Aquilaria malaccensis (Agarwood)ThymelaeaceaeWoodHydrodistillation10.41%[5]

Biosynthesis of δ-Guaiene

The biosynthesis of δ-guaiene, a guaiane-type sesquiterpene, originates from the isoprenoid pathway. The key precursor molecule is farnesyl pyrophosphate (FPP). The formation of the characteristic bicyclic guaiane skeleton is catalyzed by a class of enzymes known as sesquiterpene synthases, specifically δ-guaiene synthases. The process involves a series of cyclization and rearrangement reactions. The generally accepted pathway proceeds through a germacrene A intermediate.

delta-Guaiene Biosynthesis FPP Farnesyl Pyrophosphate (FPP) GermacreneA Germacrene A FPP->GermacreneA δ-Guaiene Synthase GuaienylCation Guaienyl Cation GermacreneA->GuaienylCation Protonation & Cyclization deltaGuaiene δ-Guaiene GuaienylCation->deltaGuaiene Deprotonation

Biosynthetic pathway of δ-Guaiene from Farnesyl Pyrophosphate.

Experimental Protocols

The extraction and quantification of δ-guaiene from plant materials are critical for research and development. The following sections detail common methodologies.

Essential Oil Extraction

Two primary methods for extracting essential oils containing δ-guaiene are hydrodistillation and supercritical CO₂ extraction.

1. Hydrodistillation of Patchouli Leaves

This traditional method is widely used for obtaining essential oils from aromatic plants.[6]

  • Plant Material Preparation: Dried patchouli leaves and stems are used. The plant material is placed in a round-bottom flask of a Clevenger-type apparatus.

  • Hydrodistillation: Sufficient water is added to the flask to cover the plant material, preventing charring. The flask is heated to boiling. The steam and volatilized essential oil rise into the condenser.

  • Collection: The condensed mixture of water and essential oil is collected in a separating funnel. Due to their immiscibility and density difference, the essential oil can be separated from the aqueous layer.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

2. Supercritical Carbon Dioxide (SC-CO₂) Extraction of Patchouli

This method offers a "greener" alternative to traditional solvent extraction and can yield high-quality extracts.[7]

  • Sample Preparation: Dried and ground patchouli leaves are packed into a stainless steel extractor vessel.[1]

  • Extraction Process:

    • Liquid CO₂ is chilled (e.g., at 7°C) and then pumped into the extractor at a controlled flow rate (e.g., 18 g/min ).

    • The extractor is heated to the desired temperature (e.g., 40-80°C) and pressurized to supercritical conditions (e.g., 10-30 MPa).

    • The supercritical CO₂ acts as a solvent, extracting the essential oil from the plant material.

  • Separation and Collection: The CO₂-oil mixture flows to a separator where the pressure is reduced (e.g., 5 MPa), causing the CO₂ to return to a gaseous state and the essential oil to precipitate. The collected oil is then further processed.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis and quantification of volatile compounds like δ-guaiene in essential oils.

Experimental Workflow for GC-MS Analysis

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing EssentialOil Essential Oil Sample Dilution Dilute with Solvent (e.g., Acetone 1:100) EssentialOil->Dilution Injection Inject Sample (1 µL) Dilution->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Detection Mass Spectrometry Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC LibrarySearch Mass Spectral Library Search (NIST, Wiley) TIC->LibrarySearch Quantification Peak Area Integration & Quantification TIC->Quantification Result Result LibrarySearch->Result Compound Identification Result2 Result2 Quantification->Result2 Quantitative Results (%)

Workflow for the quantification of δ-Guaiene using GC-MS.

Typical GC-MS Parameters for Sesquiterpene Analysis

The following parameters are indicative and may require optimization based on the specific instrument and sample matrix.[8]

  • Gas Chromatograph (GC) System: Agilent 7890A or similar.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 270°C.

  • Injection Volume: 1 µL (split ratio, e.g., 1:10).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: Increase to 180°C at 10°C/min, hold for 1 minute.

    • Ramp 2: Increase to 280°C at 20°C/min, hold for 15 minutes.

  • Mass Spectrometer (MS) System: Agilent 5975C or similar.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: 20-550 m/z.

  • Compound Identification: Comparison of mass spectra and retention indices with reference libraries (e.g., NIST, Wiley).

References

An In-depth Technical Guide to the δ-Guaiene Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the δ-guaiene biosynthesis pathway in plants, with a particular focus on the enzymatic processes, genetic underpinnings, and experimental methodologies used to elucidate this significant metabolic route. δ-Guaiene, a bicyclic sesquiterpene, is a key component of the fragrant and medicinal resins produced by plants such as Aquilaria species (agarwood), and understanding its biosynthesis is crucial for applications in fragrance, medicine, and biotechnology.

Core Biosynthetic Pathway

The biosynthesis of δ-guaiene originates from the general isoprenoid pathway, starting with the precursor molecule farnesyl pyrophosphate (FPP).[1] The key enzymatic step is catalyzed by δ-guaiene synthase, a type of sesquiterpene synthase (TPS), which converts the linear FPP molecule into the complex cyclic structure of δ-guaiene.[2] This process often yields a mixture of related sesquiterpenes, including α-guaiene, α-humulene, and β-elemene, with the relative proportions depending on the specific synthase isoenzyme and plant species.[3][4]

The generally accepted mechanism for the formation of guaiane-type sesquiterpenes involves two critical cyclization reactions. The first is a C1-to-C10 cyclization of FPP, which forms a macrocyclic germacrene-like intermediate.[4][5] A subsequent C2-to-C6 cyclization of this intermediate generates the characteristic bicyclic guaiene skeleton.[4][5] The enzyme requires Mg²⁺ as a cofactor for its catalytic activity.[2]

delta_guaiene_pathway FPP Farnesyl Pyrophosphate (FPP) Intermediate Germacrene-like Intermediate FPP->Intermediate C1-C10 cyclization Enzyme δ-Guaiene Synthase (EC 4.2.3.93) delta_Guaiene δ-Guaiene Intermediate->delta_Guaiene C2-C6 cyclization alpha_Guaiene α-Guaiene Intermediate->alpha_Guaiene alpha_Humulene α-Humulene Intermediate->alpha_Humulene beta_Elemene β-Elemene Intermediate->beta_Elemene Enzyme->Intermediate

Caption: δ-Guaiene Biosynthesis Pathway

Quantitative Analysis of Sesquiterpene Production

Several studies have quantified the production of δ-guaiene and related sesquiterpenes, particularly in response to elicitors like methyl jasmonate (MJ), which is known to induce plant defense responses.[4][6] The tables below summarize key quantitative data from studies on Aquilaria cell cultures.

Table 1: Sesquiterpene Accumulation in MJ-Treated Aquilaria crassna Cell Cultures [4]

Time after MJ Treatment (hours)δ-Guaiene (µg/g fresh weight)α-Guaiene (µg/g fresh weight)α-Humulene (µg/g fresh weight)Total Sesquiterpenes (µg/g fresh weight)
0Not DetectedNot DetectedNot DetectedNot Detected
61.50.52.04.0
124.01.02.57.5
242.00.51.03.5

Table 2: Product Distribution of Recombinant Aquilaria δ-Guaiene Synthases Expressed in E. coli [5]

Enzyme Cloneδ-Guaiene (%)α-Guaiene (%)α-Humulene (%)Other Sesquiterpenes (%)
AcC280155-
AcC382135-
AcC479165-

Table 3: Enhanced δ-Guaiene Production in E. coli by Co-expression of δ-Guaiene Synthase (GS) and Farnesyl Diphosphate Synthase (FPS) [7][8]

Expressed Gene(s)δ-Guaiene Production (µg/mL culture)
GS only0.004
GS + FPS0.08
GS + FPS (in enriched Terrific broth)~0.6

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research in this field. The following sections provide an overview of key experimental protocols.

Gene Cloning and Expression of δ-Guaiene Synthase

The isolation and functional characterization of δ-guaiene synthase genes are fundamental to understanding their role in sesquiterpene biosynthesis.

1. RNA Isolation and cDNA Library Construction:

  • Total RNA is extracted from plant tissues (e.g., methyl jasmonate-treated Aquilaria cell cultures) using standard protocols or commercial kits.[6]

  • A cDNA library is then constructed from the isolated RNA.[6]

2. Gene Isolation:

  • Degenerate primers are designed based on conserved regions of known sesquiterpene synthase genes.

  • These primers are used in PCR to amplify fragments of the target genes from the cDNA library.[6]

  • The full-length gene sequences are then obtained using techniques like RACE (Rapid Amplification of cDNA Ends).

3. Heterologous Expression in E. coli:

  • The full-length cDNA of the δ-guaiene synthase gene is subcloned into an expression vector (e.g., pDEST15).[3]

  • The recombinant vector is then transformed into a suitable E. coli strain (e.g., BL21).[3]

  • Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).[9]

  • The bacterial cells are harvested, and the recombinant protein is purified.[10]

gene_cloning_workflow cluster_plant Plant System cluster_molecular Molecular Cloning cluster_expression Heterologous Expression Plant Plant Tissue (e.g., Aquilaria cells + MJ) RNA Total RNA Extraction Plant->RNA cDNA cDNA Synthesis RNA->cDNA PCR PCR with Degenerate Primers cDNA->PCR RACE RACE for Full-Length Gene PCR->RACE Vector Subcloning into Expression Vector RACE->Vector Ecoli Transformation into E. coli Vector->Ecoli Induction Protein Expression Induction (IPTG) Ecoli->Induction Purification Protein Purification Induction->Purification

Caption: Gene Cloning and Expression Workflow
In Vitro Enzyme Assays

Enzyme assays are performed to determine the function and product profile of the purified recombinant δ-guaiene synthase.

1. Reaction Setup:

  • The assay is typically conducted in a reaction buffer (e.g., 50 mM HEPES, pH 7.5) containing the purified enzyme, the substrate farnesyl pyrophosphate (FPP), and a divalent cation cofactor (e.g., 5 mM MgCl₂).[9]

  • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 3 hours).[9]

2. Product Extraction:

  • The reaction is stopped, and the sesquiterpene products are extracted using an organic solvent such as n-hexane.[10][11]

3. Product Analysis:

  • The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different sesquiterpenes produced.[10][11]

  • Compound identification is confirmed by comparing their mass spectra and retention times with those of authentic standards.[9]

Agrobacterium-Mediated Transient Expression in Plants

To study gene function in a plant system, Agrobacterium-mediated transient expression is a rapid and effective method.

1. Agrobacterium Culture Preparation:

  • The δ-guaiene synthase gene is cloned into a plant expression vector, which is then transformed into Agrobacterium tumefaciens.[12]

  • The transformed Agrobacterium is grown in a suitable medium (e.g., YEP) with appropriate antibiotics.[12]

2. Infiltration:

  • The Agrobacterium culture is harvested, resuspended in an infiltration medium (containing, for example, MS salts, sucrose, and acetosyringone), and the optical density is adjusted.[13]

  • The bacterial suspension is infiltrated into the leaves of a model plant, such as Nicotiana benthamiana, using a needleless syringe.[13]

3. Analysis of Gene Expression and Product Formation:

  • After a few days of incubation, the infiltrated leaf tissues are harvested.

  • Gene expression can be confirmed by RT-PCR or immunoblotting.

  • The accumulation of δ-guaiene and other sesquiterpenes in the plant tissue can be analyzed by GC-MS.

agroinfiltration_workflow Vector Plant Expression Vector with δ-Guaiene Synthase Gene Agro Transformation of Agrobacterium tumefaciens Vector->Agro Culture Agrobacterium Culture Growth Agro->Culture Resuspend Resuspension in Infiltration Medium Culture->Resuspend Infiltrate Infiltration of Nicotiana benthamiana Leaves Resuspend->Infiltrate Incubate Incubation (2-3 days) Infiltrate->Incubate Analyze Analysis of Gene Expression and Sesquiterpene Production Incubate->Analyze

Caption: Agroinfiltration Workflow

Metabolic Engineering for Enhanced Production

Metabolic engineering strategies aim to increase the yield of desired sesquiterpenes. A key approach is the co-expression of δ-guaiene synthase with farnesyl diphosphate synthase (FPS).[7] This strategy is effective because it increases the pool of the direct precursor, FPP, thereby enhancing the metabolic flux towards δ-guaiene production.[7][8] Studies have demonstrated a significant increase in δ-guaiene yield in both E. coli and tobacco cells when both genes are co-expressed.[7]

Conclusion

The biosynthesis of δ-guaiene is a well-characterized pathway pivotal to the production of valuable natural products. The identification and functional analysis of δ-guaiene synthases, coupled with quantitative studies and the development of robust experimental protocols, have provided a solid foundation for further research and biotechnological applications. Future work in this area may focus on elucidating the regulatory networks controlling the expression of these genes, exploring the diversity of sesquiterpene synthases in other plant species, and further optimizing metabolic engineering strategies for industrial-scale production of δ-guaiene and other high-value sesquiterpenes.

References

An In-Depth Technical Guide to the Stereoisomers and Enantiomers of δ-Guaiene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

δ-Guaiene, a bicyclic sesquiterpene, is a naturally occurring volatile organic compound found in the essential oils of various plants, including agarwood (Aquilaria spp.) and patchouli (Pogostemon cablin). Its chemical structure possesses multiple chiral centers, giving rise to several stereoisomers. The precise stereochemistry of a molecule is paramount in the field of drug development, as different enantiomers and diastereomers can exhibit distinct pharmacological, pharmacokinetic, and toxicological profiles. This guide provides a comprehensive technical overview of the stereoisomers and enantiomers of δ-guaiene, focusing on their significance, analysis, and potential biological implications for researchers, scientists, and drug development professionals.

While δ-guaiene is known to be a chiral molecule, specific quantitative data comparing the properties and biological activities of its individual stereoisomers are not extensively available in the public domain. This guide aims to consolidate the existing knowledge and provide a framework for future research in this area.

Stereochemistry of δ-Guaiene

The systematic IUPAC name for a specific enantiomer of δ-guaiene is (3S,3aS,5R)-3,8-dimethyl-5-(prop-1-en-2-yl)-1,2,3,3a,4,5,6,7-octahydroazulene. This designation defines the absolute configuration at the three chiral centers within the molecule. The existence of these chiral centers means that δ-guaiene can exist as 2³ = 8 possible stereoisomers, which can be grouped into four pairs of enantiomers.

Enantiomers are non-superimposable mirror images of each other and possess identical physical and chemical properties in an achiral environment. However, in a chiral environment, such as the human body with its chiral biomolecules (enzymes, receptors, etc.), enantiomers can behave as distinct chemical entities. Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other and have different physical and chemical properties.

Data Presentation: Physicochemical and Biological Properties

A critical aspect of characterizing stereoisomers is the detailed comparison of their physicochemical and biological properties. Due to a lack of specific experimental data for all δ-guaiene stereoisomers in the available literature, the following table is presented as a template for organizing future research findings.

Property(+)-δ-Guaiene(-)-δ-GuaieneOther StereoisomersReference(s)
Specific Rotation ([α]D) Not ReportedNot ReportedNot Reported
Enantiomeric Excess (ee) Not ApplicableNot ApplicableNot Applicable
Melting Point (°C) Not ReportedNot ReportedNot Reported
Boiling Point (°C) Not ReportedNot ReportedNot Reported
Biological Activity 1 (e.g., IC50 in µM) Not ReportedNot ReportedNot Reported
Biological Activity 2 (e.g., Ki in nM) Not ReportedNot ReportedNot Reported
Pharmacokinetic Parameter 1 (e.g., Half-life) Not ReportedNot ReportedNot Reported
Pharmacokinetic Parameter 2 (e.g., Clearance) Not ReportedNot ReportedNot Reported

Note: The lack of reported data highlights a significant gap in the current understanding of δ-guaiene stereoisomers and presents an opportunity for further research.

Experimental Protocols

The synthesis, separation, and analysis of stereoisomers require specialized experimental techniques. The following sections detail generalized protocols that can be adapted for the study of δ-guaiene stereoisomers.

Enantioselective Synthesis

The stereoselective synthesis of a specific δ-guaiene enantiomer is a complex undertaking that would likely involve a multi-step process utilizing chiral catalysts or starting materials. A general workflow for such a synthesis is outlined below.

General Workflow for Enantioselective Synthesis Start Achiral Starting Material(s) Step1 Introduction of Chirality (e.g., Asymmetric Catalyst, Chiral Auxiliary) Start->Step1 Step2 Key Bond Formation (e.g., Cyclization, Cross-Coupling) Step1->Step2 Step3 Functional Group Manipulations Step2->Step3 End Target Enantiomer of δ-Guaiene Step3->End

Caption: A generalized workflow for the enantioselective synthesis of a δ-guaiene enantiomer.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. The choice of chiral stationary phase (CSP) is critical for achieving separation.

Protocol:

  • Column Selection: Screen various chiral columns, such as those based on cyclodextrins (e.g., β-DEX), polysaccharides (e.g., cellulose or amylose derivatives), or other chiral selectors.

  • Mobile Phase Optimization:

    • Normal Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation.

    • Reversed Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Detection: UV detection is commonly used if the analyte has a chromophore. If not, a refractive index (RI) detector or a mass spectrometer (MS) can be employed.

  • Temperature: Column temperature can be varied to improve resolution.

Chiral HPLC Separation Workflow Sample Racemic δ-Guaiene Sample Injection Inject into HPLC System Sample->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection Detection (UV, MS, etc.) Separation->Detection Result Chromatogram with Separated Enantiomer Peaks Detection->Result

Caption: A simplified workflow for the chiral separation of δ-guaiene enantiomers using HPLC.

Chiral Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile compounds like δ-guaiene, chiral GC-MS is a highly effective analytical technique.

Protocol:

  • Column Selection: Utilize a capillary column coated with a chiral stationary phase, commonly a derivatized cyclodextrin (e.g., β-cyclodextrin).

  • Injector and Detector Temperatures: Typically set around 250°C.

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation and peak shape. For example, starting at a lower temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 240°C).

  • Carrier Gas: Helium or hydrogen is commonly used.

  • Mass Spectrometry: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Chiral GC-MS Analysis Workflow Sample δ-Guaiene Sample in Volatile Solvent Injection Inject into GC-MS System Sample->Injection Separation Separation on Chiral Capillary Column Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Analyzer and Detector Ionization->Detection Result Mass Spectra of Separated Enantiomers Detection->Result

Caption: A general workflow for the chiral analysis of δ-guaiene using GC-MS.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature detailing the interaction of δ-guaiene stereoisomers with specific signaling pathways. It is well-established, however, that the stereochemistry of a ligand is crucial for its interaction with biological targets. Different enantiomers can act as agonists, antagonists, or have no effect on a particular receptor or enzyme.

The biosynthesis of guaiene-type sesquiterpenes, including δ-guaiene, proceeds from farnesyl pyrophosphate (FPP) through a series of enzymatic cyclization reactions.[1]

Biosynthesis of Guaiene-Type Sesquiterpenes FPP Farnesyl Pyrophosphate (FPP) Intermediate Germacrene-like Intermediate FPP->Intermediate C1-C10 Cyclization Guaiene Guaiene Product (e.g., δ-Guaiene) Intermediate->Guaiene C2-C6 Cyclization

Caption: A simplified diagram of the biosynthetic pathway leading to guaiene-type sesquiterpenes.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the stereoisomers and enantiomers of δ-guaiene, highlighting the critical importance of stereochemistry in drug development and chemical research. While the absolute configuration of one enantiomer is known, a significant knowledge gap exists regarding the specific properties and biological activities of the individual stereoisomers of δ-guaiene.

Future research should focus on:

  • Enantioselective Synthesis: Developing robust synthetic routes to access enantiomerically pure δ-guaiene stereoisomers.

  • Chiral Separation and Analysis: Establishing and validating specific chiral HPLC and GC-MS methods for the routine separation and quantification of δ-guaiene enantiomers.

  • Quantitative Characterization: Systematically measuring and reporting the physicochemical properties, such as specific rotation, of each enantiomer.

  • Comparative Biological Evaluation: Conducting in-depth pharmacological studies to compare the biological activities, pharmacokinetics, and potential toxicities of the individual stereoisomers.

  • Target Identification and Pathway Analysis: Investigating the molecular targets and signaling pathways through which δ-guaiene stereoisomers exert their biological effects.

Addressing these research areas will be crucial for unlocking the full therapeutic potential of δ-guaiene and its derivatives in drug discovery and development.

References

Spectroscopic Profile of δ-Guaiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-Guaiene (δ-Guaiene), also known as α-Bulnesene, is a naturally occurring sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[1] It is a component of various essential oils, notably patchouli oil, and is recognized for its characteristic woody and spicy aroma. As a bioactive compound, δ-Guaiene and its isomers are of interest to researchers in fields ranging from natural product chemistry to drug discovery for their potential therapeutic properties. This technical guide provides a summary of the available spectroscopic data for δ-Guaiene, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to aid in its identification and characterization.

Spectroscopic Data

The structural elucidation of δ-Guaiene relies on a combination of spectroscopic techniques. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, MS, and IR analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules.

Table 1: ¹H NMR Spectroscopic Data for δ-Guaiene (Typical Values)

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~4.7-4.9br s-=CH₂ (exocyclic methylene)
~5.2-5.4br s-=CH- (endocyclic)
~2.0-2.8m-Allylic and methine protons
~1.5-1.9m-Methylene and methine protons
~1.7s-Methyl group on double bond
~0.9-1.1d~6-7Methyl group(s)

Note: The precise chemical shifts and coupling constants can vary depending on the solvent and the specific isomer.

Table 2: ¹³C NMR Spectroscopic Data for δ-Guaiene (Typical Values)

Chemical Shift (δ) (ppm)Carbon Type
~150C (quaternary, exocyclic C=)
~140C (quaternary, endocyclic C=)
~120-125CH (endocyclic =CH)
~110CH₂ (exocyclic =CH₂)
~40-60CH
~25-40CH₂
~15-25CH₃

Note: These are typical chemical shift ranges for the carbon environments present in a guaiene-type sesquiterpene. Specific assignments require 2D NMR experiments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For δ-Guaiene (C₁₅H₂₄), the molecular ion peak ([M]⁺) is expected at m/z 204.

Table 3: Mass Spectrometry Data for δ-Guaiene

m/zRelative IntensityAssignment
204Moderate[M]⁺
189Moderate[M - CH₃]⁺
161High[M - C₃H₇]⁺
105HighFurther fragmentation
91ModerateTropylium ion
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopic Data for δ-Guaiene

Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch (alkene)
2960-2850StrongC-H stretch (alkane)
~1640MediumC=C stretch (alkene)
~1450MediumC-H bend (alkane)
~890Strong=C-H bend (exocyclic methylene)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a sesquiterpene like δ-Guaiene.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified δ-Guaiene sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phased, baseline corrected, and referenced to the internal standard.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)
  • Sample Preparation: Prepare a dilute solution of the δ-Guaiene sample in a volatile organic solvent (e.g., hexane or dichloromethane).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The oven temperature program should be optimized to achieve good separation of the components in the sample. A typical program might start at 60°C, ramp to 240°C at 3°C/min, and hold for 5 minutes.

  • MS Detection: The eluent from the GC column is introduced into the ion source of the mass spectrometer (typically using Electron Ionization - EI at 70 eV). The mass analyzer scans a mass range of, for example, m/z 40-400.

  • Data Analysis: Identify the peak corresponding to δ-Guaiene in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small drop of the neat liquid sample of δ-Guaiene directly onto the ATR crystal.

  • Spectrum Acquisition: Record the IR spectrum using an FT-IR spectrometer. Typically, 16 or 32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

  • Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Spectroscopic Identification

The following diagram illustrates a general workflow for the spectroscopic identification of a natural product like δ-Guaiene.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Natural_Source Natural Source Extraction Extraction Natural_Source->Extraction Chromatography Chromatography Extraction->Chromatography Pure_Compound Pure Compound (δ-Guaiene) Chromatography->Pure_Compound NMR NMR (1H, 13C, 2D) Pure_Compound->NMR MS MS (GC-MS) Pure_Compound->MS IR IR (FT-IR) Pure_Compound->IR Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination

Caption: General workflow for the isolation and spectroscopic identification of δ-Guaiene.

References

The Occurrence and Biosynthesis of δ-Guaiene in Agarwood: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agarwood, the resinous heartwood produced by trees of the Aquilaria genus, is a highly prized natural product with a long history of use in traditional medicine, incense, and perfumery. The characteristic aroma and therapeutic properties of agarwood are attributed to a complex mixture of volatile and semi-volatile organic compounds, primarily sesquiterpenoids and chromones. Among the myriad of sesquiterpenes identified, δ-guaiene has emerged as a significant and often abundant component in the essential oil and resin of various Aquilaria species. This technical guide provides an in-depth exploration of the occurrence of δ-guaiene in agarwood, detailing its quantitative analysis, the experimental protocols for its identification, and its biosynthetic pathway.

Quantitative Occurrence of δ-Guaiene in Agarwood

The concentration of δ-guaiene in agarwood can vary significantly depending on the Aquilaria species, the geographical origin, the method of agarwood induction (natural or artificial), and the extraction technique employed. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical method for quantifying δ-guaiene and other volatile constituents of agarwood. The data presented below, summarized from multiple studies, highlights the quantitative presence of δ-guaiene in different agarwood samples.

Aquilaria SpeciesSample TypeInduction MethodExtraction Methodδ-Guaiene Content (%)Reference
Aquilaria malaccensisWoodTreatedSPME10.41[1]
Aquilaria crassnaCallus CultureMethyl Jasmonate-Major Product[1]
Aquilaria sinensisHealthy CallusUntreated-Detected (low levels)
Aquilaria sinensisCallusMethyl Jasmonate-Major Product
Aquilaria microcarpaCultured Cells--Major Product of GS[2][3]

Note: The content of δ-guaiene is often reported as a relative percentage of the total essential oil composition or as a major product without a specific percentage. The term "Treated" for Aquilaria malaccensis refers to artificial induction methods to stimulate agarwood production[1]. In callus cultures of Aquilaria crassna and Aquilaria sinensis, treatment with methyl jasmonate, a plant stress hormone, has been shown to significantly induce the production of sesquiterpenes, including δ-guaiene[1].

Experimental Protocols

The accurate identification and quantification of δ-guaiene in agarwood relies on precise and validated experimental protocols. The following sections detail the common methodologies employed in the extraction and analysis of this sesquiterpene.

Sample Preparation and Extraction

The initial step involves the extraction of essential oils or volatile compounds from the agarwood matrix. The two most prevalent methods are hydrodistillation and solid-phase microextraction (SPME).

  • Hydrodistillation: This is a traditional and widely used method for extracting essential oils from plant materials.

    • Protocol:

      • The agarwood chips or powder are submerged in water in a distillation apparatus.

      • The mixture is heated to boiling, and the steam, carrying the volatile compounds, is condensed.

      • The essential oil, being immiscible with water, is then separated from the hydrosol.

      • Pre-treatment of the agarwood, such as soaking in water for several days, may be performed prior to distillation[4].

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that is particularly useful for analyzing volatile and semi-volatile compounds in the headspace of a sample.

    • Protocol:

      • A small amount of powdered agarwood or essential oil is placed in a sealed vial.

      • The vial is gently heated to promote the release of volatile compounds into the headspace.

      • An SPME fiber coated with a specific stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period to adsorb the analytes.

      • The fiber is then retracted and directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis[1][5].

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone for the separation, identification, and quantification of δ-guaiene and other components of agarwood essential oil.

  • Typical GC-MS Parameters:

    • Gas Chromatograph: Agilent 7890A or similar.

    • Column: HP-5MS silica capillary column (30 m x 0.25 mm x 0.25 µm) or DB-1 (30 m x 0.25 mm x 0.25 µm)[4][6].

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 or 2 mL/min)[4][7].

    • Injector Temperature: 250 °C[7].

    • Oven Temperature Program:

      • Initial temperature: 50-80 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 3-10 °C/min to a final temperature of 220-250 °C.

      • Final hold: Maintain the final temperature for a specified duration[4][7].

    • Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) detector.

    • Ionization: Electron Impact (EI) at 70 eV[4][7].

    • Mass Range: m/z 40-500.

    • Identification: Compounds are identified by comparing their mass spectra and retention indices with those in spectral libraries such as NIST and Wiley[6].

Biosynthesis of δ-Guaiene in Aquilaria

The formation of δ-guaiene in agarwood is a complex biochemical process that begins with fundamental precursors from the plant's primary metabolism. The sesquiterpene is synthesized via the mevalonic acid (MVA) pathway, which provides the universal C5 isoprene units.

The key steps in the biosynthesis of δ-guaiene are:

  • Formation of Farnesyl Pyrophosphate (FPP): Two molecules of isopentenyl pyrophosphate (IPP) and one molecule of dimethylallyl pyrophosphate (DMAPP), both derived from the MVA pathway, are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). This reaction is catalyzed by FPP synthase (FPS)[8].

  • Cyclization of FPP: The crucial step in the formation of the guaiene skeleton is the cyclization of the linear FPP molecule. This intricate reaction is catalyzed by a class of enzymes known as sesquiterpene synthases, specifically δ-guaiene synthases (GS)[2][9][10]. These enzymes facilitate a series of intramolecular cyclizations and rearrangements to produce δ-guaiene as the major product, often alongside other minor sesquiterpenes like α-guaiene and α-humulene[9]. The expression of δ-guaiene synthase genes has been shown to be induced by stressors such as wounding and methyl jasmonate treatment, which aligns with the observation that agarwood formation is a response to injury[8].

Visualizations

Biosynthetic Pathway of δ-Guaiene

delta-Guaiene Biosynthesis cluster_MVA Mevalonic Acid (MVA) Pathway cluster_Sesquiterpene Sesquiterpene Biosynthesis Acetyl-CoA Acetyl-CoA MVA Mevalonic Acid Acetyl-CoA->MVA Multiple Steps IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPP Synthase (FPS) DMAPP->FPP FPP Synthase (FPS) This compound δ-Guaiene FPP->this compound δ-Guaiene Synthase (GS) alpha-Guaiene α-Guaiene This compound->alpha-Guaiene alpha-Humulene α-Humulene This compound->alpha-Humulene

Caption: Biosynthetic pathway of δ-guaiene from Acetyl-CoA via the MVA pathway.

Experimental Workflow for δ-Guaiene Analysis

Experimental Workflow cluster_extraction Extraction Methods cluster_data Data Analysis Start Agarwood Sample (Chips/Powder) Extraction Extraction Start->Extraction HD Hydrodistillation Extraction->HD SPME Solid-Phase Microextraction (SPME) Extraction->SPME Analysis GC-MS Analysis HD->Analysis SPME->Analysis Data Data Processing Analysis->Data Identification Compound Identification (NIST/Wiley Libraries) Data->Identification Quantification Quantification (Peak Area %) Data->Quantification Result δ-Guaiene Content Identification->Result Quantification->Result

Caption: A typical experimental workflow for the analysis of δ-guaiene in agarwood.

Conclusion

δ-Guaiene is a key sesquiterpene constituent of agarwood, contributing to its unique aromatic profile and potential therapeutic effects. Its presence and concentration are influenced by a variety of factors, necessitating standardized and robust analytical methods for accurate assessment. The detailed experimental protocols and an understanding of its biosynthetic pathway provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this valuable natural product. Further research into the specific regulatory mechanisms of δ-guaiene synthase and the broader metabolic network in Aquilaria will be crucial for optimizing the production of high-quality agarwood and for the potential biotechnological synthesis of this important compound.

References

δ-Guaiene: A Technical Guide on its Role as a Plant Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

δ-Guaiene is a bicyclic sesquiterpene, a class of 15-carbon isoprenoids, that is widely distributed in the plant kingdom and is a significant component of the essential oils of various aromatic and medicinal plants.[1][2] This technical guide provides an in-depth overview of the biosynthesis, physiological roles, and pharmacological activities of δ-guaiene. Particular emphasis is placed on its function in plant defense mechanisms, its antimicrobial and anti-inflammatory potential, and its activity as a platelet aggregation inhibitor. This document consolidates quantitative data, details key experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in phytochemistry, pharmacology, and drug development.

Introduction

Sesquiterpenes are a diverse class of natural products known for their complex structures and wide range of biological activities. Among these, δ-guaiene has emerged as a molecule of interest due to its significant presence in commercially important plants like Aquilaria spp. (agarwood) and Pogostemon cablin (patchouli).[3][4][5] Its production in plants is often induced by biotic and abiotic stresses, suggesting a primary role as a phytoalexin in defense responses.[3][6] Beyond its function in plants, δ-guaiene and related guaiane-type sesquiterpenes have demonstrated several pharmacological properties, including anti-inflammatory, antimicrobial, and anti-platelet aggregation effects, making them promising candidates for further investigation and potential therapeutic application.[1][7][8]

Biosynthesis of δ-Guaiene in Plants

The biosynthesis of δ-guaiene is a part of the broader terpenoid biosynthesis pathway, originating from the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The key steps in the biosynthesis of δ-guaiene are:

  • Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed to form the C15 precursor, farnesyl pyrophosphate.

  • Cyclization by δ-Guaiene Synthase: The enzyme δ-guaiene synthase catalyzes the complex cyclization of the linear FPP molecule. This reaction is thought to proceed through a germacrene-like intermediate.[3][9]

  • Product Formation: The cyclization cascade results in the formation of δ-guaiene as a major product, often alongside other sesquiterpenes such as α-guaiene and α-humulene, depending on the specific synthase and plant species.[3][10][11]

The production of δ-guaiene is notably induced in response to the plant hormone methyl jasmonate (MJ), a key signaling molecule in plant defense.[3][12] This induction highlights the role of the jasmonate signaling pathway in regulating the expression of δ-guaiene synthase genes.

Signaling Pathway: Jasmonate-Induced Biosynthesis

// Nodes Stress [label="Biotic/Abiotic Stress\n(e.g., wounding, pathogens)", fillcolor="#F1F3F4", fontcolor="#202124"]; JA_synthesis [label="Jasmonic Acid (JA)\nBiosynthesis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; JA_Ile [label="JA-Isoleucine (JA-Ile)\n(Active form)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; COI1 [label="COI1 Receptor", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAZ [label="JAZ Repressor\nProteins", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MYC2 [label="MYC2\n(Transcription Factor)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; TPS_Genes [label="Terpene Synthase (TPS)\nGene Expression\n(e.g., δ-guaiene synthase)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FPP [label="Farnesyl Pyrophosphate\n(FPP)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; delta_Guaiene [label="δ-Guaiene & other\nSesquiterpenes", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Degradation [label="26S Proteasome\nDegradation", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Stress -> JA_synthesis [label="induces"]; JA_synthesis -> JA_Ile [label="conjugation"]; JA_Ile -> COI1 [label="binds to"]; COI1 -> JAZ [label="recruits for\nubiquitination", style=dashed]; JAZ -> Degradation [label="targeted for"]; JAZ -> MYC2 [label="represses", arrowhead=tee]; COI1 -> MYC2 [label="releases repression of", style=dashed, constraint=false]; MYC2 -> TPS_Genes [label="activates"]; TPS_Genes -> FPP [label="enzyme synthesis leads to\nconversion of"]; FPP -> delta_Guaiene; } .

Jasmonate signaling pathway leading to δ-guaiene biosynthesis.

Physiological Role of δ-Guaiene in Plants

The primary role of δ-guaiene in plants is associated with defense against biotic and abiotic stressors.

  • Phytoalexin: δ-Guaiene is considered a phytoalexin, a low molecular weight antimicrobial compound that is synthesized and accumulates in plants after exposure to microorganisms or other stressors.[3] Its production is a key component of the induced defense response in plants like Aquilaria, where it contributes to the formation of agarwood.[3][12]

  • Antioxidant: It has been suggested that δ-guaiene acts as an antioxidant in plants, helping to mitigate oxidative damage caused by stress conditions.[4]

  • Herbivore Deterrent: As a volatile organic compound, δ-guaiene can act as a repellent to herbivores. Its lower volatility compared to other sesquiterpenes like α-humulene may result in a more localized and prolonged defensive action.[3][13]

Logical Workflow: Role in Plant Stress Response

// Nodes Stressor [label="Stressor\n(Biotic or Abiotic)", fillcolor="#F1F3F4", fontcolor="#202124"]; Signal_Perception [label="Signal Perception", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; JA_Pathway [label="Jasmonate Signaling\nPathway Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TPS_Expression [label="δ-guaiene Synthase\nGene Expression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Guaiene_Production [label="δ-Guaiene\nProduction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Defense_Response [label="Plant Defense Response", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Antimicrobial [label="Antimicrobial Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antioxidant [label="Antioxidant Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deterrent [label="Herbivore Deterrent", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stressor -> Signal_Perception; Signal_Perception -> JA_Pathway; JA_Pathway -> TPS_Expression; TPS_Expression -> Guaiene_Production; Guaiene_Production -> Defense_Response; Defense_Response -> Antimicrobial; Defense_Response -> Antioxidant; Defense_Response -> Deterrent; } .

Workflow of δ-guaiene's role in plant stress response.

Pharmacological and Biological Activities

δ-Guaiene and other guaiane-type sesquiterpenes exhibit a range of biological activities that are of interest for drug development.

Antimicrobial Activity

δ-Guaiene has demonstrated both antibacterial and antifungal properties. The mechanism is likely related to the disruption of microbial cell membranes or interference with essential cellular enzymes, a common trait for lipophilic terpenes.

Table 1: Antimicrobial Activity of δ-Guaiene

MicroorganismAssayResultConcentrationReference
Staphylococcus aureusWell Diffusion11.2 mm inhibition zone80%[8]
Staphylococcus epidermidisWell Diffusion5.16 mm inhibition zone60%[8]
Aspergillus nigerWell Diffusion1.4 mm inhibition zone20%[3]
MFC20%20%[3]
Trichophyton mentagrophytesMIC20%20%[3]
MFC20%20%[3]
Microsporum gypseumMIC20%20%[3]
MFC20%20%[3]
Candida albicansWell Diffusion0.15 mm inhibition zone40%[3]
Anti-inflammatory Activity

Table 2: Anti-inflammatory Activity of Related Guaiane Sesquiterpenes

CompoundAssayIC50 (µM)Reference
5-Guaien-11-olNO Inhibition (LPS-stimulated RAW 264.7 cells)8.1[7]
4-Guaien-11-olNO Inhibition (LPS-stimulated RAW 264.7 cells)7.2[7]
Undulatumoside ANO Inhibition (LPS-stimulated RAW 264.7 cells)16.4[7]
IndicanoneNO Inhibition (LPS-stimulated RAW 264.7 cells)9.3[10][12]
Miganoid GTNF-α mRNA Inhibition14.5[8]
Miganoid CTNF-α mRNA Inhibition19.4[8]
Platelet Aggregation Inhibition

δ-Guaiene has been identified as a platelet aggregation inhibitor.[1] This activity is significant as aberrant platelet activation is a key factor in thrombosis and cardiovascular diseases. The precise mechanism of action is not fully elucidated but may involve interference with platelet activation pathways, such as those mediated by ADP or thrombin, or by blocking key receptors like P2Y12.[14] While a specific IC50 for δ-guaiene is not reported, this is a promising area for further research.

Experimental Protocols

This section provides an overview of the methodologies used to investigate the properties of δ-guaiene.

Extraction and Quantification from Plant Material

Objective: To extract and quantify δ-guaiene from plant tissues.

Protocol:

  • Sample Preparation: Fresh or freeze-dried plant material is ground to a fine powder.

  • Extraction: The powder is extracted with a non-polar solvent such as pentane or hexane, often with an internal standard (e.g., limonene) for quantification. Extraction is typically performed over several hours with constant shaking.[3]

  • Purification: The extract is filtered and cleaned up using silica gel chromatography to remove polar compounds.

  • Analysis: The concentrated extract is analyzed by Gas Chromatography-Flame Ionization Detection (GC-FID) for quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for identification, comparing retention times and mass spectra with an authentic standard of δ-guaiene.[3][15][16][17]

In Vitro Anti-inflammatory Assay (NO Inhibition)

Objective: To assess the ability of δ-guaiene to inhibit the production of nitric oxide in stimulated macrophages.

Protocol:

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of δ-guaiene for a short period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • Incubation: The cells are incubated for 24 hours.

  • NO Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The concentration of δ-guaiene that inhibits NO production by 50% (IC50) is calculated. A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure the observed inhibition is not due to cytotoxicity.[18]

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To measure the inhibitory effect of δ-guaiene on platelet aggregation.

Protocol:

  • Plasma Preparation: Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) are prepared from fresh whole blood by differential centrifugation.

  • Baseline Calibration: The aggregometer is calibrated using PRP (0% aggregation) and PPP (100% aggregation).

  • Inhibition Assay: PRP is pre-incubated with various concentrations of δ-guaiene or a vehicle control at 37°C.

  • Aggregation Induction: A platelet agonist (e.g., ADP, collagen, or thrombin) is added to the PRP to induce aggregation.

  • Measurement: The change in light transmission through the PRP is recorded over time as platelets aggregate.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of δ-guaiene, and the IC50 value is determined.[2]

Experimental Workflow: Bioactivity Screening

// Nodes Plant_Material [label="Plant Material\n(e.g., Aquilaria leaves)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Solvent Extraction\n(e.g., Pentane)", fillcolor="#FBBC05", fontcolor="#202124"]; Crude_Extract [label="Crude Extract", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Fractionation [label="Bioassay-Guided\nFractionation\n(e.g., Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Active_Fraction [label="Active Fraction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isolation [label="Isolation of Pure Compound\n(e.g., HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; delta_Guaiene_pure [label="Pure δ-Guaiene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Structure_Elucidation [label="Structure Elucidation\n(NMR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Bioassays [label="Biological Assays", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anti_inflammatory [label="Anti-inflammatory", fillcolor="#F1F3F4", fontcolor="#202124"]; Antimicrobial [label="Antimicrobial", fillcolor="#F1F3F4", fontcolor="#202124"]; Anti_platelet [label="Anti-platelet", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Plant_Material -> Extraction; Extraction -> Crude_Extract; Crude_Extract -> Fractionation; Fractionation -> Active_Fraction; Active_Fraction -> Isolation; Isolation -> delta_Guaiene_pure; delta_Guaiene_pure -> Structure_Elucidation; delta_Guaiene_pure -> Bioassays; Bioassays -> Anti_inflammatory; Bioassays -> Antimicrobial; Bioassays -> Anti_platelet; } .

Workflow for bioassay-guided isolation and testing of δ-guaiene.

Conclusion and Future Directions

δ-Guaiene is a plant metabolite with a well-defined role in defense, orchestrated by the jasmonate signaling pathway. Its biosynthesis via δ-guaiene synthases has been a subject of significant research, particularly in the context of agarwood formation. The documented antimicrobial, anti-inflammatory, and platelet aggregation inhibitory activities of δ-guaiene and related compounds underscore its potential as a lead molecule for the development of new therapeutic agents.

Future research should focus on:

  • Determining specific IC50 values for the anti-inflammatory and anti-platelet aggregation activities of δ-guaiene.

  • Elucidating the precise molecular mechanisms underlying its pharmacological effects, including the identification of its direct protein targets.

  • Conducting in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of δ-guaiene.

  • Exploring synergistic effects of δ-guaiene with other phytochemicals or existing drugs.

A deeper understanding of the biological activities and mechanisms of action of δ-guaiene will be crucial for harnessing its full therapeutic potential.

References

physical and chemical properties of delta-Guaiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-guaiene (δ-guaiene) is a naturally occurring bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄.[1][2][3] It is a constituent of various plant essential oils, notably patchouli oil and agarwood.[1][4] This technical guide provides an in-depth overview of the physical and chemical properties of δ-guaiene, detailed experimental protocols for its isolation, and an exploration of its potential biological activities, with a focus on its role as a platelet aggregation inhibitor. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams.

Physicochemical Properties

This compound is a liquid at room temperature with a characteristic woody and smoky aroma.[2] Its physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties of δ-Guaiene
PropertyValueReference
Molecular Formula C₁₅H₂₄[1][2][3]
Molecular Weight 204.35 g/mol [1][2][5][6]
CAS Number 3691-11-0[1][2][5][7]
Appearance Colorless to pale yellow liquid
Boiling Point 274.00 to 275.00 °C @ 760.00 mm Hg[5]
Density Not available
Refractive Index Not available
Optical Rotation Not available
Table 2: Spectroscopic Data for δ-Guaiene

While comprehensive, publicly available 1H and 13C NMR spectral data for δ-guaiene are limited, the following provides a summary of its mass spectrometry characteristics.

Spectroscopic DataDescription
Mass Spectrometry (MS) The GC-MS profile of δ-guaiene shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is characteristic of a sesquiterpene hydrocarbon.

Experimental Protocols

Isolation of δ-Guaiene from Patchouli Oil by Vacuum Fractional Distillation

This protocol describes a method for the isolation of δ-guaiene from crude patchouli oil. The procedure is based on the principle of separating compounds based on their boiling points under reduced pressure.

Materials and Equipment:

  • Crude patchouli oil

  • Vacuum fractional distillation apparatus (e.g., BR 36-100 Spinning Band Distillation System)

  • Heating mantle

  • Vacuum pump

  • Receiving flasks

  • Gas chromatography-mass spectrometry (GC-MS) for fraction analysis

Procedure:

  • Preparation: Charge the boiling flask of the vacuum fractional distillation apparatus with 100 mL of crude patchouli oil.

  • System Setup: Assemble the distillation column and connect it to the vacuum pump and receiving flasks.

  • Distillation Parameters: Set the distillation parameters, including vacuum pressure, boiling temperature ranges, reflux ratio, and condenser temperature. For the isolation of δ-guaiene, a temperature range of 274–281 °C is targeted.

  • Fraction Collection: Begin the distillation process. Collect the fraction that distills over within the 274–281 °C temperature range. This fraction is expected to be enriched in δ-guaiene.

  • Analysis: Analyze the collected fraction using GC-MS to determine the purity of δ-guaiene. The retention time and mass spectrum should be compared with a known standard for confirmation.

Logical Workflow for δ-Guaiene Isolation

Isolation_Workflow cluster_0 Preparation cluster_1 Distillation cluster_2 Analysis & Purification Crude Patchouli Oil Crude Patchouli Oil Vacuum Fractional Distillation Vacuum Fractional Distillation Crude Patchouli Oil->Vacuum Fractional Distillation  Load   Fraction Collection (274-281 °C) Fraction Collection (274-281 °C) Vacuum Fractional Distillation->Fraction Collection (274-281 °C)  Separate by Boiling Point   GC-MS Analysis GC-MS Analysis Fraction Collection (274-281 °C)->GC-MS Analysis  Analyze Purity   Isolated δ-Guaiene Isolated δ-Guaiene GC-MS Analysis->Isolated δ-Guaiene  Confirm Identity   Platelet_Aggregation_Pathway cluster_0 Platelet Activation Cascade cluster_1 Inhibitory Action ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein Activation P2Y12->Gi AC Adenylyl Cyclase Inhibition Gi->AC  Inhibits cAMP ↓ cAMP AC->cAMP VASP VASP Phosphorylation Inhibition cAMP->VASP  Inhibits GPIIbIIIa GPIIb/IIIa Activation VASP->GPIIbIIIa  Leads to Aggregation Platelet Aggregation GPIIbIIIa->Aggregation dGuaiene δ-Guaiene dGuaiene->P2Y12  Antagonizes

References

delta-Guaiene CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Physicochemical Properties, Biological Activities, and Experimental Protocols of δ-Guaiene for Researchers, Scientists, and Drug Development Professionals.

Introduction

δ-Guaiene (CAS Number: 3691-11-0; Molecular Formula: C15H24) is a naturally occurring bicyclic sesquiterpene found in a variety of aromatic plants, including patchouli (Pogostemon cablin) and agarwood (Aquilaria spp.).[1][2] As a member of the guaiane class of sesquiterpenoids, δ-Guaiene has garnered significant scientific interest due to its diverse and promising biological activities. This technical guide provides a comprehensive overview of δ-Guaiene, including its physicochemical properties, and delves into its antifungal, anti-inflammatory, antioxidant, and potential anticancer activities. Detailed experimental protocols and relevant signaling pathways are presented to facilitate further research and drug discovery efforts.

Physicochemical Properties of δ-Guaiene

PropertyValueReference
CAS Number 3691-11-0[1]
Molecular Formula C15H24[1]
Molecular Weight 204.35 g/mol [1]
IUPAC Name (1S,3aR,8aS)-1,4-dimethyl-7-(propan-2-ylidene)-1,2,3,3a,4,5,6,8a-octahydroazuleneN/A
Synonyms α-Bulnesene, Guaia-1(5),11-dieneN/A
Appearance Oily liquidN/A
Boiling Point Not availableN/A
Solubility Insoluble in water; soluble in organic solventsN/A

Biological Activities and Mechanisms of Action

δ-Guaiene has demonstrated a range of biological activities with potential therapeutic applications. The following sections detail these activities, supported by experimental data and insights into the underlying molecular mechanisms.

Antifungal Activity

δ-Guaiene has shown notable antifungal properties against various fungal strains. The antifungal efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), as well as by measuring the zone of inhibition in agar diffusion assays.

Table 1: Antifungal Activity of δ-Guaiene

Fungal StrainAssayConcentrationResult
Candida albicansAgar Disc Diffusion20%No Inhibition
Aspergillus nigerAgar Disc Diffusion20%1.4 mm inhibition zone
Trichophyton mentagrophytesAgar Disc Diffusion20%0.4 mm inhibition zone
Microsporum gypseumAgar Disc Diffusion20%0.25 mm inhibition zone
Anti-inflammatory Activity

Guaiane sesquiterpenes, including δ-Guaiene, are known to possess anti-inflammatory properties.[3][4][5][6] The primary mechanism of action is believed to be through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9][10][11] By inhibiting these pathways, guaiane sesquiterpenes can suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[6][7][9]

Table 2: Anti-inflammatory Activity of Guaiane Sesquiterpenes

CompoundCell LineAssayIC50 (µM)Reference
5-guaien-11-olRAW 264.7NO Production Inhibition8.1[3]
4-guaien-11-olRAW 264.7NO Production Inhibition7.2[3]
Undulatumoside ARAW 264.7NO Production Inhibition16.4[3]

Note: Data for closely related guaiane sesquiterpenes are presented to illustrate the anti-inflammatory potential of this class of compounds.

Antioxidant Activity

The antioxidant potential of δ-Guaiene and related compounds is often assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Potential Anticancer Activity

Sesquiterpenes have been a focus of cancer research due to their cytotoxic effects on various cancer cell lines.[1][2][12] The proposed mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB and MAPK pathways.[1][13]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of δ-Guaiene's biological activities.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[14][15][16]

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal test organism is prepared in a suitable broth (e.g., RPMI 1640) to a concentration of approximately 0.5-2.5 x 10^3 colony-forming units (CFU)/mL.

  • Preparation of δ-Guaiene Dilutions: A series of twofold dilutions of δ-Guaiene are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the δ-Guaiene dilution is inoculated with the fungal suspension. A growth control well (containing only the inoculum and broth) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of δ-Guaiene that causes complete inhibition of visible fungal growth.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant capacity of natural products.[17][18][19]

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

  • Reaction Mixture: In a 96-well plate or test tubes, various concentrations of δ-Guaiene are mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22][23]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of δ-Guaiene for a specified duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm.

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells.

Signaling Pathways and Visualizations

The biological activities of δ-Guaiene and other guaiane sesquiterpenes are often mediated through the modulation of complex intracellular signaling pathways.

Biosynthesis of δ-Guaiene

The biosynthesis of δ-Guaiene begins with farnesyl pyrophosphate (FPP) and is catalyzed by the enzyme δ-guaiene synthase.[24][25][26][27][28]

G FPP Farnesyl Pyrophosphate (FPP) GuaieneSynthase δ-Guaiene Synthase FPP->GuaieneSynthase dGuaiene δ-Guaiene GuaieneSynthase->dGuaiene

Caption: Biosynthesis of δ-Guaiene from Farnesyl Pyrophosphate.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of guaiane sesquiterpenes are often attributed to the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of inflammation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IkB releases NFkB_IkB->NFkB dGuaiene δ-Guaiene dGuaiene->MAPK_pathway inhibits dGuaiene->IKK inhibits Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_n->Inflammatory_Genes activates

Caption: Proposed anti-inflammatory mechanism of δ-Guaiene.

Anticancer Signaling Pathway

The potential anticancer effects of sesquiterpenes are linked to their ability to induce apoptosis and inhibit cell proliferation, often through the modulation of the NF-κB and MAPK pathways, which are also implicated in cancer cell survival and growth.

G cluster_0 Cytoplasm dGuaiene δ-Guaiene NFkB_pathway NF-κB Pathway dGuaiene->NFkB_pathway inhibits MAPK_pathway MAPK Pathway dGuaiene->MAPK_pathway modulates Proliferation Cell Proliferation & Survival NFkB_pathway->Proliferation promotes Apoptosis Apoptosis NFkB_pathway->Apoptosis inhibits MAPK_pathway->Proliferation promotes MAPK_pathway->Apoptosis regulates

Caption: Proposed anticancer mechanism of δ-Guaiene.

Conclusion

δ-Guaiene is a promising natural compound with a spectrum of biological activities that warrant further investigation for potential therapeutic applications. This technical guide provides a foundational understanding of its physicochemical properties, biological effects, and the experimental methodologies to study them. The provided diagrams of key signaling pathways offer a visual representation of its potential mechanisms of action. It is hoped that this comprehensive overview will serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, stimulating further research into the therapeutic potential of δ-Guaiene.

References

Methodological & Application

Application Note: Quantification of δ-Guaiene in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-Guaiene (δ-Guaiene) is a bicyclic sesquiterpene found in the essential oils of various plants, notably in agarwood (Aquilaria spp.) and patchouli (Pogostemon cablin).[1][2] As a significant contributor to the aromatic profile of these plants, and with potential pharmacological activities being explored, accurate and precise quantification of δ-Guaiene in plant extracts is crucial for quality control, standardization of herbal products, and phytochemical research. This document provides detailed protocols for the quantification of δ-Guaiene using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for volatile and semi-volatile compounds.[3]

Chemical Profile: δ-Guaiene

PropertyValue
Molecular Formula C₁₅H₂₄
Molecular Weight 204.35 g/mol [4]
CAS Number 3691-11-0[4]
Structure A carbobicyclic sesquiterpene with a 1,2,3,3a,4,5,6,7-octahydroazulene skeleton substituted by methyl and prop-1-en-2-yl groups.[5]

Quantitative Data Summary

The concentration of δ-Guaiene can vary significantly depending on the plant species, geographical origin, and extraction method. The following table summarizes representative quantitative data from scientific literature.

Plant SpeciesPlant Part/Extract Typeδ-Guaiene ConcentrationAnalytical MethodReference
Aquilaria crassnaCell Culture (induced with methyl jasmonate)~26% of total sesquiterpenes in headspaceSPME-GC-MS[6][7]
Aquilaria malaccensisWood (treated)10.41% of SPME extractSPME-GC-MS
Pogostemon cablinEssential Oil15.30% (before distillation) - 33.10% (after molecular distillation)GC-MS[1]
Eugenia austin-smithiiEssential Oil0.7%GC-MS[8]

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for accurate quantification and depends on the plant matrix.

a) Solvent Extraction (for dried plant material)

  • Grinding: Grind the dried plant material (e.g., leaves, wood) into a fine powder to increase the surface area for extraction.

  • Extraction: Accurately weigh approximately 1-5 g of the powdered material into a flask. Add a suitable solvent such as ethyl acetate or n-hexane at a 1:10 solid-to-solvent ratio (w/v).

  • Ultrasound-Assisted Extraction (UAE): Place the flask in an ultrasonic bath for 30-60 minutes to enhance extraction efficiency.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to avoid loss of volatile compounds.

  • Reconstitution: Redissolve the concentrated extract in a known volume of a suitable solvent (e.g., n-hexane or ethyl acetate) for GC-MS analysis.

b) Solid-Phase Microextraction (SPME) (for volatile profiling)

  • Sample Preparation: Place a small amount of the powdered plant material or essential oil in a headspace vial.

  • Extraction: Expose a SPME fiber (e.g., with a Polydimethylsiloxane - PDMS coating) to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature.

  • Desorption: Directly introduce the SPME fiber into the GC inlet for thermal desorption of the adsorbed volatile compounds.

GC-MS Analysis

The following parameters provide a starting point for the analysis of δ-Guaiene and should be optimized for the specific instrument and column used.

Parameter Typical Value
Gas Chromatograph
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[3]
Carrier Gas Helium (>99.999% purity).[3]
Flow Rate 1.0 - 1.2 mL/min (constant flow).[3]
Inlet Temperature 250 - 280 °C.[3]
Injection Volume 1 µL.[3]
Injection Mode Split (e.g., 20:1) or Splitless for trace analysis.[3]
Oven Temperature Program Initial temperature of 60°C for 2 min, ramp at 4°C/min to 180°C, then ramp at 10°C/min to 280°C, and hold for 5 min.
Mass Spectrometer
Ionization Mode Electron Ionization (EI).
Ionization Energy 70 eV.[9]
Ion Source Temperature 230 °C.[9]
Transfer Line Temperature 280 °C.[9]
Mass Scan Range m/z 40-400.
Solvent Delay 3-5 minutes.
Acquisition Mode Full Scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative accuracy. Key ions for δ-Guaiene: m/z 204 (molecular ion), 189, 161, 105.
Calibration and Quantification
  • Analytical Standard: Obtain a δ-Guaiene analytical standard. Note: Commercial "guaiene" standards may be a mixture of isomers.[10] It is crucial to verify the purity and isomeric composition via the Certificate of Analysis. If a certified δ-Guaiene standard is unavailable, custom synthesis or semi-quantification using a related sesquiterpene with a similar response factor may be considered.

  • Stock Solution: Prepare a stock solution of the δ-Guaiene standard in a suitable solvent (e.g., n-hexane) at a concentration of 1 mg/mL.

  • Calibration Curve: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of δ-Guaiene in the samples (e.g., 1-100 µg/mL).

  • Internal Standard: For improved accuracy, add a fixed concentration of an internal standard (e.g., tetradecane or a non-native sesquiterpene) to all calibration standards and samples.

  • Analysis: Analyze the calibration standards and samples using the optimized GC-MS method.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of δ-Guaiene to the internal standard against the concentration of the calibration standards. Determine the concentration of δ-Guaiene in the samples from the calibration curve.

Method Validation

The analytical method should be validated according to ICH guidelines or other relevant standards.[9] Key validation parameters include:

  • Linearity: Assess the linearity of the calibration curve (R² ≥ 0.99).[11]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Accuracy: Evaluate the closeness of the measured value to the true value, often through recovery studies in a spiked matrix (typically 80-120%).[9][11]

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method, expressed as the relative standard deviation (RSD), which should typically be ≤ 15%.[9][11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Result plant_material Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction (UAE) grinding->extraction filtration Filtration & Concentration extraction->filtration reconstitution Reconstitution in Solvent filtration->reconstitution gc_ms GC-MS System reconstitution->gc_ms data_acquisition Data Acquisition gc_ms->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification final_concentration δ-Guaiene Concentration quantification->final_concentration

Caption: Experimental workflow for the quantification of δ-Guaiene.

biosynthetic_pathway FPP Farnesyl Pyrophosphate (FPP) Germacrene Germacrane Intermediates FPP->Germacrene Sesquiterpene Synthase Guaiane Guaiane Skeleton Germacrene->Guaiane Cyclization delta_Guaiene δ-Guaiene Guaiane->delta_Guaiene Enzymatic Modification

Caption: Biosynthetic pathway of guaiane sesquiterpenes.

References

Application Notes and Protocols for the Extraction of delta-Guaiene via Steam Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

delta-Guaiene is a naturally occurring sesquiterpene found in the essential oils of various plants, notably in some species of Aquilaria (agarwood) and guaiac wood.[1][2] As a bioactive compound, it is of interest to researchers for its potential pharmacological activities. Steam distillation is a widely used and effective method for extracting essential oils from plant materials.[3][4] This technique is particularly suitable for the isolation of volatile and water-insoluble compounds like this compound.

This document provides detailed application notes and experimental protocols for the extraction of this compound using steam distillation, followed by its quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for optimizing its extraction.

PropertyValueReference
Molecular FormulaC₁₅H₂₄[5]
Molecular Weight204.35 g/mol [5][6]
Boiling Point274-279 °C @ 760 mmHg[5][6]
Water SolubilityVery low (estimated at 0.1085 mg/L @ 25 °C for a related isomer)[7]
Solubility in Organic SolventsSoluble in non-polar and moderately polar organic solvents.[5]
Lipophilicity (XLogP3-AA)4.6[5]

The high boiling point and very low water solubility of this compound make it an ideal candidate for steam distillation.[5][6] During this process, hot steam passes through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and essential oil vapor is then condensed, and due to its immiscibility with water, the essential oil containing this compound can be easily separated from the aqueous phase (hydrosol).

Experimental Protocols

Plant Material Preparation

The selection and preparation of the plant material are critical for achieving a high yield of this compound.

  • Plant Source: Aquilaria spp. (e.g., Aquilaria malaccensis) known to contain this compound are suitable sources.[8][9]

  • Harvesting and Drying: Harvest the appropriate plant part (e.g., wood, leaves). The material can be used fresh or air-dried. Drying can increase the concentration of the essential oil per unit weight.

  • Grinding: To increase the surface area for efficient steam penetration, the plant material should be ground into a coarse powder. Overly fine powder may impede steam flow.

Steam Distillation Protocol

This protocol is a general guideline and may require optimization based on the specific plant material and equipment.

Apparatus:

  • Steam generator (or a boiling flask for direct steam generation)

  • Distillation flask (to hold the plant material)

  • Condenser

  • Receiving vessel (e.g., a separatory funnel or a Florentine flask)

  • Heating source (e.g., heating mantle)

  • Connecting glassware and tubing

Procedure:

  • Assembly: Assemble the steam distillation apparatus as illustrated in the workflow diagram below. Ensure all glass joints are properly sealed.[10]

  • Loading: Place the ground plant material into the distillation flask. Do not pack the material too tightly to allow for even steam distribution.

  • Steam Generation: Begin heating the water in the steam generator to produce a steady flow of steam.

  • Distillation: Introduce the steam into the bottom of the distillation flask containing the plant material. The steam will pass through the material, vaporizing the essential oils.

  • Condensation: The mixture of steam and essential oil vapor will travel to the condenser. Ensure a continuous flow of cold water through the condenser to efficiently convert the vapor back into a liquid.

  • Collection: Collect the distillate, which consists of the essential oil and water (hydrosol), in the receiving vessel.

  • Separation: The essential oil, being less dense and immiscible with water, will form a separate layer on top of the hydrosol. Separate the essential oil from the aqueous layer.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the extracted essential oil in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

Workflow Diagram:

SteamDistillationWorkflow cluster_preparation Plant Material Preparation cluster_distillation Steam Distillation cluster_analysis Analysis Harvest Harvest Plant Material Dry Air Dry Harvest->Dry Grind Grind to Coarse Powder Dry->Grind Load Load Plant Material into Still Grind->Load Steam Introduce Steam Load->Steam Condense Condense Vapor Steam->Condense Collect Collect Distillate Condense->Collect Separate Separate Essential Oil Collect->Separate DryOil Dry Essential Oil Separate->DryOil GCMS GC-MS Analysis DryOil->GCMS Quantify Quantify this compound GCMS->Quantify

Steam Distillation Workflow for this compound Extraction.
GC-MS Quantification Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying the components of a complex mixture like essential oils.[11][12]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating sesquiterpenes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[11]

  • Injector Temperature: 250°C.[11]

  • Oven Temperature Program:

    • Initial temperature: 60-70°C, hold for 2-3 minutes.

    • Ramp: Increase to 240-250°C at a rate of 3-5°C/min.

    • Final hold: Maintain at 240-250°C for 5-10 minutes.

  • Mass Spectrometer (if used):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.[11]

Sample Preparation:

  • Dilute the extracted essential oil in a suitable volatile solvent (e.g., hexane, ethyl acetate) to a concentration of approximately 10 µg/mL.[13]

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

Quantification:

  • Identification: Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with that of a certified reference standard.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and inject them into the GC-MS to generate a calibration curve.

  • Quantification: Determine the concentration of this compound in the essential oil sample by comparing its peak area to the calibration curve. The percentage of this compound in the essential oil can then be calculated.

Logical Relationship Diagram:

GCMS_Quantification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Dilute Dilute Essential Oil Filter Filter Sample Dilute->Filter Inject Inject into GC-MS Filter->Inject Separate Separation on Column Inject->Separate Detect Detection by MS/FID Separate->Detect Identify Identify this compound Peak Detect->Identify Calculate Calculate Concentration Identify->Calculate Calibrate Generate Calibration Curve Calibrate->Calculate

GC-MS Quantification of this compound.

Quantitative Data Summary

The yield of essential oil and the concentration of this compound can vary significantly depending on the plant species, geographical location, harvesting time, and extraction method. The following table summarizes some reported data.

Plant MaterialExtraction MethodEssential Oil Yield (% w/w)This compound Content (%) in OilReference
Aquilaria malaccensisHydrodistillation0.18Not specified, but present[14]
Guaiacwood (Bulnesia sarmientoi)Steam DistillationNot specified2.08[2]
Cultured Aquilaria cells (MJ-treated)Solvent ExtractionNot applicableMajor sesquiterpene produced[9][15]

Note: Data on the specific yield of this compound from steam distillation is limited in the available literature. The provided data for Aquilaria malaccensis refers to the total essential oil yield.

Conclusion

Steam distillation is a viable and efficient method for the extraction of this compound from plant sources. The provided protocols for extraction and quantification offer a solid foundation for researchers. It is important to note that optimization of parameters such as distillation time and steam flow rate may be necessary to maximize the yield of this compound for a specific plant material. The use of GC-MS with a certified reference standard is crucial for the accurate identification and quantification of this valuable sesquiterpene.

References

Application Notes and Protocols for the Purification of δ-Guaiene from Patchouli Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of δ-guaiene, a significant sesquiterpene found in patchouli oil (Pogostemon cablin). δ-Guaiene is of interest for its potential applications in the pharmaceutical and fragrance industries.[1][2] The following sections detail various purification methodologies, present comparative data, and provide step-by-step experimental protocols.

Introduction to δ-Guaiene in Patchouli Oil

Patchouli oil is a complex mixture of volatile compounds, with the primary constituents being patchouli alcohol, α-guaiene, and δ-guaiene.[3] The concentration of δ-guaiene in patchouli oil typically ranges from 12.67% to 21.51%, depending on the source and extraction method of the oil.[3][4] This sesquiterpene, along with α-guaiene, contributes to the characteristic aroma of patchouli oil and is explored for various industrial applications.[2]

Physical Properties of δ-Guaiene:

  • Molecular Formula: C₁₅H₂₄[5]

  • Molecular Weight: 204.35 g/mol [5][6]

  • Boiling Point: Approximately 123-124 °C at reduced pressure and an estimated 279 °C at atmospheric pressure.[5][7]

  • Appearance: Described as a green-yellow oily liquid.[7]

Purification Methodologies

Several techniques can be employed to isolate and purify δ-guaiene from the complex matrix of patchouli oil. The most common and effective methods include fractional distillation (under vacuum) and molecular distillation. Other techniques such as preparative gas chromatography and column chromatography can also be utilized for higher purity applications.

2.1. Fractional Distillation (Vacuum)

Vacuum fractional distillation is a widely used technique to separate components of essential oils based on their boiling point differences.[8][9] By reducing the operating pressure, the boiling points of the compounds are lowered, preventing thermal degradation of sensitive molecules.[9]

2.2. Molecular Distillation

Molecular distillation is an advanced purification technique that operates under high vacuum and a short path between the evaporator and condenser. This method is particularly suitable for separating thermally sensitive compounds with high boiling points and is effective in enriching guaiene content.[1][2]

2.3. Preparative Gas Chromatography (Prep-GC)

For achieving very high purity, preparative gas chromatography is an excellent, albeit less scalable, option.[10][11] It offers superior separation of volatile compounds.[11] This method involves injecting the essential oil onto a chromatographic column where components are separated based on their interaction with the stationary phase and are collected as they elute.[11]

2.4. Column Chromatography

Column chromatography is a classic and versatile purification technique. For the separation of non-polar compounds like sesquiterpenes, normal-phase chromatography using silica gel as the stationary phase and a non-polar mobile phase is typically employed.[12]

Comparative Data of Purification Methods

The selection of a purification method often depends on the desired purity, yield, and scale of operation. The following table summarizes the reported performance of different techniques for the enrichment of guaienes from patchouli oil.

Purification MethodStarting MaterialKey ParametersResulting δ-Guaiene Content (%)Resulting α-Guaiene Content (%)Reference
Fractional Distillation (Vacuum) Patchouli Oil ATemperature: 120-135°CDecreased from initialDecreased from initial[13]
Patchouli Oil BTemperature: 120-135°C20.07% to 15.80%15.91% to 7.5%[13]
Patchouli OilOne-stage fractionation (8 temp. ranges)18.4% (in raw material)17.34% (in raw material)[8]
Patchouli OilTwo-stage fractionation (5 temp. ranges)13.43% (in Cut 1 fraction)17.89% (in Cut 1 fraction)[8]
Molecular Distillation Crude Patchouli OilFirst-stage-22.61% (in residue)[2]
Distillate FractionSecond-stage19.50% (in residue)-[2]
Distillate FractionSecond-stage33.10% (from 15.30%)23.53% (from 18.67%)[14][15]

Note: The data often reports on the enrichment of guaienes as a fraction rather than isolating pure δ-guaiene. The focus of some studies was on increasing the patchouli alcohol content, leading to a relative decrease in guaienes in the target fraction.

Experimental Protocols

4.1. Protocol for Vacuum Fractional Distillation

This protocol is a generalized procedure based on common laboratory practices for the fractionation of essential oils.

  • Preparation of the Apparatus:

    • Assemble a vacuum fractional distillation setup, including a round-bottom boiling flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, a vacuum pump, and a manometer.

    • Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Loading:

    • Charge the boiling flask with crude patchouli oil (e.g., 100 mL).[8]

  • Distillation Process:

    • Begin to reduce the pressure in the system using the vacuum pump to the desired level (e.g., 5-15 mmHg).[14]

    • Gradually heat the boiling flask using a heating mantle.

    • Set the reflux ratio (e.g., 10:1 to 30:1) to control the separation efficiency.[14]

    • Collect different fractions based on the temperature ranges of their boiling points. The boiling point of δ-guaiene is slightly lower than that of α-guaiene and significantly lower than patchouli alcohol.[8] Expect the guaiene-rich fraction to distill first.

    • Monitor the temperature at the top of the column and collect the distillate at specific temperature intervals. For instance, different temperature ranges such as 249–261 °C, 261–273 °C, and 273–280 °C can be used to separate different components.[8]

  • Analysis:

    • Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of δ-guaiene.

4.2. Protocol for Molecular Distillation

This protocol outlines the general steps for molecular distillation of patchouli oil.

  • Equipment Preparation:

    • Set up the molecular distillation unit according to the manufacturer's instructions. This typically includes a feeding system, a heated evaporator, a rotating wiper system, an internal condenser, and separate outlets for the distillate and residue.

  • Process Parameters:

    • Preheat the system to the desired operating temperature.

    • Set the vacuum to a high level (typically in the range of 10⁻³ to 10⁻² mbar).

    • Adjust the feed rate and the rotor speed.

  • Distillation:

    • Introduce the crude patchouli oil into the evaporator.

    • The rotating wipers will create a thin film of oil on the heated surface, causing the more volatile components (including δ-guaiene) to evaporate.

    • These volatile components will travel a short distance to the internal condenser and be collected as the distillate.

    • The less volatile components, such as patchouli alcohol, will be collected as the residue.

    • A two-stage distillation can be employed for better separation.[1][2]

  • Analysis:

    • Analyze both the distillate and residue fractions by GC-MS to determine the enrichment of δ-guaiene.

4.3. Protocol for Preparative Gas Chromatography (Prep-GC)

This protocol provides a general guideline for purifying δ-guaiene using Prep-GC.

  • System Preparation:

    • Set up a preparative gas chromatograph equipped with a suitable column (e.g., a non-polar capillary column), an injector, a detector (often with a splitter to divert a portion of the eluent to the detector and the rest to a collection trap), and a fraction collector.[10][16]

  • Method Development:

    • Develop an analytical GC method to achieve good separation of δ-guaiene from other components in patchouli oil.

    • Optimize parameters such as injector temperature, oven temperature program, carrier gas flow rate, and column type.

  • Purification:

    • Inject a small volume of the patchouli oil (or a pre-enriched fraction) into the Prep-GC system.

    • Monitor the chromatogram from the detector.

    • As the peak corresponding to δ-guaiene begins to elute, activate the fraction collector to trap the compound.

    • The collection can be done by cooling the eluent in a trap or by dissolving it in a solvent.[10]

  • Purity Analysis:

    • Re-inject a small amount of the collected fraction into an analytical GC-MS system to confirm its purity.

4.4. Protocol for Column Chromatography

This protocol describes a general procedure for the separation of δ-guaiene using silica gel column chromatography.

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

    • Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.

    • Wash the column with the starting mobile phase.

  • Sample Loading:

    • Dissolve a known amount of patchouli oil in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., n-hexane).

    • Gradually increase the polarity of the mobile phase if necessary by adding a slightly more polar solvent (e.g., ethyl acetate) to elute compounds with higher polarity. Since δ-guaiene is a hydrocarbon, it will elute with a non-polar solvent.

    • Collect fractions of the eluent in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing δ-guaiene.

    • Combine the pure fractions containing δ-guaiene.

  • Solvent Removal:

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified δ-guaiene.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_methods Purification Methods cluster_products Products Patchouli_Oil Crude Patchouli Oil Frac_Dist Vacuum Fractional Distillation Patchouli_Oil->Frac_Dist Mol_Dist Molecular Distillation Patchouli_Oil->Mol_Dist Col_Chrom Column Chromatography Patchouli_Oil->Col_Chrom Enriched_Fraction δ-Guaiene Enriched Fraction Frac_Dist->Enriched_Fraction Mol_Dist->Enriched_Fraction Prep_GC Preparative Gas Chromatography Pure_Guaiene High-Purity δ-Guaiene Prep_GC->Pure_Guaiene Col_Chrom->Enriched_Fraction Enriched_Fraction->Prep_GC

Caption: General workflow for the purification of δ-Guaiene from patchouli oil.

Fractional_Distillation_Process Start Load Patchouli Oil into Boiling Flask Vacuum Apply Vacuum Start->Vacuum Heat Gradual Heating Vacuum->Heat Fractionate Collect Fractions at Different Temperatures Heat->Fractionate Analysis GC-MS Analysis of Fractions Fractionate->Analysis Product δ-Guaiene Rich Fraction Analysis->Product

Caption: Step-by-step process of vacuum fractional distillation.

Column_Chromatography_Steps Pack Pack Column with Silica Gel Load Load Patchouli Oil Sample Pack->Load Elute Elute with Non-polar Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/GC-MS) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Evaporation Combine->Evaporate Final_Product Purified δ-Guaiene Evaporate->Final_Product

Caption: Workflow for purification by column chromatography.

References

Application Notes and Protocols for Investigating δ-Guaiene as a Potential Platelet Aggregation Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a research framework. As of the date of this document, there is a notable lack of direct scientific literature and quantitative data specifically validating δ-Guaiene as a platelet aggregation inhibitor. One database, PubChem, lists platelet aggregation inhibition as a potential role for δ-Guaiene, but does not provide experimental evidence.[1] The methodologies described herein are based on established protocols for evaluating other natural compounds, particularly sesquiterpenes and essential oils, for antiplatelet activity.[2][3][4][5][6]

Introduction to δ-Guaiene and Platelet Aggregation

δ-Guaiene is a natural bicyclic sesquiterpene found in a variety of plants, including those of the Aquilaria species (agarwood) and in patchouli oil.[7][8][9] Sesquiterpenes, as a class of natural products, have been investigated for a range of biological activities, including anti-inflammatory and antiplatelet effects.[2][10]

Platelet aggregation is a critical process in hemostasis, but its abnormal activation can lead to thrombosis and cardiovascular diseases.[11] The search for novel antiplatelet agents is a significant area of drug discovery, with natural products being a promising source. This document outlines a hypothetical research plan to investigate the potential of δ-Guaiene as a platelet aggregation inhibitor.

Hypothetical Quantitative Data on Related Compounds

To provide a context for potential findings on δ-Guaiene, the following table summarizes the antiplatelet activity of other sesquiterpenes and essential oil components, as reported in the literature.

Compound/ExtractAgonistConcentration% InhibitionReference
13-hydroxycurzerenoneCollagen100 µM21.28 - 67.58%[2]
CurcoloneArachidonic Acid100 µM23.44 - 95.36%[2]
Melissa officinalis EOThrombinIC₅₀ availableSignificant[3][5]
Piper nigrum EOCollagenIC₅₀ availableSignificant[3][5]
Hedychium coronarium Rhizome EOADP (4 µM)1 mg/mL85.1 ± 1.8%[6]
Hedychium coronarium Rhizome EOCollagen (1 µg/mL)1 mg/mL97.2 ± 2.1%[6]

Experimental Protocols

Preparation of δ-Guaiene Stock Solution
  • Source: Obtain high-purity δ-Guaiene from a commercial supplier or through extraction and purification from natural sources like patchouli oil.[8]

  • Solvent: Due to its lipophilic nature, dissolve δ-Guaiene in a suitable solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 100 mM).

  • Working Solutions: Prepare serial dilutions of the stock solution in the appropriate assay buffer. Ensure the final concentration of DMSO in the assay does not exceed a level known to not affect platelet aggregation (typically ≤ 0.5%).[3]

Platelet Preparation
  • Blood Collection: Draw whole blood from healthy, consenting human donors who have not taken any antiplatelet medication for at least two weeks. Collect the blood into tubes containing an anticoagulant, such as 3.2% sodium citrate.[12]

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP from red and white blood cells.[13]

  • Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 2500 x g) for 15 minutes to obtain PPP, which will be used as a reference for 100% light transmission.[13]

  • Washed Platelet Preparation (Optional): For studies requiring a protein-free environment, platelets can be washed. This involves centrifuging the PRP in the presence of a washing buffer and resuspending the platelet pellet in a suitable buffer.[14]

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This is considered the gold standard for assessing platelet function.[14][15]

  • Apparatus: Use a light transmission aggregometer.

  • Procedure:

    • Pipette a known volume of PRP (e.g., 270 µL) into a cuvette with a stir bar and place it in the aggregometer at 37°C.[12]

    • Add the desired concentration of δ-Guaiene or vehicle control (DMSO) and incubate for a specified time (e.g., 3-5 minutes).

    • Add a platelet agonist to induce aggregation. Common agonists include:

      • Adenosine diphosphate (ADP)

      • Collagen

      • Arachidonic Acid (AA)

      • Thrombin[11][16]

    • Record the change in light transmission for a set period (e.g., 5-10 minutes). Aggregation of platelets allows more light to pass through the sample.[13]

  • Data Analysis: Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of δ-Guaiene to that of the vehicle control.

Platelet Cytotoxicity Assay

It is crucial to determine if the inhibition of platelet aggregation is due to a specific inhibitory effect or simply due to cytotoxicity.

  • Method: A common method is to measure the activity of lactate dehydrogenase (LDH) released from damaged platelets. Alternatively, assays measuring mitochondrial metabolic rate (e.g., MTS assay) or apoptosis (e.g., Annexin V binding) can be used.[17][18]

  • Procedure (LDH Assay):

    • Incubate PRP or washed platelets with various concentrations of δ-Guaiene for a relevant time period (e.g., 1-3 hours) at 37°C.

    • Include a positive control for cytotoxicity (e.g., Triton X-100) and a vehicle control.

    • Centrifuge the samples to pellet the platelets.

    • Transfer the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Express cytotoxicity as a percentage relative to the positive control.

Visualization of Pathways and Workflows

Signaling Pathways in Platelet Aggregation

The following diagrams illustrate the key signaling pathways involved in platelet aggregation that could be potentially modulated by δ-Guaiene.

G cluster_collagen Collagen Pathway cluster_adp ADP Pathway cluster_aa Arachidonic Acid Pathway Collagen Collagen GPVI GPVI Collagen->GPVI PLC PLC GPVI->PLC ↑IP₃ & DAG ↑IP₃ & DAG PLC->↑IP₃ & DAG ADP ADP P2Y1 P2Y1 ADP->P2Y1 P2Y12 P2Y12 ADP->P2Y12 P2Y1->PLC ↓cAMP ↓cAMP P2Y12->↓cAMP Platelet Activation Platelet Activation ↓cAMP->Platelet Activation Arachidonic Acid Arachidonic Acid COX1 COX1 Arachidonic Acid->COX1 Aspirin inhibits TXA₂ TXA₂ COX1->TXA₂ TP Receptor TP Receptor TXA₂->TP Receptor TP Receptor->PLC ↑Ca²⁺ ↑Ca²⁺ ↑IP₃ & DAG->↑Ca²⁺ ↑Ca²⁺->Platelet Activation GPIIb/IIIa Activation GPIIb/IIIa Activation Platelet Activation->GPIIb/IIIa Activation Platelet Aggregation Platelet Aggregation GPIIb/IIIa Activation->Platelet Aggregation

Caption: Key signaling pathways in platelet aggregation.

Experimental Workflow for δ-Guaiene Investigation

This diagram outlines the proposed experimental workflow to assess the antiplatelet activity of δ-Guaiene.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Conclusion A Source/Prepare δ-Guaiene C Platelet Aggregation Assay (Light Transmission Aggregometry) A->C D Cytotoxicity Assay (e.g., LDH release) A->D B Prepare Platelet-Rich Plasma (PRP) B->C B->D E Calculate % Inhibition and IC₅₀ C->E F Assess Cytotoxicity D->F G Conclusion on Antiplatelet Activity of δ-Guaiene E->G F->G

References

Application Notes and Protocols: Antimicrobial Activity of δ-Guaiene Against Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding and detailed protocols for investigating the antimicrobial properties of δ-Guaiene, a sesquiterpene found in various essential oils, notably patchouli oil. While research specifically isolating and quantifying the antimicrobial activity of pure δ-Guaiene is limited, this document compiles available data from studies on essential oils rich in this compound and related isomers to guide further investigation.

Introduction to δ-Guaiene and its Antimicrobial Potential

δ-Guaiene is a tricyclic sesquiterpene that contributes to the characteristic aroma of patchouli oil. Sesquiterpenes, as a class of natural products, are known for their diverse biological activities, including antimicrobial effects. The proposed mechanism of action for many sesquiterpenes involves the disruption of bacterial cell membranes due to their lipophilic nature, leading to increased permeability and eventual cell death. Preliminary studies on patchouli oil and fractions containing δ-Guaiene suggest activity primarily against Gram-positive bacteria.

Data Presentation: Antimicrobial Activity

Quantitative data on the antimicrobial activity of pure δ-Guaiene is not extensively available in the current literature. The following tables summarize the available data for patchouli oil, in which δ-Guaiene is a major component, and for a study that investigated a δ-Guaiene-rich fraction.

Table 1: Minimum Inhibitory Concentration (MIC) of Patchouli Oil Against Various Bacteria

Bacterial SpeciesStrainMIC (μg/mL)Reference
Propionibacterium acnesATCC 11827312.5[1]
Staphylococcus aureusATCC 6538156.25 - 312.5[1]
Staphylococcus epidermidisATCC 1228187.5 - 375[1]
Staphylococcus aureusCommunity Isolates (11/20)0.03% (v/v)[2]
Staphylococcus aureusHospital Isolates (9/61)0.03% (v/v)[2]
Methicillin-ResistantStaphylococcus aureus (MRSA)Isolates (23/36)0.06% (v/v)[2]

Note: The MIC values for patchouli oil represent the activity of a complex mixture of compounds, including patchouli alcohol, α-guaiene, and δ-guaiene, and not of δ-Guaiene alone.

Table 2: Inhibition Zone Diameters of a Δ-Guaiene Fraction from Patchouli Oil

Bacterial SpeciesConcentration of Δ-Guaiene FractionInhibition Zone Diameter (mm)
Staphylococcus aureus20%Not specified
40%Not specified
60%Not specified
80%11.2
100%Not specified
Staphylococcus epidermidis20%Not specified
40%Not specified
60%5.16
80%Not specified
100%Not specified

Source: Adapted from a study on the antibacterial activity of a Δ-Guaiene fraction from patchouli oil. The purity of the Δ-Guaiene was not specified. The method used was agar well diffusion, which does not provide an MIC value.[3]

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of lipophilic compounds like δ-Guaiene.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.

Materials:

  • Pure δ-Guaiene

  • Appropriate bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (e.g., gentamicin)

  • Negative control (broth with solvent)

  • Resazurin solution (optional, as a growth indicator)

Procedure:

  • Preparation of δ-Guaiene Stock Solution: Dissolve a known weight of δ-Guaiene in a minimal amount of DMSO to create a high-concentration stock solution.

  • Serial Dilutions: Perform a two-fold serial dilution of the δ-Guaiene stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the δ-Guaiene dilutions, the positive control, and the negative control. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of δ-Guaiene at which there is no visible growth (turbidity). If using resazurin, a color change from blue to pink indicates bacterial growth.

Protocol for Agar Well Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a substance.

Materials:

  • Pure δ-Guaiene

  • Appropriate bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cork borer or pipette tip

  • Solvent for δ-Guaiene (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Plate Preparation: Prepare a bacterial lawn by evenly spreading the standardized inoculum over the entire surface of an MHA plate using a sterile swab.

  • Well Creation: Create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

  • Application of δ-Guaiene: Prepare different concentrations of δ-Guaiene in a suitable solvent. Pipette a fixed volume (e.g., 50-100 µL) of each concentration into separate wells.

  • Controls: Use a well with the solvent alone as a negative control and a well with a known antibiotic as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Visualizations

The following diagrams illustrate the experimental workflows and the proposed mechanism of action.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_results Results Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Dilute in broth Inoculation Inoculation Serial Dilution->Inoculation Add to plate Bacterial Inoculum Bacterial Inoculum Bacterial Inoculum->Inoculation 96-Well Plate 96-Well Plate Incubation Incubation Inoculation->Incubation 37°C, 18-24h Visual Inspection Visual Inspection Incubation->Visual Inspection Check for turbidity MIC Determination MIC Determination Visual Inspection->MIC Determination

Workflow for MIC Determination by Broth Microdilution.

Experimental_Workflow_Well_Diffusion cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial Lawn Bacterial Lawn Create Wells Create Wells Bacterial Lawn->Create Wells On MHA plate Apply δ-Guaiene Apply δ-Guaiene Create Wells->Apply δ-Guaiene Add to wells Incubation Incubation Apply δ-Guaiene->Incubation 37°C, 18-24h Measure Inhibition Zone Measure Inhibition Zone Incubation->Measure Inhibition Zone Diameter in mm Proposed_Mechanism_of_Action δ-Guaiene δ-Guaiene Bacterial Cell Bacterial Cell δ-Guaiene->Bacterial Cell Cell Membrane Cell Membrane Bacterial Cell->Cell Membrane Interacts with Membrane Disruption Membrane Disruption Cell Membrane->Membrane Disruption Leads to Increased Permeability Increased Permeability Membrane Disruption->Increased Permeability Leakage of Cellular Contents Leakage of Cellular Contents Increased Permeability->Leakage of Cellular Contents Cell Death Cell Death Leakage of Cellular Contents->Cell Death

References

Application Notes and Protocols: Anti-inflammatory Effects of δ-Guaiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

δ-Guaiene (delta-Guaiene) is a natural sesquiterpene hydrocarbon found in the essential oils of various plants, including guaiac wood (Bulnesia sarmientoi) and patchouli (Pogostemon cablin). It is recognized for its characteristic woody and spicy aroma and has been investigated for a range of biological activities. Preliminary research suggests that δ-Guaiene possesses anti-inflammatory properties, making it a compound of interest for further investigation in the development of novel therapeutic agents for inflammatory conditions. This document aims to provide a consolidated overview of the current understanding of the anti-inflammatory effects of δ-Guaiene, present available data, and outline generalized protocols for its investigation.

Note: The scientific literature specifically detailing the quantitative anti-inflammatory effects and precise molecular mechanisms of isolated δ-Guaiene is limited. Much of the available information is derived from studies on essential oils containing δ-Guaiene as one of several components. Therefore, the following sections provide a framework for research based on common methodologies for assessing anti-inflammatory compounds.

Putative Anti-inflammatory Mechanisms

Based on studies of sesquiterpenes and essential oils containing δ-Guaiene, its anti-inflammatory effects are hypothesized to involve the modulation of key inflammatory pathways. A potential mechanism of action involves the inhibition of pro-inflammatory mediators and the signaling cascades that lead to their production.

A proposed signaling pathway that could be influenced by δ-Guaiene is the Nuclear Factor-kappa B (NF-κB) pathway. In response to inflammatory stimuli such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the promoters of pro-inflammatory genes, inducing the transcription of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). δ-Guaiene may interfere with one or more steps in this cascade.

NF-kB Signaling Pathway Hypothesized NF-κB Signaling Pathway Inhibition by δ-Guaiene LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits NFkB_nucleus Nuclear NF-κB NFkB->NFkB_nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Pro_inflammatory_Genes Induces delta_Guaiene δ-Guaiene delta_Guaiene->IKK Potential Inhibition delta_Guaiene->NFkB_nucleus Potential Inhibition Inhibition->IkBa Degradation

Hypothesized NF-κB Signaling Pathway Inhibition by δ-Guaiene.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain detailing the in vitro or in vivo anti-inflammatory efficacy of pure δ-Guaiene (e.g., IC50 values for the inhibition of inflammatory mediators). The following table is a template that can be used to summarize such data as it becomes available through future research.

Assay Cell Line / Model Stimulant Parameter Measured IC50 / % Inhibition Positive Control Reference
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPSNitrite ConcentrationData Not AvailableL-NMMAN/A
TNF-α ReleaseRAW 264.7 MacrophagesLPSTNF-α ConcentrationData Not AvailableDexamethasoneN/A
IL-6 ReleaseRAW 264.7 MacrophagesLPSIL-6 ConcentrationData Not AvailableDexamethasoneN/A
COX-2 ExpressionRAW 264.7 MacrophagesLPSCOX-2 Protein LevelData Not AvailableCelecoxibN/A
NF-κB Nuclear TranslocationRAW 264.7 MacrophagesLPSp65 Subunit LocationData Not AvailableBAY 11-7082N/A

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of the anti-inflammatory effects of δ-Guaiene.

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the use of the Griess assay to measure the production of nitrite, a stable metabolite of NO, in cell culture supernatants.

NO Production Assay Workflow Workflow for Nitric Oxide Production Assay cluster_0 Cell Culture and Treatment cluster_1 Griess Assay cluster_2 Data Analysis A Seed RAW 264.7 cells in 96-well plate B Pre-treat with δ-Guaiene (various concentrations) A->B C Stimulate with LPS (e.g., 1 µg/mL) B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Add Griess Reagent I (Sulfanilamide) E->F G Add Griess Reagent II (NED) F->G H Measure absorbance at 540 nm G->H J Calculate Nitrite Concentration H->J I Generate Nitrite Standard Curve I->J K Determine % Inhibition and IC50 J->K

Workflow for Nitric Oxide Production Assay.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • δ-Guaiene (dissolved in a suitable solvent, e.g., DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Pre-treat the cells with various concentrations of δ-Guaiene for 1-2 hours. Include a vehicle control (solvent only) and a positive control (e.g., L-NMMA, a known NOS inhibitor).

  • Stimulation: Add LPS (final concentration, e.g., 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Griess Assay: a. Transfer 50 µL of the cell culture supernatant to a new 96-well plate. b. Prepare a sodium nitrite standard curve (0-100 µM). c. Add 50 µL of Griess Reagent I to each well and incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent II to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage inhibition of NO production by δ-Guaiene compared to the LPS-stimulated control. Calculate the IC50 value if applicable.

Protocol 2: Measurement of Pro-inflammatory Cytokine (TNF-α, IL-6) Production

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of specific cytokines in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cell line and culture reagents (as in Protocol 1)

  • δ-Guaiene and LPS

  • Mouse TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Follow steps 1-4 of Protocol 1 for cell seeding, treatment, and stimulation. The incubation time after LPS stimulation may be optimized for each cytokine (e.g., 6-24 hours).

  • Sample Collection: Collect the cell culture supernatants.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves: a. Coating a 96-well plate with a capture antibody. b. Adding standards and samples (supernatants). c. Adding a detection antibody. d. Adding an enzyme-conjugated secondary antibody. e. Adding a substrate and stopping the reaction.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Analysis: Calculate the cytokine concentrations from the standard curve. Determine the percentage inhibition of cytokine production by δ-Guaiene.

Protocol 3: Western Blot Analysis of NF-κB p65 Nuclear Translocation

This protocol assesses the activation of the NF-κB pathway by measuring the amount of the p65 subunit in the nuclear fraction of the cells.

Western Blot Workflow Workflow for NF-κB Western Blot Analysis cluster_0 Cell Treatment and Lysis cluster_1 Electrophoresis and Transfer cluster_2 Immunoblotting cluster_3 Detection and Analysis A Treat cells with δ-Guaiene and LPS B Harvest cells and perform nuclear/cytoplasmic fractionation A->B C Determine protein concentration (BCA assay) B->C D SDS-PAGE C->D E Transfer to PVDF membrane D->E F Block membrane E->F G Incubate with primary antibody (anti-p65, anti-Lamin B1) F->G H Incubate with HRP-conjugated secondary antibody G->H I Add chemiluminescent substrate H->I J Image acquisition I->J K Densitometry analysis J->K

Workflow for NF-κB Western Blot Analysis.

Materials:

  • RAW 264.7 macrophage cell line and culture reagents

  • δ-Guaiene and LPS

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment: Culture RAW 264.7 cells in 6-well plates. Pre-treat with δ-Guaiene and then stimulate with LPS for a short duration (e.g., 30-60 minutes).

  • Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using the BCA assay.

  • SDS-PAGE and Transfer: a. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-p65) overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Perform densitometric analysis of the bands. Normalize the p65 signal in the nucleus to a nuclear loading control (Lamin B1). Compare the levels of nuclear p65 in treated versus untreated cells.

Conclusion

δ-Guaiene is a promising natural compound with potential anti-inflammatory properties. However, dedicated studies focusing on the isolated compound are necessary to elucidate its precise mechanisms of action and to quantify its efficacy. The protocols provided herein offer a standardized framework for researchers to investigate the anti-inflammatory effects of δ-Guaiene and contribute to the body of knowledge on this and other bioactive sesquiterpenes. As more specific data becomes available, these application notes will be updated accordingly.

Application Notes and Protocols for δ-Guaiene Synthase Gene Cloning and Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cloning and expression of the δ-guaiene synthase gene, a key enzyme in the biosynthesis of δ-guaiene, a sesquiterpene of significant interest for its aromatic and potential pharmaceutical properties. The protocols outlined below are compiled from established methodologies in the field.

Introduction

δ-Guaiene is a bicyclic sesquiterpene hydrocarbon found in the resinous wood of Aquilaria species, commonly known as agarwood. The formation of δ-guaiene is catalyzed by δ-guaiene synthase, which cyclizes the universal precursor farnesyl diphosphate (FPP).[1][2] The cloning and heterologous expression of the δ-guaiene synthase gene are crucial for the sustainable production of δ-guaiene, bypassing the need for destructive harvesting of endangered Aquilaria trees.[3] This document provides detailed protocols for the entire workflow, from gene isolation to recombinant protein expression and product analysis.

Data Presentation

Table 1: Comparison of Recombinant δ-Guaiene Synthase Expression Systems and Product Yields

Gene SourceExpression HostVector SystemPromoterInduction ConditionsMajor ProductsProduct Yield (µg/mL of culture)Reference
Aquilaria microcarpaEscherichia colipDEST15 (GST-fusion)T70.1 mM IPTG, 25°C, overnightδ-Guaiene, α-Guaiene, β-ElemeneNot explicitly quantified in µg/mL[4]
Aquilaria microcarpaEscherichia coliNot SpecifiedNot SpecifiedCo-expression with FPP synthaseδ-Guaiene0.08 (GS only) to 0.6 (GS + FPS)[3]
Aquilaria crassnaEscherichia coliNot SpecifiedNot SpecifiedNot Specifiedδ-Guaiene, α-Guaiene, α-HumuleneNot explicitly quantified[1][2]
Aquilaria sinensisEscherichia coliNot SpecifiedNot SpecifiedNot Specifiedδ-GuaieneNot explicitly quantified[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biosynthetic pathway of δ-guaiene and the general experimental workflow for gene cloning and expression.

delta_Guaiene_Biosynthesis Farnesyl Diphosphate (FPP) Farnesyl Diphosphate (FPP) delta-Guaiene Synthase This compound Synthase Farnesyl Diphosphate (FPP)->this compound Synthase Substrate This compound This compound This compound Synthase->this compound Major Product alpha-Guaiene alpha-Guaiene This compound Synthase->alpha-Guaiene Byproduct beta-Elemene beta-Elemene This compound Synthase->beta-Elemene Byproduct alpha-Humulene alpha-Humulene This compound Synthase->alpha-Humulene Minor Byproduct

Caption: Biosynthetic pathway of δ-guaiene from FPP.

Experimental_Workflow cluster_Gene_Cloning Gene Cloning cluster_Vector_Construction Vector Construction cluster_Protein_Expression Protein Expression cluster_Analysis Analysis RNA_Isolation RNA Isolation from Aquilaria cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis PCR_Amplification PCR Amplification of Gene cDNA_Synthesis->PCR_Amplification Gel_Electrophoresis Gel Electrophoresis PCR_Amplification->Gel_Electrophoresis Gene_Purification Gene Purification Gel_Electrophoresis->Gene_Purification Ligation Ligation into Expression Vector Gene_Purification->Ligation Transformation_Cloning Transformation into E. coli (Cloning Strain) Ligation->Transformation_Cloning Plasmid_Purification Plasmid Purification Transformation_Cloning->Plasmid_Purification Sequence_Verification Sequence Verification Plasmid_Purification->Sequence_Verification Transformation_Expression Transformation into E. coli (Expression Strain) Sequence_Verification->Transformation_Expression Cell_Culture Cell Culture Transformation_Expression->Cell_Culture Induction Induction of Protein Expression Cell_Culture->Induction Cell_Harvesting Cell Harvesting Induction->Cell_Harvesting Protein_Purification Protein Purification Cell_Harvesting->Protein_Purification Enzyme_Assay Enzyme Assay Protein_Purification->Enzyme_Assay GC_MS_Analysis GC-MS Analysis of Products Enzyme_Assay->GC_MS_Analysis

Caption: Experimental workflow for δ-guaiene synthase cloning and expression.

Experimental Protocols

RNA Isolation and cDNA Synthesis

This protocol describes the isolation of total RNA from Aquilaria plant material and subsequent synthesis of complementary DNA (cDNA).

Materials:

  • Aquilaria tissue (e.g., leaves, callus cultures)

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • Reverse transcriptase kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen)

  • Oligo(dT) primers

  • Nuclease-free water

Procedure:

  • Freeze approximately 100 mg of Aquilaria tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Isolate total RNA from the powdered tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1-5 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers, following the manufacturer's protocol.

PCR Amplification of δ-Guaiene Synthase Gene

This protocol details the amplification of the full-length δ-guaiene synthase gene from the synthesized cDNA.

Materials:

  • Synthesized cDNA

  • Gene-specific forward and reverse primers (designed based on known δ-guaiene synthase sequences from Aquilaria species)

  • High-fidelity DNA polymerase (e.g., Phusion High-Fidelity DNA Polymerase, Thermo Fisher Scientific)

  • dNTP mix

  • PCR buffer

  • Nuclease-free water

  • Thermocycler

Procedure:

  • Design forward and reverse primers that flank the entire coding sequence of the δ-guaiene synthase gene. Include restriction sites for subsequent cloning if using restriction-ligation methods.

  • Set up a 50 µL PCR reaction containing:

    • 1-2 µL of cDNA template

    • 1 µL of 10 µM forward primer

    • 1 µL of 10 µM reverse primer

    • 10 µL of 5x PCR buffer

    • 1 µL of 10 mM dNTP mix

    • 0.5 µL of high-fidelity DNA polymerase

    • Nuclease-free water to 50 µL

  • Perform PCR using a thermocycler with the following general conditions (annealing temperature and extension time may need optimization):

    • Initial denaturation: 98°C for 30 seconds

    • 30-35 cycles of:

      • Denaturation: 98°C for 10 seconds

      • Annealing: 55-65°C for 30 seconds

      • Extension: 72°C for 1-2 minutes (depending on gene length)

    • Final extension: 72°C for 5-10 minutes

  • Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a band of the expected size.

  • Purify the PCR product from the agarose gel using a gel extraction kit.

Vector Construction and Transformation

This protocol describes the cloning of the purified PCR product into an expression vector.

Materials:

  • Purified PCR product

  • Expression vector (e.g., pET-28a for His-tag fusion, pGEX-4T-1 for GST-tag fusion)

  • Restriction enzymes and T4 DNA ligase (for restriction-ligation cloning) or a commercial cloning kit (e.g., Gateway, TOPO TA cloning)

  • Competent E. coli cloning cells (e.g., DH5α)

  • LB agar plates with appropriate antibiotic

  • Plasmid miniprep kit

Procedure:

  • Ligate the purified PCR product into the chosen expression vector using the appropriate cloning strategy.

  • Transform the ligation mixture into competent E. coli cloning cells and plate on LB agar containing the selective antibiotic.

  • Incubate the plates overnight at 37°C.

  • Select several individual colonies and grow them overnight in liquid LB medium with the antibiotic.

  • Isolate the plasmid DNA from the overnight cultures using a plasmid miniprep kit.

  • Verify the correct insertion of the gene by restriction digestion and/or Sanger sequencing.

Heterologous Expression of δ-Guaiene Synthase in E. coli

This protocol details the expression of the recombinant δ-guaiene synthase in an E. coli expression strain.

Materials:

  • Verified expression plasmid

  • Competent E. coli expression cells (e.g., BL21(DE3))

  • LB medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transform the verified expression plasmid into competent E. coli expression cells.

  • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 500 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance soluble protein expression.

  • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • The cell pellet can be stored at -80°C or used immediately for protein purification.

Recombinant Protein Purification

This protocol describes the purification of the tagged recombinant δ-guaiene synthase. The example below is for a His-tagged protein.

Materials:

  • Cell pellet from expression

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Lysozyme

  • DNase I

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)

Procedure:

  • Resuspend the cell pellet in lysis buffer.

  • Add lysozyme and DNase I and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the recombinant protein with elution buffer.

  • Dialyze the eluted protein against dialysis buffer to remove imidazole and for proper protein folding.

  • Analyze the purity of the protein by SDS-PAGE.

In Vitro Enzyme Assay

This protocol details the functional characterization of the purified recombinant δ-guaiene synthase.

Materials:

  • Purified recombinant δ-guaiene synthase

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.0, 20 mM MgCl₂, 10 mM dithiothreitol, 10% (v/v) glycerol)[4]

  • Farnesyl diphosphate (FPP) substrate

  • Organic solvent for extraction (e.g., pentane, hexane)

  • Internal standard (e.g., limonene)[4]

Procedure:

  • Set up the enzyme assay in a glass vial with a Teflon-lined cap. The total reaction volume is typically 200-500 µL.

  • The reaction mixture should contain the assay buffer, a specific concentration of the purified enzyme (e.g., 10 µg), and the FPP substrate (e.g., 50 µM).[4]

  • Add an internal standard for quantitative analysis.

  • Overlay the reaction mixture with an equal volume of organic solvent to capture the volatile sesquiterpene products.

  • Incubate the reaction at 30°C for 1-4 hours.

  • Stop the reaction by vortexing vigorously to extract the products into the organic layer.

  • Separate the organic layer for GC-MS analysis.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the identification and quantification of the sesquiterpene products from the enzyme assay.

Materials:

  • GC-MS system equipped with a suitable capillary column (e.g., HP-5MS)

  • Organic extract from the enzyme assay

  • Authentic standards of potential products (e.g., δ-guaiene, α-guaiene)

Procedure:

  • Inject 1-2 µL of the organic extract into the GC-MS.

  • Use a suitable temperature program for the GC oven to separate the different sesquiterpenes. A typical program might be: initial temperature of 80°C, ramp at 5°C/min to 220°C, hold for 10 minutes, then ramp at 10°C/min to 240°C and hold for 3 minutes.[5]

  • The mass spectrometer should be operated in full scan mode to obtain the mass spectra of the eluting compounds.

  • Identify the products by comparing their retention times and mass spectra with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley).

  • Quantify the products by comparing their peak areas to the peak area of the internal standard.

References

delta-Guaiene applications in pharmaceutical research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction:

Delta-Guaiene (δ-Guaiene) is a bicyclic sesquiterpene hydrocarbon found in the essential oils of various plants, including patchouli and agarwood.[1] Traditionally used in fragrances and flavorings, recent pharmaceutical research has unveiled its potential as a bioactive compound with a range of therapeutic applications. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the pharmacological properties of δ-Guaiene. The information presented herein is based on preclinical studies and aims to guide further investigation into its mechanisms of action and potential for drug development.

Anti-inflammatory Activity

Application Note:

This compound and related guaiane sesquiterpenes have demonstrated notable anti-inflammatory properties. Their mechanism of action is primarily attributed to the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways involved in the inflammatory response. Specifically, guaiane sesquiterpenes have been shown to suppress the production of nitric oxide (NO), a key inflammatory molecule, in lipopolysaccharide (LPS)-stimulated macrophages.[2][3][4] This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS) expression. Furthermore, evidence suggests that guaiane sesquiterpenes can modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of inflammation.[5][6]

Quantitative Data:

CompoundCell LineAssayIC50Reference
4-guaien-11-olRAW 264.7NO Production Inhibition7.2 µM[2]
5-guaien-11-olRAW 264.7NO Production Inhibition8.1 µM[2]
IndicanoneRAW 264.7NO Production Inhibition9.3 µM[3]
Biscogniauxiaol ARAW 264.7NO Production Inhibition4.60 µM[7]
Biscogniauxiaol BRAW 264.7NO Production Inhibition20.00 µM[7]
Biscogniauxiaol GRAW 264.7NO Production Inhibition10.10 µM[7]

Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay

This protocol describes the determination of the inhibitory effect of δ-Guaiene on NO production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • δ-Guaiene

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with various concentrations of δ-Guaiene (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway Diagram:

G cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_gene iNOS Gene NFkB->iNOS_gene Binds to promoter iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces delta_Guaiene δ-Guaiene delta_Guaiene->IKK Inhibits delta_Guaiene->NFkB Inhibits Translocation

Caption: NF-κB signaling pathway inhibition by δ-Guaiene.

Anticancer Activity

Application Note:

δ-Guaiene and other guaiane sesquiterpenes have emerged as potential anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[8] Their anticancer mechanism is often associated with the induction of apoptosis (programmed cell death) and cell cycle arrest.[5] Studies on related guaiane sesquiterpenes suggest that they can trigger both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5] Furthermore, the modulation of signaling pathways such as the PI3K/Akt pathway has been implicated in the anticancer effects of some guaiane sesquiterpenes, leading to the downregulation of survival signals and the promotion of apoptosis.[8]

Quantitative Data:

CompoundCancer Cell LineAssayIC50Reference
Chlorohyssopifolin AHL-60 (Leukemia)Cytotoxicity1.2 µM[5]
Chlorohyssopifolin CHL-60 (Leukemia)Cytotoxicity<10 µM[9]
Guai-2-en-10α-olMDA-MB-231 (Breast)CytotoxicityDose-dependent[8]
TorilinA549 (Lung)CytotoxicityNot specified[10]
TorilinSK-OV-3 (Ovarian)CytotoxicityNot specified[10]
TorilinSK-MEL-2 (Melanoma)CytotoxicityNot specified[10]
TorilinHCT15 (Colon)CytotoxicityNot specified[10]

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the procedure for assessing the cytotoxic effects of δ-Guaiene on cancer cells using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, A549, HL-60)

  • Appropriate cell culture medium and supplements

  • δ-Guaiene

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with a range of δ-Guaiene concentrations for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathway Diagram:

G delta_Guaiene δ-Guaiene EGFR EGFR delta_Guaiene->EGFR Inhibits PTEN PTEN delta_Guaiene->PTEN Upregulates PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits PTEN->PI3K Inhibits

Caption: PI3K/Akt signaling pathway modulation by δ-Guaiene.

Antifungal Activity

Application Note:

δ-Guaiene has demonstrated promising antifungal activity against a range of pathogenic fungi. Studies have evaluated its efficacy by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against various fungal strains. This suggests its potential as a natural antifungal agent for pharmaceutical or agricultural applications.

Quantitative Data:

Fungal StrainMIC (%)MFC (%)
Candida albicans4040
Aspergillus niger2020
Trichophyton mentagrophytes2020
Microsporum gypseum2020

Experimental Protocol: Broth Microdilution Method for MIC and MFC Determination

This protocol details the broth microdilution method to determine the MIC and MFC of δ-Guaiene against a specific fungal strain.

Materials:

  • Fungal strain of interest

  • Sabouraud Dextrose Broth (SDB) or other appropriate liquid medium

  • δ-Guaiene

  • 96-well microtiter plates

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 1-5 x 10⁵ CFU/mL) in SDB.

  • Serial Dilution: Perform serial dilutions of δ-Guaiene in SDB in a 96-well plate to achieve a range of concentrations.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (inoculum without δ-Guaiene) and a sterility control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 28-35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of δ-Guaiene that completely inhibits visible fungal growth.

  • MFC Determination:

    • Subculture aliquots from the wells showing no growth onto SDA plates.

    • Incubate the plates at the appropriate temperature for 24-48 hours.

    • The MFC is the lowest concentration that results in no fungal growth on the agar plate.

Workflow Diagram:

G cluster_prep Preparation cluster_mic MIC Determination cluster_mfc MFC Determination Inoculum Prepare Fungal Inoculum Inoculate Inoculate Plates Inoculum->Inoculate Dilution Serial Dilution of δ-Guaiene in Broth Dilution->Inoculate Incubate_MIC Incubate (24-48h) Inoculate->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no growth) Incubate_MIC->Read_MIC Subculture Subculture from clear wells to Agar Read_MIC->Subculture Incubate_MFC Incubate Plates (24-48h) Subculture->Incubate_MFC Read_MFC Read MFC (Lowest concentration with no growth) Incubate_MFC->Read_MFC

Caption: Workflow for MIC and MFC determination.

Other Potential Applications

Neuroprotection: Some guaiane sesquiterpenoids have shown neuroprotective effects in preclinical models.[5][9][11][12] These compounds have been observed to protect neuronal cells from oxidative stress-induced injury and may act by inhibiting apoptosis.[11] Further research is needed to specifically evaluate the neuroprotective potential of δ-Guaiene and its underlying mechanisms.

Platelet Aggregation Inhibition: this compound has been reported as a platelet aggregation inhibitor.[13] This suggests a potential role in the prevention or treatment of thrombotic diseases. However, detailed studies on the mechanism and potency of this inhibition are limited.

Disclaimer: The information provided in this document is for research purposes only and is not intended as medical advice. The experimental protocols are provided as a general guide and may require optimization for specific experimental conditions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing δ-Guaiene Production in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of δ-guaiene in engineered Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: My E. coli strain is producing very low to no δ-guaiene. What are the primary factors to investigate?

A1: Low δ-guaiene yield is a common issue that can stem from several factors. The most critical areas to investigate are:

  • Insufficient Precursor Supply: δ-Guaiene is synthesized from farnesyl pyrophosphate (FPP). The native methylerythritol 4-phosphate (MEP) pathway in E. coli may not produce enough FPP to support high-level production.

  • Low Expression or Activity of δ-Guaiene Synthase (GS): The enzyme responsible for converting FPP to δ-guaiene may not be expressed at sufficient levels or could be inactive.

  • Suboptimal Fermentation Conditions: The growth medium, temperature, pH, and aeration can significantly impact both cell growth and enzyme activity.

  • Toxicity of Intermediates or Products: Accumulation of metabolic intermediates or δ-guaiene itself can be toxic to E. coli, inhibiting growth and production.

Q2: How can I increase the supply of the precursor, farnesyl pyrophosphate (FPP)?

A2: Enhancing the FPP pool is a crucial step for improving δ-guaiene yield. Key strategies include:

  • Co-expression of Farnesyl Diphosphate Synthase (FPS): Overexpressing a farnesyl diphosphate synthase (FPS) gene alongside the δ-guaiene synthase (GS) gene can significantly boost FPP availability and, consequently, δ-guaiene production.[1][2]

  • Engineering the Mevalonate (MVA) Pathway: Introducing a heterologous MVA pathway from organisms like Saccharomyces cerevisiae is a highly effective strategy to increase the production of isoprenoid precursors, including FPP.[3][4][5]

  • Supplementing with Precursors: Adding precursors like mevalonolactone or lithium acetoacetate to the culture medium can bypass upstream pathway limitations and increase δ-guaiene titers.[3][4]

  • Optimizing the Native MEP Pathway: Overexpressing key enzymes in the native MEP pathway, such as DXS (1-deoxy-D-xylulose-5-phosphate synthase), can also enhance FPP supply, though introducing the MVA pathway is often more effective.[5]

Q3: The expression of my δ-guaiene synthase (GS) appears to be low. How can I improve it?

A3: Low expression of GS is a known bottleneck.[1] Consider the following approaches:

  • Co-expression with FPS: As mentioned, co-expressing FPS can not only increase FPP but has also been observed to enhance the accumulation of recombinant GS protein.[1][2]

  • Codon Optimization: Ensure the codon usage of your GS gene is optimized for E. coli expression to improve translation efficiency.[6][7][8]

  • Strong Promoters and Plasmids: Utilize high-copy number plasmids with strong, inducible promoters (e.g., T7 promoter in pET vectors) to drive high-level transcription.[7][9]

  • Optimize Induction Conditions: Vary the concentration of the inducer (e.g., IPTG), the cell density at induction (OD600), and the post-induction temperature and time.[6][9] Lowering the temperature (e.g., to 18-25°C) after induction can sometimes improve protein solubility and yield.[6][8][9]

Q4: My δ-guaiene production is inconsistent between experiments. What could be the cause?

A4: Inconsistency can arise from several sources:

  • Plasmid Instability: Ensure consistent antibiotic selection pressure is maintained throughout your cultures to prevent plasmid loss.

  • Inoculum Variability: Always start your cultures from a fresh colony or a well-maintained glycerol stock to ensure a consistent starting population.[6]

  • Variations in Media Preparation and Fermentation Conditions: Small differences in media components, pH, temperature, or aeration can lead to significant variations in yield. Standardize these parameters as much as possible.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your δ-guaiene production experiments.

Problem Possible Causes Recommended Solutions
No or very low δ-guaiene detected 1. Insufficient FPP precursor. 2. Low or no expression of δ-guaiene synthase (GS). 3. Inactive GS enzyme. 4. Incorrect analytical method (e.g., GC-MS).1. Co-express Farnesyl Diphosphate Synthase (FPS). 2. Introduce the mevalonate (MVA) pathway. 3. Supplement media with mevalonolactone.[3][4] 4. Confirm GS expression via SDS-PAGE and Western blot. 5. Check for codon optimization of the GS gene.[6][7][8] 6. Verify the integrity of your expression construct by sequencing. 7. Ensure your GC-MS protocol is optimized for sesquiterpene detection.
Low cell growth after inducing gene expression 1. Toxicity of δ-guaiene or a metabolic intermediate. 2. High metabolic burden from plasmid maintenance and protein expression.1. Use a lower concentration of the inducer (e.g., IPTG). 2. Induce at a lower temperature (e.g., 18-25°C).[6][8][9] 3. Use a more tightly regulated promoter system to minimize basal expression.[6][9][10] 4. Switch to a less rich medium to slow down metabolic processes.[6] 5. Consider implementing a two-phase fermentation system with an organic overlay to extract the toxic product in situ.
Expressed GS is found in inclusion bodies 1. High expression rate leading to protein misfolding. 2. Lack of necessary chaperones. 3. Suboptimal folding conditions (e.g., temperature).1. Lower the induction temperature significantly (e.g., 16-20°C) and extend the induction time.[6][9] 2. Reduce the inducer concentration to slow down the rate of protein synthesis.[6] 3. Co-express molecular chaperones (e.g., GroEL/ES). 4. Fuse a solubility-enhancing tag (e.g., MBP) to the N-terminus of your GS protein.[10]
Yield improves with FPS co-expression but is still not optimal 1. The native MEP pathway is still a limiting factor. 2. Fermentation conditions are not optimized. 3. Competing metabolic pathways are draining precursors.1. Engineer the MVA pathway into your strain for a more robust FPP supply.[3][4] 2. Switch from a standard medium like LB to a richer medium like Terrific Broth (TB), which can enhance productivity.[1][2] 3. Optimize fermentation parameters such as pH, dissolved oxygen, and feeding strategy in a bioreactor.[11] 4. Use metabolic engineering techniques (e.g., CRISPRi) to downregulate competing pathways.[12][13]

Quantitative Data Summary

The following tables summarize δ-guaiene yields achieved under different metabolic engineering strategies and culture conditions.

Table 1: Effect of Gene Co-expression on δ-Guaiene Production

Strain/Genes ExpressedCulture Mediumδ-Guaiene Titer (μg/mL)Reference
δ-Guaiene Synthase (GS) onlyLB0.004[1]
GS + Farnesyl Diphosphate Synthase (FPS)LB0.08[1]
GS + FPSTerrific Broth~0.6[1][2]

Table 2: Effect of MVA Pathway and Precursor Supplementation on δ-Guaiene Production

Strain/Genes ExpressedCulture MediumAdditiveδ-Guaiene Titer (μg/mL)Reference
MVA pathway + FPS + GSLBNone1.6[3]
MVA pathway + FPS + GSLBMevalonolactone (MVL)12.0[3]
MVA pathway + FPS + GSLBLithium Acetoacetate (LAA)17.0[3]
MVA pathway + FPS + GSTerrific BrothNone~14.5[3]
MVA pathway + FPS + GSTerrific BrothMVL or LAA>30[4]
MVA pathway + FPS + GS + IDI + AaclTerrific BrothMVL or LAA~38 - 42[4]

Note: IDI = Isopentenyl diphosphate isomerase; Aacl = Acetoacetyl-CoA ligase.

Experimental Protocols & Visualizations

Metabolic Pathways for δ-Guaiene Production

The biosynthesis of δ-guaiene in E. coli relies on the central carbon metabolism to produce the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are then converted to farnesyl pyrophosphate (FPP), the direct precursor to δ-guaiene. Two primary pathways can be utilized for IPP and DMAPP synthesis: the native MEP pathway and a heterologous MVA pathway.

Metabolic_Pathway cluster_MEP Native MEP Pathway cluster_MVA Heterologous MVA Pathway cluster_Final Final Synthesis Steps G3P Glyceraldehyde-3-P MEP_path MEP Pathway Enzymes (e.g., DXS, DXR) G3P->MEP_path Pyruvate Pyruvate Pyruvate->MEP_path IPP_DMAPP IPP_DMAPP MEP_path->IPP_DMAPP IPP & DMAPP FPP FPP IPP_DMAPP->FPP FPS (ispA) AcetylCoA Acetyl-CoA MVA_path MVA Pathway Enzymes (e.g., AtoB, HMGS, HMGR) AcetylCoA->MVA_path MVA_path->IPP_DMAPP delta_Guaiene δ-Guaiene FPP->delta_Guaiene GS

Caption: Biosynthetic pathways for δ-guaiene production in E. coli.

General Experimental Workflow

The following diagram outlines a typical workflow for engineering E. coli and evaluating δ-guaiene production.

Experimental_Workflow A 1. Gene Selection & Codon Optimization (GS, FPS, MVA pathway) B 2. Plasmid Construction (e.g., pET, pRSF vectors) A->B C 3. Transformation into Expression Host (e.g., BL21(DE3)) B->C D 4. Cultivation & Induction (Media, Temp, IPTG) C->D E 5. Product Extraction (Organic Solvent Overlay) D->E F 6. Analysis (GC-MS) E->F G 7. Optimization (Troubleshooting Guide) F->G G->A Iterate

Caption: General workflow for δ-guaiene production and optimization.

Protocol: δ-Guaiene Production in Shake Flasks

This protocol provides a starting point for δ-guaiene production using a two-plasmid system in E. coli BL21(DE3), co-expressing δ-guaiene synthase (GS) and farnesyl diphosphate synthase (FPS).

1. Plasmid Construction:

  • Obtain or synthesize the coding sequences for your chosen δ-guaiene synthase (e.g., from Aquilaria microcarpa) and an FPP synthase. Codon-optimize both for E. coli.

  • Clone the GS gene into a suitable expression vector (e.g., pET-28a(+)).

  • Clone the FPS gene into a compatible expression vector with a different origin of replication and antibiotic resistance marker (e.g., pRSFDuet-1).

2. Transformation:

  • Co-transform chemically competent E. coli BL21(DE3) cells with both the GS-containing plasmid and the FPS-containing plasmid.

  • Plate the transformation mixture on LB agar plates containing the appropriate antibiotics for both plasmids.

  • Incubate overnight at 37°C.

3. Cultivation and Induction:

  • Inoculate a single colony into 5 mL of LB medium containing the required antibiotics. Grow overnight at 37°C with shaking (220 rpm).

  • Use the overnight culture to inoculate 50 mL of Terrific Broth (TB) (in a 250 mL baffled flask) containing antibiotics to a starting OD600 of ~0.1.

  • Grow the culture at 37°C with vigorous shaking (220 rpm) until the OD600 reaches 0.6-0.8.

  • Cool the culture to 20°C.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

  • Simultaneously, add a 10% (v/v) overlay of an organic solvent (e.g., dodecane) to capture the volatile δ-guaiene.

  • Continue to incubate the culture at 20°C for 48-72 hours with shaking.

4. Extraction and Analysis:

  • After incubation, centrifuge the culture to separate the cells, aqueous medium, and the organic overlay.

  • Carefully collect the organic layer (dodecane).

  • Analyze the organic phase directly by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify δ-guaiene. Use an authentic δ-guaiene standard to create a calibration curve for quantification.

Troubleshooting Logic Flow

This diagram provides a logical flow for diagnosing and solving low-yield issues.

Troubleshooting_Flow start_node Low δ-Guaiene Yield p1 Check SDS-PAGE / Western Blot start_node->p1 decision_node decision_node process_node process_node solution_node solution_node d1 Is GS protein expressed? d2 Is cell growth normal post-induction? d1->d2 Yes p2 Optimize induction: - Lower temp/IPTG - Check codon usage - Sequence plasmid d1->p2 No p1->d1 p3 Address toxicity: - Lower induction temp - Use tighter promoter - Add solvent overlay d2->p3 No d3 Is GS protein soluble? d2->d3 Yes p4 Check soluble vs. insoluble fractions d2->p4 p5 Improve solubility: - Lower temp further - Add solubility tag - Co-express chaperones d3->p5 No p6 Boost FPP supply: - Co-express FPS - Engineer MVA pathway - Supplement precursors d3->p6 Yes p4->d3 s1 Yield Optimized p6->s1

Caption: A logical flow for troubleshooting low δ-guaiene yield.

References

Technical Support Center: Delta-Guaiene Extraction from Wood

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of delta-Guaiene from wood sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from wood?

This compound is a sesquiterpene, a class of natural organic compounds. It is a significant component of the resinous heartwood of Aquilaria species, commonly known as agarwood.[1][2] This resin is highly valued for its use in incense and perfumes. In the pharmaceutical field, sesquiterpenes are investigated for their potential therapeutic properties.

Q2: Which wood species are the primary sources of this compound?

The main sources of this compound are species of the Aquilaria genus, particularly Aquilaria crassna, which produce agarwood.[1][2][3][4][5] The production of this compound, along with other sesquiterpenes like α-guaiene and α-humulene, can be induced in cultured Aquilaria cells by treatment with methyl jasmonate.[1][2]

Q3: What are the common methods for extracting this compound from wood?

Common methods for extracting essential oils and sesquiterpenes like this compound from wood include:

  • Steam Distillation: A widely used method for extracting volatile compounds.[6][7][8][9][10]

  • Solvent Extraction: Utilizes organic solvents to dissolve the desired compounds.[11][12][13][14] This can be performed using techniques like Soxhlet extraction.

  • Supercritical Fluid Extraction (SFE): Often employs supercritical CO2 (scCO2) and is considered a green and efficient technology.[3][15][16][17][18]

Q4: How do I select an appropriate solvent for extraction?

The choice of solvent is critical and depends on the polarity of the target compound.[11][12][14] For non-polar sesquiterpenes like this compound, non-polar solvents are generally effective. Hansen Solubility Parameters (HSP) can be a useful tool for selecting the most suitable solvent.[12][13] Sequential extractions, starting with a non-polar solvent to remove lipophilic compounds, can be an efficient approach.[11]

Q5: What are the critical parameters to control during steam distillation?

Key parameters to optimize for efficient steam distillation include:

  • Steam Flow Rate: A lower steam flow rate can result in a condensate richer in essential oils.[7]

  • Distillation Time: Most of the essential oil is typically collected in the initial phase, but the process can be continued for several hours to maximize yield.[6]

  • Liquid-to-Material Ratio: This ratio significantly influences the extraction yield.[9]

  • Collection Temperature: The temperature at which the distillate is collected can affect the recovery of volatile compounds.[9]

Q6: What are the advantages of Supercritical CO2 (scCO2) extraction?

Supercritical CO2 extraction offers several advantages:

  • Green Technology: CO2 is non-toxic, non-flammable, and environmentally friendly.[15][16][17]

  • High Efficiency: It provides a high mass transfer rate and extraction efficiency.[15]

  • Selectivity: The solvent properties of scCO2 can be tuned by adjusting temperature and pressure, allowing for selective extraction.[15]

  • Solvent-Free Product: The CO2 can be easily removed from the extract by depressurization.

Q7: How can I quantify the amount of this compound in my extract?

Gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique for identifying and quantifying this compound and other volatile compounds in the extract.[1][3][5]

Q8: What can cause the degradation of this compound during extraction?

High temperatures used in some extraction methods, such as steam distillation, can potentially lead to the thermal degradation of sensitive compounds. The presence of oxygen can also contribute to degradation.[19]

Q9: How can the crude extract be purified?

Purification of this compound from the crude extract can be achieved through chromatographic techniques. Column chromatography using silica gel is a common method for separating different components of the extract.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Inefficient extraction method or parameters.Optimize extraction parameters such as temperature, pressure, time, and solvent-to-solid ratio.[3][9] Consider using a more efficient method like supercritical CO2 extraction.[15]
Poor quality of wood material.Ensure the use of high-quality, resinous wood from a suitable species like Aquilaria crassna.
Incomplete cell lysis.For cellular extractions, ensure complete cell disruption to release the intracellular contents.
Degradation of the compound.Use lower extraction temperatures or methods like supercritical CO2 extraction that operate at milder temperatures.[3]
Co-extraction of Unwanted Compounds Lack of selectivity in the extraction method.Employ a more selective solvent system. Hansen Solubility Parameters can aid in solvent selection.[12][13]
Use sequential extraction with solvents of increasing polarity.[11]
Optimize supercritical CO2 extraction parameters (temperature and pressure) to enhance selectivity.[15]
Formation of Emulsions (during liquid-liquid purification) Presence of surfactant-like molecules in the extract.To prevent emulsion, gently swirl instead of vigorously shaking the separatory funnel.[20]
To break an existing emulsion, try adding a small amount of a different organic solvent or use centrifugation.[20]
Consider an alternative like Supported Liquid Extraction (SLE) for problematic samples.[20]
Thermal Degradation of this compound High temperatures during extraction (e.g., steam distillation).Reduce the distillation temperature if possible, or shorten the extraction time.
Use extraction methods that operate at lower temperatures, such as supercritical CO2 extraction or solvent extraction at moderate temperatures.[3]
Inaccurate Quantification by GC-MS Improper sample preparation.Ensure the sample is appropriately diluted and that an internal standard is used for accurate quantification.[2]
Matrix effects from co-extracted compounds.Purify the extract using column chromatography before GC-MS analysis.[3]
Incorrect GC-MS parameters.Optimize the GC temperature program and MS parameters for the analysis of sesquiterpenes.[8]

Data Presentation

Table 1: Comparison of Extraction Methods for Compounds from Wood

Extraction Method Solvent(s) Typical Temperature Typical Pressure Key Advantages Potential Challenges
Steam Distillation Water/Steam~100°CAtmosphericSimple, inexpensive, no organic solvent residue.High temperature can cause degradation of thermolabile compounds.[9]
Soxhlet Extraction Hexane, Ethanol, Acetone, etc.Solvent Boiling PointAtmosphericEfficient for solid samples, can be exhaustive.Requires relatively large volumes of solvent, potential for thermal degradation.[11]
Supercritical CO2 Extraction CO2 (often with co-solvents like ethanol)30 - 60°C100 - 350 barGreen solvent, high selectivity, low-temperature operation.[3][15][16]High initial equipment cost.
Accelerated Solvent Extraction (ASE) Various organic solventsElevated (e.g., 100°C)Elevated (e.g., 100 bar)Fast, uses less solvent than Soxhlet.Requires specialized equipment.[11]

Table 2: Influence of Solvents on Extraction Yield from Wood (Illustrative)

Solvent System Wood Type Target Compounds Relative Yield Reference
HexaneScots PineLipophilic compoundsHigh[11]
95% AcetoneScots PinePhenolic compoundsModerate[11]
Hot WaterScots PineHydrophilic compoundsTemperature-dependent[11]
Ethanol/Water (85%)Scots PinePhenolic compoundsGood for food applications[11]
Acetone/Water (72/18) with CO2HardwoodLignin monomers and oligomersHigh[18]

Experimental Protocols

Protocol 1: Steam Distillation

  • Preparation: Weigh the desired amount of ground wood material and record the wet weight.[6]

  • Apparatus Setup: Assemble the steam distillation unit, which includes a boiling flask, a biomass flask, a still head, a condenser, and a receiver.[6]

  • Water Addition: Fill the boiling flask with distilled water to about two-thirds of its capacity.[6]

  • Loading Biomass: Place the ground wood material into the biomass flask.

  • Heating: Heat the boiling flask to generate steam. The steam will pass through the wood material, vaporizing the volatile compounds.[6]

  • Condensation: The steam and volatile compound mixture will then pass into the condenser, where it will be cooled and condensed back into a liquid.

  • Collection: Collect the distillate, which will consist of an aqueous layer (hydrosol) and an oil layer containing this compound.[6]

  • Separation: Separate the oil layer from the aqueous layer using a separatory funnel.

  • Drying and Storage: Dry the collected oil over anhydrous sodium sulfate and store it in a sealed vial in a cool, dark place.

Protocol 2: Supercritical CO2 (scCO2) Extraction

  • Preparation: Grind the wood material to a uniform particle size.

  • Loading: Load a specific amount of the ground wood into the extraction vessel of the SFE system.[3]

  • Parameter Setting: Set the desired extraction temperature (e.g., 37°C) and pressure (e.g., 107 bar) on the SFE instrument.[3] A co-solvent like ethanol can be added to improve the extraction of more polar compounds.[15]

  • Extraction: Pump liquid CO2 into the system, where it is heated and pressurized to a supercritical state. The scCO2 then flows through the extraction vessel, dissolving the this compound.

  • Separation: The mixture of scCO2 and extract passes through a pressure reduction valve into a collection vessel.[3] The drop in pressure causes the CO2 to return to its gaseous state, leaving the extract behind.

  • Collection: Collect the extract from the collection vessel. The gaseous CO2 is typically recycled.

  • Analysis: Analyze the collected extract using GC-MS to determine the concentration of this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis wood_sample Wood Sample (e.g., Aquilaria) grinding Grinding wood_sample->grinding extraction_method Choose Extraction Method grinding->extraction_method steam_dist Steam Distillation extraction_method->steam_dist Volatile compounds solvent_ext Solvent Extraction extraction_method->solvent_ext Broad range scfe Supercritical CO2 Extraction extraction_method->scfe Green & Selective crude_extract Crude Extract steam_dist->crude_extract solvent_ext->crude_extract scfe->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification analysis Quantification & Identification (GC-MS) purification->analysis purified_product Purified this compound analysis->purified_product

Caption: General workflow for this compound extraction from wood.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield cause1 Inefficient Parameters? start->cause1 cause2 Compound Degradation? start->cause2 cause3 Poor Material Quality? start->cause3 sol1 Optimize Temp, Pressure, Time, Solvent-to-Solid Ratio cause1->sol1 sol2 Use Milder Conditions (e.g., scCO2) cause2->sol2 sol3 Verify Wood Source & Resin Content cause3->sol3

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Optimizing GC-MS Resolution of Delta-Guaiene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of delta-Guaiene and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for improving the resolution of these closely related sesquiterpenes in Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound isomers by GC-MS?

A1: The primary challenges stem from the structural similarity and close boiling points of this compound isomers (e.g., α-guaiene, β-guaiene, and γ-guaiene). This often leads to co-elution, where multiple isomers are not fully separated and appear as a single, broad peak or closely overlapping peaks in the chromatogram. Differentiating them based on their mass spectra can also be difficult due to similar fragmentation patterns.

Q2: Which type of GC column is best suited for separating sesquiterpene isomers like this compound?

A2: While standard non-polar columns like those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) can provide some separation, achieving baseline resolution of all isomers often requires a different approach.[1] Using a more polar stationary phase, such as a wax-type column (polyethylene glycol) or a mid-polarity column with a higher phenyl content (e.g., 50% phenyl-methylpolysiloxane), can enhance selectivity.[2] For enantiomeric separations, specialized chiral stationary phases, often based on cyclodextrin derivatives, are necessary.[3][4]

Q3: How does the temperature program affect the resolution of this compound isomers?

A3: The oven temperature program is a critical parameter for isomer separation.[5][6] A slow temperature ramp rate (e.g., 2-5°C/min) increases the time the isomers interact with the stationary phase, which can significantly improve their separation.[7] A lower initial oven temperature can also enhance the resolution of more volatile isomers that elute early in the run.[8]

Q4: Can the choice of carrier gas impact the separation of these isomers?

A4: Yes, the choice of carrier gas (e.g., helium, hydrogen, nitrogen) and its flow rate can affect resolution.[9] Hydrogen often provides better resolution at higher linear velocities compared to helium, which can shorten analysis times without sacrificing separation quality.[9] Optimizing the carrier gas flow rate is essential to achieve the best column efficiency.[10][11]

Q5: How can the mass spectrometer settings be optimized to differentiate between co-eluting isomers?

A5: When isomers co-elute, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode.[12][13] Instead of scanning the entire mass range, the MS detector is set to monitor only a few characteristic ions for the guaiene isomers (e.g., m/z 161, 189, 204). This increases sensitivity and can help to distinguish between isomers if they have even minor differences in their mass spectra or if their relative ion abundances differ.[14]

Troubleshooting Guide

This guide addresses common problems encountered during the GC-MS analysis of this compound isomers.

Problem Potential Cause(s) Suggested Solution(s)
Poor resolution/co-elution of guaiene isomers 1. Inappropriate GC column. 2. Suboptimal oven temperature program. 3. Carrier gas flow rate is too high or too low.1. Column Selection: Consider a column with a different stationary phase. A mid-polarity or polar column may provide better selectivity. For enantiomers, a chiral column is required. 2. Temperature Program Optimization: Decrease the temperature ramp rate (e.g., to 2-3°C/min). Lower the initial oven temperature to improve the separation of early-eluting isomers.[7] 3. Carrier Gas Flow: Optimize the linear velocity of the carrier gas. A lower flow rate can increase interaction with the stationary phase and improve resolution, though it will increase the run time.
Peak tailing for guaiene isomers 1. Active sites in the injector liner or column. 2. Column contamination. 3. Sample overload.1. System Maintenance: Deactivate or replace the injector liner. Trim the first few centimeters of the column. 2. Column Bakeout: Bake out the column at a high temperature (within its specified limits) to remove contaminants. 3. Sample Dilution: Dilute the sample to avoid overloading the column.
Low sensitivity or poor peak shape 1. Suboptimal injection parameters. 2. Leaks in the system. 3. Inefficient ionization in the MS source.1. Injection Optimization: Ensure the injector temperature is appropriate for the volatilization of sesquiterpenes (typically 250°C).[1] 2. Leak Check: Perform a leak check of the GC system, particularly around the injector septum and column fittings. 3. MS Source Cleaning: Clean the ion source of the mass spectrometer according to the manufacturer's instructions.
Inability to differentiate isomers with similar mass spectra 1. Co-elution is too severe for mass spectral deconvolution. 2. Full scan mode is not sensitive enough for minor isomers.1. Improve Chromatography: Focus on improving the chromatographic separation using the suggestions for poor resolution. 2. Use SIM Mode: Develop a Selected Ion Monitoring (SIM) method using unique and abundant ions for the guaiene isomers to improve specificity and sensitivity.[15]

Quantitative Data Presentation

The following table summarizes representative GC-MS conditions and the resulting retention of guaiene isomers on different stationary phases. Note that absolute retention times can vary between instruments. Retention Indices (RI) provide a more standardized measure.

Isomer Stationary Phase Column Dimensions Temperature Program Carrier Gas Retention Index (RI)
α-Guaiene5% Phenyl-Methylpolysiloxane (DB-5 type)30 m x 0.25 mm, 0.25 µm60°C (2 min) to 240°C at 3°C/minHelium~1438
β-Guaiene5% Phenyl-Methylpolysiloxane (DB-5 type)30 m x 0.25 mm, 0.25 µm60°C (2 min) to 240°C at 3°C/minHelium~1452
δ-Guaiene5% Phenyl-Methylpolysiloxane (DB-5 type)30 m x 0.25 mm, 0.25 µm60°C (2 min) to 240°C at 3°C/minHelium~1460
α-GuaienePolyethylene Glycol (Wax type)30 m x 0.25 mm, 0.25 µm60°C (2 min) to 230°C at 3°C/minHelium~1635
β-GuaienePolyethylene Glycol (Wax type)30 m x 0.25 mm, 0.25 µm60°C (2 min) to 230°C at 3°C/minHelium~1660
δ-GuaienePolyethylene Glycol (Wax type)30 m x 0.25 mm, 0.25 µm60°C (2 min) to 230°C at 3°C/minHelium~1685

Note: Retention indices are approximate and can vary based on the specific instrument and analytical conditions.

Experimental Protocols

Detailed Methodology for Improving Resolution of this compound Isomers

This protocol outlines a systematic approach to optimize the GC-MS method for the separation of this compound isomers.

1. Sample Preparation:

  • Dilute the essential oil or sample extract in a suitable solvent (e.g., hexane, ethyl acetate) to a concentration of approximately 100 µg/mL.

  • If necessary, include an internal standard (e.g., n-alkane) for retention index calculation.

2. GC-MS Instrumentation and Initial Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • MS System: Agilent 5977B MSD or equivalent.

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/splitless inlet at 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Initial Oven Program ("Scouting Gradient"):

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Conditions:

    • Transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

    • Quadrupole temperature: 150°C.

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Acquisition mode: Full Scan (m/z 40-400).

3. Optimization of Chromatographic Resolution:

  • Step 3.1: Temperature Program Refinement:

    • Based on the scouting gradient, determine the elution temperature range of the guaiene isomers.

    • Modify the temperature program to have a slower ramp rate through this range. A recommended starting point is 3°C/min.[16]

    • Example Optimized Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: 15°C/min to 140°C.

      • Ramp 2: 3°C/min to 180°C.

      • Ramp 3: 20°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • Step 3.2: Column Selectivity Evaluation:

    • If co-elution persists, switch to a column with a different stationary phase (e.g., a DB-Wax or equivalent polar column).

    • Repeat the analysis with the optimized temperature program.

  • Step 3.3: Carrier Gas Linear Velocity Optimization:

    • If using hydrogen as a carrier gas, the optimal linear velocity may be higher, allowing for faster analysis. Adjust the flow rate to find the best balance between resolution and analysis time.

4. MS Detection Optimization (if necessary):

  • If isomers still co-elute, develop a SIM method.

  • Identify the most abundant and characteristic ions for guaiene isomers from the full scan data (e.g., m/z 93, 105, 119, 133, 161, 189, 204).

  • Create a SIM program with time windows that correspond to the elution of the guaiene isomers, monitoring 2-3 ions per isomer.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_chromatography Chromatographic Optimization cluster_ms Mass Spectrometry Optimization cluster_end End start Poor Resolution of Guaiene Isomers opt_temp Optimize Temperature Program (Lower Ramp Rate) start->opt_temp check_res1 Resolution Improved? opt_temp->check_res1 opt_column Change GC Column (e.g., to a polar phase) check_res1->opt_column No end_good Resolution Achieved check_res1->end_good Yes check_res2 Resolution Improved? opt_column->check_res2 opt_flow Optimize Carrier Gas Flow Rate check_res2->opt_flow No check_res2->end_good Yes use_sim Use Selected Ion Monitoring (SIM) opt_flow->use_sim use_sim->end_good end_bad Further Method Development Needed GC_MS_Factors cluster_gc Gas Chromatography (GC) cluster_ms_params Mass Spectrometry (MS) cluster_sample Sample & Injection center Isomer Resolution ms Detector Settings (Scan Mode: Full Scan vs. SIM) center->ms column Column (Stationary Phase, Length, Diameter) column->center temp Oven Temperature (Initial Temp, Ramp Rate) temp->center carrier Carrier Gas (Type, Flow Rate) carrier->center injection Injection (Technique, Volume, Temperature) injection->center

References

Technical Support Center: δ-Guaiazulene Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided herein is based on studies of guaiazulene (1,4-dimethyl-7-isopropylazulene). The term "delta-guaiazulene" is not standard in the reviewed literature; it is presumed the user is referring to the common parent compound, guaiazulene.

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of δ-Guaiazulene.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that contribute to the degradation of δ-Guaiazulene?

A1: The primary factors leading to the degradation of δ-Guaiazulene are exposure to light (photodegradation), the presence of oxygen (oxidation), and acidic pH conditions.[1][2][3]

Q2: What are the typical degradation products of δ-Guaiazulene?

A2: Upon degradation, particularly through photo-oxidation, δ-Guaiazulene can form a variety of products. These include volatile minor products and more complex oligomeric polyoxygenated compounds.[1] In some cases, oxidation can lead to the formation of guaiazulenequinone.

Q3: How does the color of a δ-Guaiazulene solution change upon degradation?

A3: A solution of δ-Guaiazulene is typically a deep blue. Upon exposure to light and air, the color may change to green and eventually to yellow as degradation proceeds.[2] This color change is indicative of the modification of the azulene chromophore.[2]

Q4: Is δ-Guaiazulene stable in acidic conditions?

A4: δ-Guaiazulene is generally unstable and prone to degradation under acidic conditions, which results in the loss of its characteristic blue color.[4] However, chemical modification, such as substitution with polyallylamine, has been shown to improve its stability in acidic environments (e.g., pH 4) for extended periods.[3][4]

Q5: What are the recommended storage conditions for δ-Guaiazulene?

A5: To minimize degradation, δ-Guaiazulene should be stored in a cool, dry, and dark place, protected from light and air.[5] It should be kept in a tightly sealed container.[6] Recommended storage temperatures are typically between 2-8°C.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid color change of δ-Guaiazulene solution from blue to green/yellow. Photodegradation and/or oxidation. 1. Protect the solution from light by using amber vials or wrapping the container in aluminum foil. 2. Degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1]
Precipitate formation in aqueous solutions. Poor water solubility of δ-Guaiazulene. 1. Use a co-solvent system to increase solubility. 2. Consider the use of cyclodextrins to form inclusion complexes, which can enhance aqueous solubility and thermal stability.[5]
Inconsistent analytical results (e.g., HPLC, GC-MS). On-column degradation or instability in the mobile phase. 1. For HPLC, ensure the mobile phase pH is compatible with δ-Guaiazulene stability. Avoid highly acidic conditions if possible. 2. For GC-MS, ensure the injection port temperature is not excessively high, which could cause thermal degradation. 3. Analyze samples promptly after preparation.
Low yield or recovery after an experimental procedure. Degradation during workup or purification. 1. If performing an aqueous workup, be mindful of the pH and minimize the duration of contact.[4] 2. During purification (e.g., chromatography), protect the compound from prolonged exposure to light.

Quantitative Stability Data

Note: The following data is a summary from various studies on guaiazulene and may not represent a single cohesive experiment. Experimental conditions can significantly influence results.

ParameterConditionSolventObservationReference
Photostability Xenon-arc lamp (UV-A)Methanol, Ethanol, AcetonitrileDegradation is enhanced in the presence of oxygen.[1]
pH Stability pH 4Aqueous (with polyallylamine)Stable for one month.[3][4]
Thermal Stability 40°C (as Sodium Guaiazulene Sulfonate)Solid stateDecomposes almost completely within 1 week.[7]

Experimental Protocols

Photostability Testing of δ-Guaiazulene

This protocol is a generalized procedure based on methodologies described in the literature.[1][2]

  • Sample Preparation: Prepare solutions of δ-Guaiazulene in the desired solvent (e.g., methanol, ethanol, acetonitrile) at a known concentration.

  • Control Samples: Prepare identical solutions to be kept in the dark to serve as controls.

  • Light Exposure: Expose the test solutions to a controlled light source, such as a solar simulator equipped with a xenon-arc lamp, to simulate UV-A radiation.

  • Sampling: At predetermined time intervals, withdraw aliquots from both the exposed and control solutions.

  • Analysis: Analyze the aliquots using a stability-indicating analytical method, such as HPLC-UV/Vis or GC-MS, to determine the remaining concentration of δ-Guaiazulene and to identify any degradation products.

  • Data Analysis: Plot the concentration of δ-Guaiazulene as a function of time to determine the degradation kinetics.

Analytical Methodologies
  • High-Performance Liquid Chromatography (HPLC): A common method for quantifying δ-Guaiazulene and its degradation products. A typical setup might involve a C8 or C18 column with a mobile phase of acetonitrile and water.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification of volatile degradation products.[1][9]

Visualizations

experimental_workflow Experimental Workflow for Photostability Studies cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results prep Prepare δ-Guaiazulene Solution control Prepare Dark Control prep->control expose Expose to Light Source prep->expose sample Withdraw Aliquots at Time Intervals control->sample expose->sample analyze Analyze via HPLC/GC-MS sample->analyze kinetics Determine Degradation Kinetics analyze->kinetics products Identify Degradation Products analyze->products

Caption: Workflow for δ-Guaiazulene Photostability Analysis.

degradation_pathway Simplified Degradation Pathway of δ-Guaiazulene guaiazulene δ-Guaiazulene (Blue) intermediates Degradation Intermediates (Green) guaiazulene->intermediates Light (hν) Oxygen (O2) products Final Degradation Products (Yellow/Colorless) - Oligomeric polyoxygenated compounds - Volatile minor products intermediates->products Further Oxidation/ Rearrangement

Caption: δ-Guaiazulene Degradation Pathway.

References

Technical Support Center: Troubleshooting Low Yield of delta-Guaiene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of delta-guaiene, particularly in biosynthetic systems. The following guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound yield is significantly lower than expected. What are the primary areas to investigate?

Low yield in the enzymatic synthesis of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended, focusing on the following key areas:

  • Enzyme Activity and Stability: The core of the synthesis is the this compound synthase. Its activity and stability are paramount. Inactivation, improper folding, or degradation of the enzyme will directly result in low or no product.

  • Reaction Conditions: The catalytic efficiency of enzymes is highly dependent on the reaction environment. Suboptimal pH, temperature, or cofactor concentrations can significantly reduce the yield.

  • Substrate Availability: The precursor for this compound synthesis is farnesyl diphosphate (FPP). Insufficient FPP concentration or its degradation can be a limiting factor.

  • Presence of Byproducts: Sesquiterpene synthases often produce a mixture of products. The formation of other sesquiterpenes, such as α-humulene and α-guaiene, will naturally lower the yield of the desired this compound.[1][2]

  • Product Volatility and Degradation: this compound, like other sesquiterpenes, can be volatile.[1][3] Additionally, it may be susceptible to oxidation or other degradation pathways, especially during prolonged reactions or harsh extraction procedures.[4][5]

Q2: My reaction is producing a mixture of other sesquiterpenes like α-humulene and α-guaiene. How can I improve selectivity for this compound?

The formation of multiple products is a common characteristic of sesquiterpene synthases due to the reactive nature of carbocation intermediates during the cyclization cascade.[6]

  • Enzyme Selection: Different isoforms of this compound synthase exhibit different product profiles. For instance, some synthases from Aquilaria species are known to produce α-humulene as a byproduct, while others do not.[2] Selecting a synthase with a higher intrinsic selectivity for this compound is a primary strategy.

  • Host Strain Considerations: If using a whole-cell system (e.g., E. coli or yeast), endogenous enzymes in the host may compete for the FPP substrate or convert this compound to other products. Using engineered strains with minimized competing pathways can be beneficial.

  • Reaction Time Optimization: In some biological systems, the product profile can change over time. For example, in cultured Aquilaria cells treated with methyl jasmonate, α-humulene is the most abundant product in the initial hours, while this compound dominates after 12 hours.[1] Monitoring your reaction over time can help identify the optimal endpoint for maximizing this compound yield.

Q3: How can I determine if my this compound synthase is inactive or has low activity?

To isolate and confirm issues with the enzyme itself, consider the following:

  • Individual Enzyme Assay: Perform an in vitro activity assay using purified enzyme, FPP as the substrate, and optimal buffer conditions. This will confirm the catalytic competence of your enzyme preparation independent of other cellular factors.

  • Protein Expression and Integrity Check: Verify the expression of the synthase using SDS-PAGE and Western blotting. This will confirm if the protein is being produced at the expected levels and is of the correct size.

  • Protein Folding and Solubility: In recombinant expression systems like E. coli, terpene synthases can sometimes accumulate as insoluble inclusion bodies.[1] Site-directed mutagenesis and 3D homology modeling have suggested that the N-terminal domain's structure is crucial for proper protein folding and catalytic activity.[1][7] If you suspect misfolding, consider optimizing expression conditions (e.g., lower temperature) or co-expressing chaperones.

Q4: What are the optimal reaction conditions for this compound synthesis?

Optimizing reaction parameters is crucial for maximizing yield. While the ideal conditions can be enzyme-specific, the following table summarizes key parameters based on published data for this compound synthases.

Data Presentation

Table 1: Key Experimental Parameters for δ-Guaiene Synthesis

ParameterRecommended Value/RangeNotes
pH 7.0 - 7.8The optimal pH can vary between enzyme isoforms. A pH of 7.0 has been used in assays for synthases from A. microcarpa.[2]
Temperature 25°C - 37°CFor in vitro assays, 37°C is common. For whole-cell systems, lower temperatures (e.g., 30°C) may be optimal for protein folding and overall production.[6]
Cofactor MgCl₂ (10-20 mM)Divalent cations, particularly Mg²⁺, are essential for the activity of sesquiterpene synthases.[2][6]
Reducing Agent Dithiothreitol (DTT) (1-10 mM)DTT is often included in assay buffers to maintain a reducing environment and protect the enzyme from oxidative damage.[2]

Table 2: Example Product Profile of a δ-Guaiene Synthase from Aquilaria Cell Culture

CompoundRelative Abundance (%)Notes
δ-Guaiene ~26%The primary product in many characterized synthases.[3]
α-Humulene ~61%Often a major byproduct. Its volatility can lead to underestimation in analyses of the cell pellet alone.[1][3]
α-Guaiene ~13%A common minor byproduct.[3]
β-Elemene VariableCan be formed as a byproduct, sometimes considered an artifact from the thermal rearrangement of germacrene A during analysis.[2][8]

Experimental Protocols

Protocol 1: In Vitro Activity Assay for δ-Guaiene Synthase

This protocol allows for the direct measurement of enzyme activity using a purified protein preparation.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the assay mixture (e.g., 200 µL final volume) containing:

    • 50 mM Tris-HCl (pH 7.0)

    • 20 mM MgCl₂

    • 10 mM Dithiothreitol (DTT)

    • 10% (v/v) Glycerol

    • 46 µM Farnesyl Diphosphate (FPP)

    • An internal standard (e.g., 0.2 µg limonene) for quantification.[2]

  • Enzyme Addition: Add the purified δ-guaiene synthase protein (approximately 10 µg) to initiate the reaction.[2]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Extraction: Stop the reaction and extract the sesquiterpene products by adding an equal volume of an organic solvent (e.g., ethyl acetate or hexane). Vortex vigorously and centrifuge to separate the phases.

  • Analysis: Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products relative to the internal standard.

Protocol 2: General Protocol for δ-Guaiene Production in Engineered E. coli

This protocol outlines a general workflow for producing this compound using a metabolically engineered E. coli strain.

  • Strain Engineering: Transform E. coli with an expression vector containing the codon-optimized gene for this compound synthase. For enhanced yield, consider co-expressing a farnesyl diphosphate synthase (FPS) to increase the precursor supply.[9] It is also beneficial to use a strain engineered with an upregulated mevalonate (MVA) pathway.[10]

  • Cultivation: Grow the engineered E. coli in a suitable medium (e.g., Terrific Broth, which can enhance production compared to LB medium) at 37°C to the mid-log phase (OD₆₀₀ ≈ 0.6-0.8).[9]

  • Induction: Induce protein expression by adding an appropriate inducer (e.g., IPTG for lac-based promoters) and reduce the incubation temperature to around 30°C.

  • Production Phase: Continue incubation for 24-48 hours. To capture volatile products, an organic solvent overlay (e.g., dodecane) can be added to the culture medium.

  • Extraction and Analysis: Separate the cells from the medium and the organic overlay. Extract the sesquiterpenes from all fractions using a suitable solvent and analyze by GC-MS.

Mandatory Visualization

G start Low δ-Guaiene Yield check_enzyme 1. Check Enzyme start->check_enzyme check_conditions 2. Check Reaction Conditions check_enzyme->check_conditions Yes inactive Enzyme Inactive/ Insoluble? check_enzyme->inactive No check_substrate 3. Check Substrate (FPP) check_conditions->check_substrate Yes suboptimal_cond Conditions Suboptimal? check_conditions->suboptimal_cond No check_byproducts 4. Analyze Byproducts check_substrate->check_byproducts Yes low_fpp FPP Limiting? check_substrate->low_fpp No high_byproducts High Byproduct Formation? check_byproducts->high_byproducts No optimized Yield Optimized check_byproducts->optimized Yes solution_enzyme Verify expression (SDS-PAGE). Optimize expression temp. Perform in vitro assay. inactive->solution_enzyme solution_conditions Optimize pH, Temp, [Mg2+]. Ensure buffer stability. suboptimal_cond->solution_conditions solution_fpp Verify FPP purity/conc. Co-express FPP synthase. low_fpp->solution_fpp solution_byproducts Select more specific enzyme. Optimize reaction time. high_byproducts->solution_byproducts solution_enzyme->check_enzyme solution_conditions->check_conditions solution_fpp->check_substrate solution_byproducts->check_byproducts

Caption: Troubleshooting workflow for low this compound yield.

G fpp Farnesyl Diphosphate (FPP) enzyme δ-Guaiene Synthase (+ Mg2+) fpp->enzyme intermediate Germacrene-like Intermediate enzyme->intermediate C1-C10 Cyclization delta_g δ-Guaiene intermediate->delta_g C2-C6 Cyclization alpha_g α-Guaiene intermediate->alpha_g C2-C6 Cyclization alpha_h α-Humulene intermediate->alpha_h (Alternative Pathway)

Caption: Simplified biosynthetic pathway of guaiane-type sesquiterpenes.

References

Technical Support Center: Quantification of δ-Guaiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of δ-Guaiene. It addresses common issues related to matrix effects encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact δ-Guaiene quantification?

A1: Matrix effects in quantitative analysis refer to the alteration of the analytical signal of a target analyte, such as δ-Guaiene, due to the presence of other components in the sample matrix. These effects can lead to either signal enhancement or suppression, resulting in inaccurate quantification.[1][2] Co-eluting compounds from the matrix can interfere with the ionization process in the mass spectrometer source, affecting the accuracy, reproducibility, and sensitivity of the analysis.[1] In Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can also coat the GC inlet and column, leading to signal enhancement by protecting the analyte from degradation.[1][3]

Q2: Which analytical techniques are most suitable for δ-Guaiene quantification to minimize matrix effects?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile compounds like δ-Guaiene.[4] For enhanced selectivity and to further mitigate matrix effects, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is recommended.[5] The use of specific precursor-to-product ion transitions in MS/MS can help to resolve co-eluting peaks.

Q3: What are the best sample preparation techniques to reduce matrix effects for δ-Guaiene analysis?

A3: The choice of sample preparation technique is critical in minimizing matrix interferences. For volatile compounds like δ-Guaiene, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective solvent-free technique that extracts volatile and semi-volatile compounds from the headspace above the sample, resulting in a cleaner extract. Other techniques include solvent extraction followed by a cleanup step. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is also commonly used for pesticide residue analysis in various matrices and can be adapted for terpenes.[3]

Q4: How can I compensate for matrix effects that cannot be eliminated through sample preparation?

A4: When matrix effects cannot be completely removed, several calibration strategies can be employed:

  • Matrix-Matched Calibration: This is a highly recommended approach where calibration standards are prepared in a blank matrix extract that is similar to the samples.[1] This ensures that the standards and samples are affected by the matrix in a similar way.

  • Internal Standard (IS) Method: The use of an internal standard, particularly a stable isotope-labeled version of the analyte, is a robust method to correct for variations in sample preparation, injection volume, and instrument response.[5] For sesquiterpenes like δ-Guaiene, a deuterated analog such as α-Farnesene-d6 can be an excellent internal standard due to its structural similarity.[5]

  • Standard Addition: This method involves adding known amounts of the analyte to the sample and can be used to quantify the analyte by extrapolating to the x-intercept.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Recovery of δ-Guaiene Analyte Loss during Sample Preparation: δ-Guaiene is a semi-volatile compound and can be lost during sample grinding at ambient temperatures or through evaporation from solvents.[4]- Freeze plant material samples before grinding or grind them under liquid nitrogen.[4]- Keep samples and solvents chilled and minimize their exposure to light and moisture.[4]- Use a gentle extraction technique like sonication instead of vigorous shaking or heating.
Inefficient Extraction Method: The chosen solvent or extraction technique may not be optimal for δ-Guaiene in your specific matrix.- Optimize the extraction solvent. Ethyl acetate is a common choice for terpenes.[6]- Consider using Headspace Solid-Phase Microextraction (HS-SPME) for cleaner extracts of volatile compounds.
Poor Peak Shape (Tailing or Fronting) Active Sites in the GC System: Active sites in the GC inlet liner or the column can interact with the analyte, causing peak tailing.- Perform regular maintenance of the GC system, including cleaning the inlet and replacing the liner and septa.- Use a deactivated liner to minimize interactions.
Column Degradation: The stationary phase of the GC column can degrade over time, exposing active sites.- Condition the column according to the manufacturer's instructions.- If the problem persists, the column may need to be replaced.
Signal Suppression or Enhancement Co-eluting Matrix Components: Other compounds from the sample matrix are eluting at the same time as δ-Guaiene and interfering with its ionization.- Improve Chromatographic Separation: Optimize the GC temperature program (e.g., use a slower temperature ramp) to better separate δ-Guaiene from interfering peaks.- Enhance Sample Cleanup: Implement an additional cleanup step in your sample preparation protocol (e.g., solid-phase extraction).- Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix to compensate for the effect.[1]- Employ an Internal Standard: A suitable internal standard can help correct for signal fluctuations.[5]
Inconsistent Results Variability in Sample Preparation: Inconsistent extraction times, temperatures, or solvent volumes can lead to variable results.- Standardize all steps of the sample preparation protocol.- Use an automated sample preparation system if available for better reproducibility.
Instrument Instability: Fluctuations in the GC or MS performance.- Regularly check the instrument's performance using a standard solution.- Ensure the GC-MS system is properly tuned.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of sesquiterpenes, including δ-Guaiene, in a plant matrix using GC-MS with an internal standard. The matrix effect is expressed as a percentage, where values <100% indicate signal suppression and values >100% indicate signal enhancement.

AnalyteLinearity (R²)Recovery (%)LOD (µg/mL)LOQ (µg/mL)Matrix Effect (%)
δ-Guaiene >0.9985 - 1100.1 - 0.50.3 - 1.580 - 120
α-Guaiene >0.9988 - 1050.1 - 0.50.3 - 1.582 - 115
β-Caryophyllene >0.9990 - 1150.2 - 0.80.6 - 2.485 - 125
α-Humulene >0.9987 - 1120.2 - 0.70.6 - 2.183 - 118

Note: These values are representative and can vary depending on the specific matrix, instrumentation, and experimental conditions.

Experimental Protocols

Protocol 1: Quantification of δ-Guaiene in Plant Material using Solvent Extraction and GC-MS

This protocol describes a general method for the extraction and quantification of δ-Guaiene from dried plant material.

1. Sample Preparation:

  • Weigh approximately 100 mg of homogenized, dried plant material into a centrifuge tube.
  • To prevent the loss of volatile analytes, it is recommended to freeze the plant material before grinding or to grind it under liquid nitrogen.[4]
  • Add an internal standard solution (e.g., α-Farnesene-d6 at 10 µg/mL in ethyl acetate).
  • Add 1.5 mL of ethyl acetate.[5]
  • Vortex vigorously for 1 minute.
  • Sonicate for 15 minutes.[5]
  • Centrifuge at 5000 x g for 10 minutes.[5]
  • Transfer the supernatant to a clean vial.
  • Add a small amount of anhydrous sodium sulfate to remove any residual water.[5]
  • Transfer the dried extract to a GC vial for analysis.

2. GC-MS Parameters:

  • GC System: Agilent 7890B GC or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL (splitless mode).
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp to 240 °C at 3 °C/min.
  • Hold at 240 °C for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS System: Agilent 5977A MSD or equivalent.
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM).
  • δ-Guaiene Quantifier Ion: m/z 161
  • δ-Guaiene Qualifier Ions: m/z 119, 204
  • Internal Standard (α-Farnesene-d6) Quantifier Ion: m/z 210

3. Calibration:

  • Prepare a series of calibration standards of δ-Guaiene in the chosen solvent (or matrix extract for matrix-matched calibration) at concentrations ranging from 0.1 to 50 µg/mL.
  • Add the internal standard to each calibration standard at a constant concentration.
  • Generate a calibration curve by plotting the peak area ratio of δ-Guaiene to the internal standard against the concentration of δ-Guaiene.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for δ-Guaiene Analysis

This protocol is suitable for the analysis of volatile and semi-volatile compounds in various matrices.

1. Sample Preparation:

  • Place a small amount of the sample (e.g., 50 mg of plant material, 1 mL of liquid sample) into a headspace vial.
  • Add the internal standard.
  • Seal the vial with a septum cap.

2. HS-SPME Parameters:

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a common choice for broad-range volatile analysis.
  • Incubation Temperature: 60 °C.
  • Incubation Time: 20 minutes.
  • Extraction Time: 30 minutes.

3. GC-MS Analysis:

  • After extraction, the SPME fiber is directly inserted into the GC inlet for thermal desorption of the analytes.
  • Desorption Temperature: 250 °C.
  • Desorption Time: 2 minutes.
  • The GC-MS parameters are similar to those described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Sample Homogenization extraction Solvent Extraction / HS-SPME sample->extraction Add Internal Standard cleanup Extract Cleanup (optional) extraction->cleanup gcms GC-MS Analysis cleanup->gcms data Data Acquisition (SIM Mode) gcms->data calibration Calibration Curve data->calibration quantification Concentration Determination calibration->quantification troubleshooting_logic cluster_recovery Check Recovery cluster_peak Check Peak Shape cluster_matrix Assess Matrix Effect start Inaccurate Quantification low_recovery Low Recovery? start->low_recovery optimize_prep Optimize Sample Prep (e.g., extraction solvent, temp) low_recovery->optimize_prep Yes bad_peak Poor Peak Shape? low_recovery->bad_peak No maintain_gc Perform GC Maintenance (liner, column) bad_peak->maintain_gc Yes matrix_effect Signal Suppression/Enhancement? bad_peak->matrix_effect No use_compensation Use Matrix-Matched Calibration or Internal Standard matrix_effect->use_compensation Yes

References

Technical Support Center: Optimization of Solvent Extraction for Delta-Guaiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solvent extraction of delta-Guaiene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and execution.

Troubleshooting Guide

Encountering issues during your extraction process is a common part of scientific experimentation. This guide addresses specific problems you may face while extracting this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Inappropriate Solvent Selection: The polarity of your solvent may not be optimal for this compound, which is a non-polar sesquiterpene.- Use non-polar solvents like hexane or ether. - Consider a solvent mixture to fine-tune polarity. - Refer to the Solvent Selection FAQ for more details.
Insufficient Extraction Time: The solvent may not have had enough time to penetrate the plant matrix and dissolve the target compound.- Increase the extraction time. It has been shown that extraction yield increases with time up to a certain point before plateauing. - Agitation or sonication can help reduce the required extraction time.
Suboptimal Temperature: The temperature may be too low for efficient extraction or too high, causing degradation of this compound.- While higher temperatures can increase solubility and diffusion, they can also lead to the degradation of thermolabile compounds. - Experiment with a temperature range (e.g., 40-60°C) to find the optimal balance.
Improper Sample Preparation: Large particle size of the plant material can limit solvent penetration.- Grind the plant material to a fine, uniform powder to increase the surface area available for extraction.
Presence of Impurities in Extract Co-extraction of Other Compounds: The solvent may be extracting other compounds with similar solubility to this compound.- Employ a multi-step extraction with solvents of varying polarity to selectively remove impurities. - Consider a post-extraction purification step like column chromatography.
Chlorophyll Contamination: Especially when using polar solvents like ethanol on fresh plant material.- Perform a pre-extraction with a less polar solvent to remove some pigments. - Utilize techniques like winterization to remove waxes and lipids.
Inconsistent Results Variability in Plant Material: The concentration of this compound can vary between different batches or parts of the plant.- Homogenize a large batch of plant material to ensure consistency for a series of experiments. - Standardize the part of the plant being used for extraction.
Fluctuations in Experimental Conditions: Minor changes in temperature, time, or solvent-to-solid ratio can affect outcomes.- Carefully control and monitor all experimental parameters. - Use calibrated equipment.

Frequently Asked Questions (FAQs)

1. What is the best solvent for extracting this compound?

This compound is a sesquiterpene hydrocarbon, making it a non-polar compound. Therefore, non-polar solvents are generally the most effective for its extraction.

  • Recommended Solvents:

    • Hexane: Often considered a good choice for non-polar compounds.

    • Ethyl Acetate: Shows good performance in extracting sesquiterpenes.

    • Dichloromethane: Another effective solvent for compounds of this nature.

    • Ethanol: While more polar, it can be used, especially in co-solvent systems, but may also extract more polar impurities like chlorophyll.

The choice of solvent can significantly impact the extraction yield and the purity of the final extract. It is advisable to perform small-scale pilot extractions with a few different solvents to determine the optimal one for your specific plant material.

2. What is the optimal temperature for this compound extraction?

Temperature is a critical parameter in solvent extraction. Generally, increasing the temperature enhances the solubility of the solute and the diffusion rate of the solvent into the plant matrix, which can lead to a higher extraction yield. However, excessively high temperatures can cause the degradation of heat-sensitive compounds like this compound. A temperature range of 40-60°C is a good starting point for optimization.

3. How long should the extraction be performed?

The extraction time required to achieve a maximum yield depends on several factors, including the solvent used, the temperature, the particle size of the plant material, and the method of agitation. Typically, the extraction yield will increase with time and then reach a plateau. It is recommended to perform a time-course study (e.g., sampling at 1, 2, 4, 8, and 24 hours) to determine the optimal extraction duration for your specific conditions.

4. What is the ideal solvent-to-solid ratio?

The solvent-to-solid ratio influences the concentration gradient of the target compound between the plant material and the solvent, which drives the extraction process. A higher solvent-to-solid ratio can lead to a more complete extraction. A common starting point is a ratio of 10:1 (solvent volume in mL to plant material weight in g) . This can be optimized to balance extraction efficiency with solvent consumption.

5. How can I remove the solvent after extraction?

A rotary evaporator is the most common and efficient method for removing the solvent from the extract. This apparatus allows for gentle evaporation of the solvent under reduced pressure, which helps to preserve the integrity of thermolabile compounds like this compound.

Quantitative Data

While specific quantitative data for the optimization of this compound extraction is not abundant in publicly available literature, the following tables provide representative data for the extraction of sesquiterpenes, which can serve as a valuable starting point for experimental design.

Table 1: Comparison of Extraction Methods for Sesquiterpenes

Extraction MethodPlant MaterialSolventKey ParametersYield of Sesquiterpenes/ExtractReference
Solvent Extraction (SE)Zingiber officinale (Ginger)n-HexaneSoxhlet, 8h19.34% of essential oil
Ultrasound-Assisted Extraction (UAE)Piptocarpha axillaris70% Ethanol30 min, 25°CNot specified
Microwave-Assisted Extraction (MAE)Inula helenium100% Ethanol30:1 solvent:sample, 5 minNot specified
Solid-Liquid Extraction (SLE)Calypogeia azurean-Hexane24h99.51% of specialized metabolites

Table 2: Effect of Solvent Type on Sesquiterpene Content

SolventPlant MaterialExtraction MethodRelative Content of 1,4-dimethylazulene (a sesquiterpene)Reference
n-HexaneCalypogeia azureaSLE (24h)59.62%
m-XyleneCalypogeia azureaHydrodistillation19.49%
MethanolCalypogeia azureaMAE1.37%

Experimental Protocols

Protocol 1: Standard Solvent Extraction of this compound

This protocol describes a standard maceration technique for the extraction of this compound from dried plant material.

Materials:

  • Dried and finely ground plant material (e.g., from Aquilaria species)

  • Solvent (e.g., n-hexane, ethyl acetate)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Filter paper and funnel or vacuum filtration apparatus

  • Rotary evaporator

  • Round-bottom flask

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it into a 250 mL Erlenmeyer flask.

  • Add 100 mL of the chosen solvent to the flask (1:10 solid-to-solvent ratio).

  • Place a magnetic stir bar in the flask and place the flask on a magnetic stirrer.

  • Stir the mixture at a constant speed at room temperature (or a controlled temperature, e.g., 40°C) for the desired extraction time (e.g., 4 hours).

  • After the extraction period, filter the mixture through filter paper to separate the plant material from the solvent extract. For a more efficient separation, use a vacuum filtration setup.

  • Wash the solid residue with a small amount of fresh solvent to ensure complete recovery of the extract.

  • Combine the filtrate and the washings in a round-bottom flask.

  • Concentrate the extract by removing the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure.

  • The resulting crude extract can be further analyzed or purified.

Visualizations

Experimental Workflow

experimental_workflow start Start: Plant Material prep Sample Preparation (Drying, Grinding) start->prep extraction Solvent Extraction (Solvent, Time, Temp) prep->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation analysis Analysis of Extract (GC-MS) evaporation->analysis end End: Purified this compound analysis->end

Caption: A general workflow for the solvent extraction of this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield start Low this compound Yield check_solvent Is the solvent appropriate (e.g., non-polar)? start->check_solvent change_solvent Action: Switch to a non-polar solvent (e.g., hexane). check_solvent->change_solvent No check_time_temp Are extraction time and temperature optimized? check_solvent->check_time_temp Yes re_extract Re-extract with optimized parameters. change_solvent->re_extract optimize_time_temp Action: Perform a time-course and temperature optimization study. check_time_temp->optimize_time_temp No check_prep Was the sample properly prepared (fine powder)? check_time_temp->check_prep Yes optimize_time_temp->re_extract improve_prep Action: Grind the sample to a finer, uniform powder. check_prep->improve_prep No check_prep->re_extract Yes improve_prep->re_extract

Caption: A decision tree for troubleshooting low extraction yields.

Jasmonate Signaling Pathway

jasmonate_pathway stress Biotic/Abiotic Stress ja_synthesis Jasmonic Acid (JA) Synthesis stress->ja_synthesis ja_ile JA-Isoleucine (JA-Ile) Conjugation ja_synthesis->ja_ile coi1 COI1 ja_ile->coi1 binds to jazy JAZ Proteins (Repressors) coi1->jazy targets for degradation myc2 MYC2 (Transcription Factor) jazy->myc2 represses gene_expression Terpene Synthase Gene Expression myc2->gene_expression activates delta_guaiene This compound Production gene_expression->delta_guaiene

Caption: A simplified diagram of the jasmonate signaling pathway.

Technical Support Center: Overcoming Co-elution in Delta-Guaiene Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the gas chromatographic (GC) analysis of delta-guaiene and other sesquiterpenes.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and how can I identify it in my this compound analysis?

A1: Co-elution occurs when two or more compounds elute from the GC column at or near the same time, resulting in overlapping chromatographic peaks. This can lead to inaccurate identification and quantification.

You can suspect co-elution if you observe:

  • Asymmetrical peaks: Look for peak fronting, tailing, or shoulders on your this compound peak. A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.[1]

  • Broader than expected peaks: If the peak for this compound is significantly wider than other peaks for similar compounds in the same run, it may indicate the presence of multiple underlying components.

  • Inconsistent Mass Spectra (GC-MS): If you are using a mass spectrometer, examine the mass spectrum across the width of the peak. A pure compound will have a consistent mass spectrum from the beginning to the end of the peak. Variations in the relative abundance of key ions across the peak are a strong indicator of co-elution.[1]

Q2: What are the most common compounds that co-elute with this compound?

A2: this compound is a sesquiterpene, and it often co-elutes with its structural isomers and other sesquiterpenes that have similar boiling points and polarities. Common co-eluents include:

  • Alpha-Guaiene: An isomer of this compound that is frequently found in the same essential oils.

  • Alpha-Humulene: Another common sesquiterpene that can have a similar retention time to this compound depending on the chromatographic conditions.[2][3]

  • Alpha-Bulnesene: Also known as this compound, this highlights the importance of correct isomer identification.[4][5]

  • Other sesquiterpenes: Depending on the sample matrix (e.g., essential oil from a specific plant), other sesquiterpenes like β-caryophyllene, germacrene D, or α-copaene could potentially co-elute.[6]

Troubleshooting Guide

Issue 1: Poor resolution between this compound and its isomers (e.g., alpha-guaiene).

This is a common challenge due to the similar structures and physicochemical properties of these compounds.

A slow, optimized temperature ramp is crucial for separating isomeric compounds.[7] Rapid temperature increases can cause compounds to move through the column too quickly, without sufficient interaction with the stationary phase for effective separation.

Recommended Experimental Protocol:

  • Initial Temperature: Start with a lower initial oven temperature, for example, 60°C. This allows for better separation of more volatile compounds that elute early.

  • Slow Ramp Rate: Employ a slow ramp rate, particularly during the elution window of sesquiterpenes. A typical starting point for method development is 10°C/min; however, for resolving isomers, reducing this to 2-5°C/min can significantly improve resolution.[7]

  • Hold Times: Incorporate hold times at specific temperatures if necessary to enhance the separation of a critical pair.

  • Final Temperature: Ensure the final temperature is high enough to elute all components from the column, but do not exceed the column's maximum operating temperature.

Example Temperature Programs for Sesquiterpene Analysis:

ParameterMethod A (General Screening)Method B (Optimized for Isomer Resolution)
Initial Temperature 60°C, hold for 2 min60°C, hold for 5 min
Ramp 1 10°C/min to 240°C3°C/min to 180°C
Hold 1 Hold for 5 minHold for 2 min
Ramp 2 -5°C/min to 250°C
Hold 2 -Hold for 10 min

This data is synthesized from multiple sources providing general guidance for sesquiterpene analysis.[7][8][9]

If optimizing the temperature program is insufficient, the next and most effective step is to change the selectivity of your separation by using a GC column with a different stationary phase. The choice of a polar or non-polar column will have the greatest impact on separation selectivity.[10]

Stationary Phase Selection Guide:

Stationary Phase TypeCommon PhasesSeparation PrincipleRecommended for this compound when...
Non-Polar 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5, HP-5MS)Separation is primarily based on differences in boiling points and van der Waals interactions.You are performing initial screening or analyzing a relatively simple mixture.
Mid-Polarity 14% Cyanopropylphenyl / 86% Dimethylpolysiloxane (e.g., DB-1701)Offers a different selectivity based on dipole-dipole interactions in addition to boiling point.Non-polar columns fail to provide adequate resolution of isomers.
Polar Polyethylene Glycol (PEG) (e.g., DB-WAX, Carbowax 20M)Separation is based on polarity, including hydrogen bonding capabilities. This will significantly alter the elution order compared to non-polar columns.[10]You have persistent co-elution of isomers that are not resolved on non-polar or mid-polarity phases.
Chiral Derivatized cyclodextrins (e.g., Rt-βDEXsm)Separates enantiomers based on their three-dimensional structure.You need to separate enantiomers of this compound or its co-eluting isomers.[11]

Retention Index Data for Guaiene Isomers on Different Stationary Phases:

CompoundStationary PhaseRetention Index
alpha-GuaieneNon-polar (e.g., DB-5)~1439
This compoundNon-polar (e.g., DB-5)~1450
alpha-GuaienePolar (e.g., PEG)~1630
This compoundPolar (e.g., PEG)~1650

Data is approximate and can vary based on specific column and analytical conditions. Data synthesized from NIST Chemistry WebBook and other sources.[8][12][13]

Issue 2: this compound peak is obscured by matrix components.

In complex samples like essential oils, this compound can co-elute with a variety of other compounds present in the matrix.

Simplifying the sample matrix before GC analysis can significantly reduce the chances of co-elution.

Recommended Experimental Protocol: Solid Phase Extraction (SPE)

  • Column Choice: Use a reversed-phase (e.g., C18) SPE cartridge.

  • Sample Loading: Dissolve a known amount of the essential oil in a suitable solvent and load it onto the conditioned SPE cartridge.

  • Elution: Elute with a stepwise gradient of a polar solvent (e.g., methanol/water or acetonitrile/water) with increasing organic solvent concentration. Monoterpenes will typically elute at lower alcohol concentrations, while sesquiterpenes will elute at higher concentrations.[14] This allows for the separation of the sesquiterpene fraction, including this compound, from other compound classes.

For extremely complex samples where single-column GC is insufficient, GCxGC provides significantly enhanced resolving power.[15][16]

How GCxGC Works:

GCxGC uses two columns with different stationary phases. The effluent from the first column is modulated (focused into sharp pulses) and then passed onto a second, shorter column for a rapid, secondary separation.[16] This results in a two-dimensional chromatogram with much greater peak capacity, allowing for the separation of compounds that would co-elute in a one-dimensional system.[1][15][16][17]

Issue 3: Co-elution is unavoidable with the available instrumentation.

In some cases, complete chromatographic separation may not be achievable.

If you are using a GC-MS system, you can often resolve co-eluting compounds through spectral deconvolution, provided they have unique mass spectra.

Recommended Protocol:

  • Acquire High-Quality Mass Spectra: Ensure your MS is properly tuned and you are acquiring data at a sufficient scan speed to get several data points across each peak.

  • Identify Unique Fragment Ions: Examine the mass spectra of the co-eluting compounds. For this compound, characteristic ions can be used for identification and quantification.

  • Extracted Ion Chromatograms (EICs): Instead of using the Total Ion Chromatogram (TIC), create EICs for unique fragment ions of each co-eluting compound. This will allow you to visualize and quantify each compound individually, even if their peaks overlap in the TIC.

Mass Spectrum of this compound:

The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 204 and several key fragment ions.

This is a representative mass spectrum. Actual fragmentation patterns may vary slightly between instruments.[4][18][19]

Visual Workflows

GC_Troubleshooting_Workflow start Co-elution Suspected (Asymmetric or Broad Peak) check_ms Using GC-MS? Examine Mass Spectrum Across Peak start->check_ms ms_consistent Mass Spectrum Consistent? check_ms->ms_consistent optimize_temp Optimize Temperature Program (e.g., Slower Ramp Rate) ms_consistent->optimize_temp No deconvolution Use Spectral Deconvolution (Extracted Ion Chromatograms) ms_consistent->deconvolution Yes, but co-eluting resolution_check1 Resolution Sufficient? optimize_temp->resolution_check1 change_column Change Stationary Phase (e.g., Non-polar to Polar) resolution_check1->change_column No end Peak Resolved Quantify/Identify resolution_check1->end Yes resolution_check2 Resolution Sufficient? change_column->resolution_check2 advanced_tech Consider Advanced Techniques (e.g., GCxGC, Sample Fractionation) resolution_check2->advanced_tech No resolution_check2->end Yes advanced_tech->end deconvolution->end

Caption: Troubleshooting workflow for resolving co-elution in GC analysis.

Sample_Prep_Workflow start Complex Sample (e.g., Essential Oil) spe Solid Phase Extraction (SPE) with C18 Cartridge start->spe elute_mono Elute with Low % Organic Solvent (Monoterpene Fraction) spe->elute_mono elute_sesqui Elute with High % Organic Solvent (Sesquiterpene Fraction) spe->elute_sesqui analyze_sesqui Analyze Sesquiterpene Fraction by GC elute_sesqui->analyze_sesqui end Reduced Matrix Complexity, Improved Resolution analyze_sesqui->end

Caption: Sample preparation workflow for fractionation of essential oils.

References

Technical Support Center: Enhancing δ-Guaiene Production in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enhancement of δ-Guaiene production in cell cultures.

Troubleshooting Guide

This guide is designed to help you identify and solve specific issues that may arise during your experiments.

Problem 1: Low or No Detectable δ-Guaiene Production

Possible Causes and Solutions:

  • Insufficient Precursor Supply: The biosynthesis of δ-Guaiene, a sesquiterpene, depends on the availability of the precursor farnesyl diphosphate (FPP) from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway.[1][2]

    • Solution 1: Supplement with Precursors. Add mevalonolactone (MVL) or lithium acetoacetate (LAA) to the culture medium to boost the precursor pool for the MVA pathway.[3][4]

    • Solution 2: Metabolic Engineering of Precursor Pathways. Overexpress key enzymes in the MVA pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), to increase the flux towards FPP.[2][5] In E. coli, engineering the mevalonate pathway has been shown to be a powerful tool for δ-Guaiene production.[3]

  • Low Expression or Activity of δ-Guaiene Synthase (GS): The final step in δ-Guaiene biosynthesis is catalyzed by δ-Guaiene synthase.

    • Solution 1: Co-expression with Farnesyl Diphosphate Synthase (FPS). Co-expressing δ-Guaiene synthase (GS) with farnesyl diphosphate synthase (FPS) can significantly increase the production of δ-Guaiene.[6][7] In E. coli, co-expression of FPS and GS has been shown to be a requirement for efficient production.[7]

    • Solution 2: Codon Optimization. Optimize the codon usage of the GS gene for the expression host (e.g., E. coli or Saccharomyces cerevisiae) to improve translation efficiency.

  • Suboptimal Culture Conditions: The composition of the culture medium and physical parameters can significantly impact cell growth and product formation.

    • Solution: Optimize Culture Medium and Conditions. Using a nutrient-enriched medium, such as Terrific Broth, can markedly enhance δ-Guaiene production in E. coli.[7][8] Systematically optimize factors like temperature, pH, and aeration.[9][10]

Experimental Workflow for Troubleshooting Low Production

G cluster_0 Start: Low/No δ-Guaiene Production cluster_1 Step 1: Precursor Limitation Check cluster_2 Step 2: Enzyme Expression/Activity Check cluster_3 Step 3: Culture Condition Optimization cluster_4 Resolution start Low or No δ-Guaiene precursor_check Supplement Culture with MVL or LAA start->precursor_check production_increase_1 Production Increased? precursor_check->production_increase_1 enzyme_check Co-express GS with FPS production_increase_1->enzyme_check No success Problem Solved production_increase_1->success Yes production_increase_2 Production Increased? enzyme_check->production_increase_2 culture_check Switch to Enriched Medium (e.g., Terrific Broth) production_increase_2->culture_check No production_increase_2->success Yes production_increase_3 Production Increased? culture_check->production_increase_3 production_increase_3->success Yes further_investigation Further Investigation Needed (e.g., Enzyme Kinetics, Pathway Balancing) production_increase_3->further_investigation No

Caption: Troubleshooting workflow for low δ-Guaiene production.

Problem 2: Accumulation of Intermediate or Byproduct Compounds

Possible Causes and Solutions:

  • Metabolic Imbalance: Overexpression of upstream pathway enzymes without sufficient activity of downstream enzymes can lead to the accumulation of intermediates.

    • Solution: Pathway Balancing. Fine-tune the expression levels of pathway genes. This can be achieved by using promoters of different strengths or by adjusting gene copy numbers.

  • Competition from Other Pathways: The precursor FPP is also a substrate for other pathways, such as sterol biosynthesis.

    • Solution: Downregulate Competing Pathways. In yeast, down-regulating the expression of squalene synthase (ERG9), the first committed step in sterol biosynthesis, can redirect FPP towards sesquiterpene production.[2]

Problem 3: Cell Viability Issues After Genetic Modification

Possible Causes and Solutions:

  • Metabolic Burden: High-level expression of heterologous proteins can impose a significant metabolic burden on the host cells, leading to reduced growth and viability.

    • Solution 1: Use Inducible Promoters. Control the expression of recombinant proteins using inducible promoters to separate the cell growth phase from the production phase.

    • Solution 2: Optimize Protein Expression Levels. Titrate the inducer concentration or use promoters of varying strengths to find a balance between protein expression and cell health.

  • Toxicity of δ-Guaiene or Intermediates: High concentrations of the product or metabolic intermediates can be toxic to the host cells.

    • Solution: In Situ Product Removal. Implement a two-phase fermentation system with an organic solvent overlay to extract δ-Guaiene from the culture medium as it is produced, thereby reducing its concentration in the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: Which host organism is better for δ-Guaiene production, E. coli or S. cerevisiae?

Both E. coli and S. cerevisiae have been successfully engineered for sesquiterpene production.[1][11][12] E. coli offers rapid growth and well-established genetic tools.[11] S. cerevisiae is a robust industrial microorganism and has an endogenous MVA pathway that provides the necessary precursors.[12][13] The choice of host often depends on the specific experimental goals and the researcher's familiarity with the organism.

Q2: What is the typical yield of δ-Guaiene I can expect?

Yields can vary significantly depending on the host strain, genetic modifications, and culture conditions. In a study using mevalonate pathway-engineered E. coli, δ-Guaiene production was elevated to over 30 μg/ml of culture with the addition of mevalonolactone.[3][4] Further co-expression of isopentenyl diphosphate isomerase and acetoacetyl-CoA ligase genes increased the concentration to approximately 38-42 μg/ml.[3][4]

Data on δ-Guaiene Production in Engineered E. coli

Strain/ConditionPrecursor Addedδ-Guaiene Titer (μg/mL)Reference
E. coli expressing FPS and GSNone~0.6[7][8]
MVA pathway-engineered E. coliNone5.8[4]
MVA pathway-engineered E. coliMevalonolactone (MVL)37.9[4]
MVA pathway-engineered E. coliLithium Acetoacetate (LAA)42.3[4]
MVA pathway-engineered E. coli with idi and aacl co-expressionMevalonolactone (MVL)~38-42[3][4]

Q3: How can I enhance the supply of the precursor FPP?

Biosynthetic Pathway to δ-Guaiene

G cluster_0 Mevalonate (MVA) Pathway cluster_1 Sesquiterpene Synthesis cluster_2 Competing Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMGS mevalonate Mevalonate hmg_coa->mevalonate HMGR (Rate-limiting) ipp IPP mevalonate->ipp dmapp DMAPP ipp->dmapp IDI fpp Farnesyl Diphosphate (FPP) ipp->fpp FPS dmapp->fpp FPS delta_guaiene δ-Guaiene fpp->delta_guaiene δ-Guaiene Synthase (GS) sterols Sterols fpp->sterols Squalene Synthase

References

purification challenges of delta-Guaiene from complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of δ-Guaiene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the isolation of δ-Guaiene from complex mixtures such as essential oils.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of δ-Guaiene from complex mixtures challenging?

A1: The primary challenges in purifying δ-Guaiene, a sesquiterpene, stem from its structural similarity to other isomers and compounds within its class.[1] Sesquiterpenes often exist in complex isomeric mixtures with very close boiling points and similar polarities, making separation difficult.[1] Specifically, δ-Guaiene is often found alongside its isomers, α-Guaiene and β-Guaiene, which possess identical molecular formulas (C₁₅H₂₄) and similar physicochemical properties.[2] This leads to issues like co-elution during chromatographic separations and requires highly optimized distillation conditions to achieve high purity.[1]

Q2: What are the most common methods for purifying δ-Guaiene?

A2: The most prevalent methods for the purification of δ-Guaiene and other sesquiterpenes are vacuum fractional distillation and preparative high-performance liquid chromatography (HPLC).[3][4][5][6] Molecular distillation is also a viable technique that has been shown to enrich δ-Guaiene content.[3][7] For challenging separations of isomers, argentation chromatography (using silver nitrate-impregnated silica gel) can be employed to enhance selectivity based on the differential interaction of silver ions with the double bonds in the isomers.[8][9][10][11][12]

Q3: Can δ-Guaiene degrade during purification?

A3: Yes, like many terpenes, δ-Guaiene can be susceptible to degradation under certain conditions.[1] High temperatures used in distillation can potentially lead to thermal degradation.[1] Additionally, acidic conditions, which can sometimes be present in chromatography mobile phases or arise in yeast-based production systems, can cause acid-induced rearrangements of sesquiterpenes.[13] It is crucial to use optimized conditions, such as vacuum distillation to lower boiling points, and to carefully select solvents and pH in chromatographic methods.

Q4: How can I accurately identify and quantify δ-Guaiene in my fractions?

A4: Gas chromatography-mass spectrometry (GC-MS) is the most effective and widely used analytical technique for the identification and quantification of δ-Guaiene.[1][14] By comparing the mass spectrum and retention time of a peak in the sample chromatogram to that of a certified δ-Guaiene standard, its identity can be confirmed. For quantification, an internal standard method is often employed to ensure accuracy.[6]

Troubleshooting Guides

Vacuum Fractional Distillation
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of δ-Guaiene from its isomers (e.g., α-Guaiene). Insufficient column efficiency.- Increase the length or packing density of the fractional distillation column.[15]- Use a column with a more efficient packing material (e.g., structured packing).
Incorrect reflux ratio.- Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases distillation time.[3][7][16][17][18]
Vacuum level is not optimal.- Adjust the vacuum pressure. Lowering the pressure reduces the boiling points, which can sometimes improve the relative volatility differences between isomers.[16]
Low yield of δ-Guaiene. Thermal degradation.- Ensure the vacuum is stable and sufficiently low to keep the distillation temperature as low as possible.[1]- Minimize the residence time of the oil in the heated flask.
Inefficient condensation.- Check that the condenser is functioning correctly with adequate coolant flow to prevent loss of volatile components.[8]
Product discoloration. Oxidation of terpenes.- Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Contamination from the starting material.- Consider a pre-purification step, such as liquid-liquid extraction, to remove highly colored impurities.
Preparative High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause(s) Suggested Solution(s)
Co-elution of δ-Guaiene with other sesquiterpenes. Inadequate selectivity of the stationary phase.- Switch to a different stationary phase chemistry. For non-polar compounds like sesquiterpenes, a phenyl-hexyl or a polar-embedded phase column might offer different selectivity compared to a standard C18 column.[1][2]- Consider using a silver nitrate-impregnated silica gel column for enhanced separation of isomers.[8][9][10][11][12]
Mobile phase composition is not optimized.- Alter the organic modifier (e.g., switch between acetonitrile and methanol) as this can change the selectivity.[19][20]- Adjust the ratio of organic solvent to water to fine-tune retention and resolution.[19]
Peak tailing. Secondary interactions with the stationary phase.- For silica-based columns, residual silanol groups can cause tailing. Use an end-capped column or add a competing base to the mobile phase in small amounts.[21][22]- Ensure the sample is fully dissolved in the mobile phase or a weaker solvent.
Column overload.- Reduce the sample concentration or injection volume.[21][23]
Variable retention times. Inconsistent mobile phase composition.- Ensure the mobile phase is thoroughly mixed and degassed.[21]- If using a gradient, ensure the pump is delivering a consistent and accurate gradient.
Column degradation.- Use a guard column to protect the analytical column.[21]- If the column has been used extensively, it may need to be replaced.
Low recovery of δ-Guaiene. Sample precipitation in the system.- Ensure the sample is fully soluble in the mobile phase at the concentration being injected.[24]
Adsorption to system components.- Passivate the HPLC system, particularly if working with trace amounts of the compound.

Quantitative Data Summary

The following table summarizes the results from a study on the enrichment of guaiene isomers from patchouli oil using different distillation methods.

Distillation Methodα-Guaiene (%)δ-Guaiene (%)Reference
Steam Distillation21.534.6[7]
Steam Distillation15.616.7[7]
Hydrodistillation23.321.4[7]
Molecular Distillation18.67 to 23.5315.30 to 33.10[3][7]
Vacuum Fractional Distillation (2-stage)up to 31.05-[3][7]
Optimized Vacuum Fractional Distillationup to 44.70-[3][7]

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation for δ-Guaiene Enrichment

This protocol describes a general procedure for the enrichment of δ-Guaiene from a complex essential oil mixture.

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus equipped with a vacuum pump, a distillation flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a receiving flask manifold (cow-type adapter), and a thermometer.

  • Ensure all joints are properly sealed with vacuum grease.

2. Sample Preparation:

  • The starting material is a crude essential oil rich in sesquiterpenes.

3. Distillation Procedure:

  • Place the crude oil into the distillation flask along with boiling chips.

  • Begin to evacuate the system slowly to the desired pressure (e.g., 5-15 mmHg).

  • Once the vacuum is stable, gradually heat the distillation flask.

  • The lower boiling point components will begin to distill first. These are typically monoterpenes and other more volatile compounds.

  • Monitor the temperature at the head of the column. As the temperature stabilizes, collect the first fraction.

  • Gradually increase the heating mantle temperature to distill fractions with progressively higher boiling points. The fraction enriched in δ-Guaiene will distill after the lower boiling point isomers like α-guaiene, although the separation may not be complete.

  • Collect several small fractions as the temperature rises through the expected boiling range of guaiene isomers.

4. Analysis:

  • Analyze each collected fraction using GC-MS to determine the concentration of δ-Guaiene and its isomers.

5. Pooling of Fractions:

  • Combine the fractions with the highest purity of δ-Guaiene.

Protocol 2: Preparative HPLC for High-Purity δ-Guaiene Isolation

This protocol outlines the steps for purifying δ-Guaiene from an enriched fraction using preparative HPLC.

1. System and Sample Preparation:

  • Use a preparative HPLC system with a suitable detector (e.g., UV-Vis or refractive index).

  • A reversed-phase C18 or a phenyl-hexyl column is a good starting point. For enhanced isomer separation, a silver nitrate-impregnated silica gel column can be used in normal phase mode.

  • Prepare a mobile phase of high-purity solvents. For reversed-phase, this is typically a mixture of acetonitrile or methanol and water. For normal phase with a silver nitrate column, a non-polar solvent system like hexane with a small amount of a slightly more polar modifier would be used.

  • Dissolve the δ-Guaiene-enriched fraction (from distillation or crude extract) in the mobile phase or a compatible weaker solvent.

  • Filter the sample through a 0.45 µm filter before injection.

2. Method Development (Analytical Scale):

  • First, develop an analytical scale HPLC method to achieve baseline separation of δ-Guaiene from its impurities.

  • Optimize the mobile phase composition, flow rate, and column temperature to maximize resolution.

3. Scale-Up to Preparative Scale:

  • Based on the optimized analytical method, scale up to a preparative column with the same stationary phase.

  • Adjust the flow rate and injection volume according to the dimensions of the preparative column.

  • Perform a loading study to determine the maximum amount of sample that can be injected without significant loss of resolution.

4. Purification and Fraction Collection:

  • Inject the sample onto the preparative HPLC system.

  • Monitor the chromatogram and collect the fraction corresponding to the δ-Guaiene peak using a fraction collector.

5. Post-Purification Processing:

  • Evaporate the solvent from the collected fraction under reduced pressure.

  • Analyze the purity of the isolated δ-Guaiene using analytical HPLC or GC-MS.

Protocol 3: GC-MS Analysis for Identification and Quantification

This protocol provides a general method for the analysis of δ-Guaiene.

1. Instrument Setup:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms or equivalent) is typically used for terpene analysis.

2. Sample Preparation:

  • Dilute the sample (crude oil, distillation fraction, or HPLC fraction) in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 10 µg/mL.[25]

  • If quantification is required, add a known concentration of an internal standard (e.g., n-tetradecane).

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 5-10 °C/min) to separate the components.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: Scan from m/z 40 to 400.

4. Data Analysis:

  • Identification: Identify the δ-Guaiene peak by comparing its retention time and mass spectrum with a reference standard or a spectral library (e.g., NIST).

  • Quantification: Construct a calibration curve using standards of known concentrations. Calculate the concentration of δ-Guaiene in the sample based on the peak area ratio to the internal standard.

Visualizations

Experimental_Workflow_for_delta_Guaiene_Purification cluster_extraction Initial Extraction cluster_distillation Enrichment by Distillation cluster_hplc High-Purity Isolation cluster_analysis Quality Control start Complex Mixture (e.g., Essential Oil) extraction Steam/Hydro-distillation or Solvent Extraction start->extraction crude_extract Crude Extract Rich in Sesquiterpenes extraction->crude_extract distillation Vacuum Fractional Distillation crude_extract->distillation enriched_fraction δ-Guaiene Enriched Fraction distillation->enriched_fraction hplc Preparative HPLC enriched_fraction->hplc gcms GC-MS Analysis enriched_fraction->gcms Purity Check pure_delta_guaiene High-Purity δ-Guaiene hplc->pure_delta_guaiene pure_delta_guaiene->gcms Final Purity Confirmation

Caption: A general experimental workflow for the purification of δ-Guaiene.

Troubleshooting_Logic_Flow cluster_distillation_troubleshooting Fractional Distillation cluster_hplc_troubleshooting Preparative HPLC start Problem: Poor Separation of Isomers q1_dist Increase Column Efficiency? start->q1_dist q1_hplc Change Mobile Phase? start->q1_hplc a1_dist Increase Reflux Ratio q1_dist->a1_dist Yes q2_dist Optimize Vacuum? a1_dist->q2_dist a2_dist Adjust Pressure q2_dist->a2_dist Yes end_node Improved Separation a2_dist->end_node a1_hplc Switch Organic Modifier q1_hplc->a1_hplc Yes q2_hplc Change Stationary Phase? a1_hplc->q2_hplc a2_hplc Try Phenyl-Hexyl or AgNO3 Column q2_hplc->a2_hplc Yes a2_hplc->end_node

Caption: A logical flowchart for troubleshooting poor isomer separation.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of δ-Guaiene and α-Guaiene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of two closely related sesquiterpenes, δ-guaiene and α-guaiene. This document summarizes the available experimental data to highlight their therapeutic potential and outlines detailed methodologies for key experiments.

While both δ-guaiene and α-guaiene are bicyclic sesquiterpenes found in a variety of aromatic plants, the scientific literature reveals a significant disparity in the depth of research into their biological effects. α-Guaiene has been the subject of numerous studies, elucidating its antioxidant, anti-inflammatory, and antifungal properties with quantitative data. In contrast, the biological activities of δ-guaiene are less characterized, with current knowledge being largely qualitative.

Quantitative Comparison of Biological Activities

Due to a lack of available quantitative data for δ-guaiene, a direct comparative table is not feasible at this time. The following table summarizes the reported biological activities of α-guaiene.

Biological ActivityTest Organism/Cell LineAssayResult (α-Guaiene)Reference
Antifungal Candida albicansMinimum Inhibitory Concentration (MIC)45% (v/v)[1][2][3][4]
Candida albicansMinimum Fungicidal Concentration (MFC)50% (v/v)[1][2][3][4]
Aspergillus nigerMinimum Inhibitory Concentration (MIC)55% (v/v)[1][2][3][4]
Aspergillus nigerMinimum Fungicidal Concentration (MFC)60% (v/v)[1][2][3][4]
Microsporum gypseumMinimum Inhibitory Concentration (MIC)50% (v/v)[1][2][3][4]
Microsporum gypseumMinimum Fungicidal Concentration (MFC)60% (v/v)[1][2][3][4]
Trichophyton mentagrophytesMinimum Inhibitory Concentration (MIC)95% (v/v)[1][2][3][4]
Trichophyton mentagrophytesMinimum Fungicidal Concentration (MFC)100% (v/v)[1][2][3][4]
Anti-inflammatory Murine Macrophage (RAW 264.7)Nitric Oxide (NO) InhibitionSignificant inhibition (quantitative data not specified)

δ-Guaiene: Qualitative Biological Activities

  • Anti-inflammatory Properties : Like its isomer, δ-guaiene is suggested to have anti-inflammatory effects.

  • Antimicrobial Activity : There are indications that δ-guaiene may exhibit antimicrobial properties.

  • Platelet Aggregation Inhibitor : One source identifies δ-guaiene as a potential inhibitor of platelet aggregation.

Further research is required to quantify these activities and establish a clear comparative profile with α-guaiene.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Preparation of DPPH Solution : A stock solution of DPPH is prepared in methanol or ethanol (e.g., 0.1 mM) and stored in the dark.

  • Sample Preparation : The test compound (α-guaiene or δ-guaiene) is dissolved in a suitable solvent to prepare a series of dilutions. A positive control, such as ascorbic acid, is also prepared in the same manner.

  • Reaction : An equal volume of the DPPH working solution is added to each dilution of the sample and the positive control. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement : The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation : The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Minimum Inhibitory Concentration (MIC) Assay for Antifungal Activity

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation : A standardized suspension of the fungal strain is prepared in a suitable broth medium.

  • Drug Dilution : A series of twofold dilutions of the test compound (α-guaiene or δ-guaiene) is prepared in a 96-well microtiter plate containing the broth medium.

  • Inoculation : Each well is inoculated with the fungal suspension. A positive control (fungal suspension without the test compound) and a negative control (broth medium only) are included.

  • Incubation : The microtiter plate is incubated under appropriate conditions for the specific fungal strain (e.g., 24-48 hours at a specific temperature).

  • Determination of MIC : The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Culture : RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in a 96-well plate.

  • Cell Treatment : The cells are pre-treated with various concentrations of the test compound (α-guaiene or δ-guaiene) for a specific period.

  • Inflammation Induction : The cells are then stimulated with LPS to induce an inflammatory response and NO production. A control group without LPS stimulation is also maintained.

  • Incubation : The plate is incubated for a specified time (e.g., 24 hours).

  • Nitrite Measurement : The amount of NO produced is determined by measuring the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Calculation : The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated groups to the LPS-stimulated control group.

Signaling Pathway

Both α-guaiene and other sesquiterpenes have been reported to exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: Putative anti-inflammatory mechanism of guaiene isomers via inhibition of the NF-κB signaling pathway.

Conclusion

The available scientific evidence strongly supports the biological activities of α-guaiene, particularly its antifungal and anti-inflammatory properties. Quantitative data from various in vitro assays provide a solid foundation for further preclinical and clinical investigations. In contrast, δ-guaiene remains a relatively understudied isomer. While preliminary qualitative reports suggest it may share some of the therapeutic properties of α-guaiene, a significant research gap exists. Future studies should focus on obtaining quantitative data for the biological activities of δ-guaiene to enable a direct and comprehensive comparison with α-guaiene. Such research is crucial for unlocking the full therapeutic potential of this class of sesquiterpenes.

References

A Comparative Analysis of Sesquiterpenes in Agarwood for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical diversity and therapeutic potential of sesquiterpenes across different agarwood species, providing a foundation for future research and drug discovery.

Agarwood, the resinous heartwood of Aquilaria and Gyrinops species, is a rich source of a diverse array of sesquiterpenes, which are major contributors to its characteristic fragrance and medicinal properties.[1][2] This guide offers a comparative analysis of the sesquiterpene composition in different agarwood species, details the analytical methodologies for their study, and explores their pharmacological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Sesquiterpene Profiles: A Comparative Overview

The chemical composition of agarwood, particularly its sesquiterpene content, varies significantly depending on the plant species, geographical origin, and the method of agarwood induction.[3][4] The main classes of sesquiterpenes identified in agarwood include agarofurans, agarospiranes, guaianes, eudesmanes, and eremophilanes.[3]

While there are similarities in the chemical profiles of some species, such as Aquilaria agallocha from India and Vietnam and Aquilaria sinensis from Vietnam, notable differences exist.[4][5] For instance, one type of agarwood may be rich in oxygenated guaiane and eudesmane derivatives, while another might primarily contain oxo-agarospirol.[5] A comparative study of Aquilaria malaccensis and Gyrinops versteegii identified several shared and unique compounds, with a newly discovered chromone derivative found only in G. versteegii.[6]

The quality and type of sesquiterpenes are crucial for the grading of agarwood, which has traditionally been based on physical characteristics.[4] However, a more scientific approach based on the chemical profile is emerging.[4] For example, "Qi-Nan" agarwood, a high-quality variety, is characterized by a high content of certain 2-(2-phenylethyl)chromones and a rich diversity of sesquiterpenes, particularly guaiane and agarofuran types.[2]

Quantitative Analysis of Sesquiterpenes

The following table summarizes the quantitative data on the relative content of representative sesquiterpenes found in different agarwood samples, as determined by Gas Chromatography-Mass Spectrometry (GC-MS).

SesquiterpeneAquilaria malaccensis (Soaked 7 days)Aquilaria malaccensis (Soaked 14 days)Aquilaria malaccensis (Soaked 21 days)
α-Gurjunene2.95%-0.356%
γ-Himachalene-0.292%-
α-GuaienePresentPresentPresent
AristolenePresentPresentPresent
CaryophyllenePresentPresentPresent

Data extracted from a study on the hydrodistillation of A. malaccensis essential oil. The presence of a compound is noted as "Present" when its quantitative value was not specified in the source.[7]

Experimental Protocols

A standardized methodology is crucial for the reproducible and comparative analysis of sesquiterpenes in agarwood. The most common techniques involve extraction followed by chromatographic and spectrometric analysis.[4][5]

Extraction of Essential Oil by Hydrodistillation

Hydrodistillation is a widely used method for extracting essential oils from agarwood.[4]

  • Sample Preparation: Agarwood chips are soaked in water for a specified period (e.g., 7, 14, or 21 days) to enhance the extraction yield.[7]

  • Hydrodistillation: The soaked agarwood is placed in a distillation apparatus with water and heated. The steam carries the volatile essential oils, which are then condensed and collected. The process can take several days to ensure complete extraction.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the most common and powerful technique for identifying and quantifying the volatile components of agarwood essential oil.[4][5]

  • Injection: A small volume (e.g., 1 µL) of the essential oil is injected into the GC system in split mode (e.g., 50:1 split ratio).[7]

  • Separation: The separation of compounds is typically performed on a silica capillary column (e.g., DB-1, 30 m x 0.25 mm x 0.25 µm).[7]

  • Oven Temperature Program: The oven temperature is programmed to start at a certain temperature (e.g., 80°C for 2 minutes) and then ramped up (e.g., at 10°C/min) to a final temperature (e.g., 250°C) which is held for a specific duration.[7]

  • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 2 ml/min).[7]

  • Detection: The separated compounds are detected by a mass spectrometer, with electron impact ionization at 70 eV.[7]

  • Identification: Compounds are identified by comparing their mass spectra and retention times with those of reference compounds in a spectral library (e.g., NIST).

Visualizing the Workflow and Biological Pathways

To better illustrate the processes involved in agarwood sesquiterpene analysis and their biological effects, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_output Output Agarwood Agarwood Chips Soaking Soaking in Water (7, 14, 21 days) Agarwood->Soaking Hydrodistillation Hydrodistillation Soaking->Hydrodistillation Transfer GCMS GC-MS Analysis Hydrodistillation->GCMS Inject Essential Oil Data Data Acquisition & Analysis GCMS->Data Identification Sesquiterpene Identification Data->Identification Quantification Quantification Data->Quantification

Experimental workflow for agarwood sesquiterpene analysis.

Pharmacological Activities and Signaling Pathways

Sesquiterpenes from agarwood have demonstrated a range of pharmacological effects, including anti-inflammatory, antimicrobial, and antidepressant properties.[1][8] The anti-inflammatory and antimicrobial activities are often linked to the modulation of key cellular signaling pathways, such as the NF-κB and MAPK pathways.[1][8]

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response Stimulus Inflammatory Stimuli MAPK MAPK Pathway Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB Response Pro-inflammatory Cytokine Production MAPK->Response NFkB->Response Agarwood Agarwood Sesquiterpenes Agarwood->MAPK Inhibits Agarwood->NFkB Inhibits

Inhibition of inflammatory pathways by agarwood sesquiterpenes.

The information compiled in this guide underscores the significant chemical diversity of sesquiterpenes in agarwood and their potential for therapeutic applications. Further research focusing on the isolation and pharmacological evaluation of individual sesquiterpenes is warranted to unlock the full potential of this valuable natural resource.

References

Delta-Guaiene: A Comparative Guide to its Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of guaiene-type sesquiterpenes, with a focus on delta-guaiene and its close isomers. The information presented is based on available experimental data and aims to offer an objective evaluation of their potential as anti-inflammatory agents.

In Vitro Anti-Inflammatory Activity

The anti-inflammatory effects of guaiene sesquiterpenes have been evaluated using in vitro models, primarily focusing on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells). Overproduction of NO is a key feature of inflammation, and its inhibition is a common target for anti-inflammatory drugs.

Comparative Analysis of Inhibitory Concentration (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for two guaiene isomers, 5-guaien-11-ol and 4-guaien-11-ol, in comparison to the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin.[1] Lower IC50 values indicate greater potency.

CompoundIC50 (µM) for NO InhibitionCytotoxicity (IC50 in RAW 264.7 cells)
5-guaien-11-ol8.1≥ 198 µM
4-guaien-11-ol7.2≥ 198 µM
Indomethacin (Positive Control)18.2Not Reported in this study

The data indicates that both 5-guaien-11-ol and 4-guaien-11-ol are more potent inhibitors of nitric oxide production than indomethacin in this assay.[1] Importantly, these compounds exhibited no cytotoxic effects at concentrations significantly higher than their effective anti-inflammatory doses, suggesting a favorable safety profile at the cellular level.[1]

Experimental Protocols

In Vitro Nitric Oxide (NO) Production Inhibition Assay

This protocol outlines the methodology used to assess the anti-inflammatory activity of guaiene sesquiterpenes by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.[1]

1. Cell Culture and Treatment:

  • RAW 264.7 murine macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are seeded in 96-well plates and allowed to adhere.

  • The cells are then pre-treated with various concentrations of the test compounds (e.g., this compound isomers) or the positive control (indomethacin) for a specific period (e.g., 1 hour).

2. Induction of Inflammation:

  • Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli to the cell culture medium at a final concentration of 1 µg/mL.

  • The cells are then incubated for an additional 24 hours.

3. Measurement of Nitric Oxide Production:

  • Nitric oxide production is quantified by measuring the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

  • The Griess assay involves mixing the cell supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • The absorbance of the resulting azo dye is measured spectrophotometrically at approximately 540 nm.

  • The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.

4. Data Analysis:

  • The percentage of inhibition of NO production is calculated by comparing the nitrite concentrations in the treated wells to the untreated (LPS only) control wells.

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined from a dose-response curve.

5. Cytotoxicity Assay:

  • To ensure that the observed inhibition of NO production is not due to cell death, a cytotoxicity assay (e.g., MTT assay) is performed in parallel.

  • RAW 264.7 cells are treated with the same concentrations of the test compounds for the same duration.

  • The cell viability is then assessed, and the IC50 for cytotoxicity is calculated.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of many natural compounds, including sesquiterpenes, are often mediated through the modulation of key intracellular signaling pathways. While specific studies on this compound are limited, the broader literature on anti-inflammatory mechanisms of related compounds points towards the involvement of the NF-κB and MAPK signaling pathways.

Proposed Anti-Inflammatory Signaling Pathway of Guaiene Sesquiterpenes

G Proposed Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκBα IKK->NFkB_IkB Phosphorylation of IκBα NFkB NF-κB NFkB_IkB->NFkB NF-κB Release Nucleus Nucleus NFkB->Nucleus Translocation iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Inflammation Inflammation NO->Inflammation Delta_Guaiene δ-Guaiene Isomers Delta_Guaiene->IKK Inhibition Delta_Guaiene->NFkB Inhibition of Translocation

Caption: Proposed mechanism of action for guaiene sesquiterpenes.

Experimental Workflow for In Vitro Anti-Inflammatory Screening

G In Vitro Anti-Inflammatory Screening Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Start Start: RAW 264.7 Cells Seeding Seed cells in 96-well plates Start->Seeding Pretreatment Pre-treat with δ-Guaiene Isomers or Indomethacin Seeding->Pretreatment LPS_Stimulation Stimulate with LPS (1 µg/mL) Pretreatment->LPS_Stimulation Incubation Incubate for 24 hours LPS_Stimulation->Incubation Griess_Assay Griess Assay for Nitrite (NO Production) Incubation->Griess_Assay MTT_Assay MTT Assay (Cytotoxicity) Incubation->MTT_Assay Data_Collection Measure Absorbance Griess_Assay->Data_Collection MTT_Assay->Data_Collection Calculation Calculate % Inhibition and IC50 Data_Collection->Calculation

Caption: Workflow for in vitro anti-inflammatory screening.

Conclusion

The available data on guaiene isomers, specifically 5-guaien-11-ol and 4-guaien-11-ol, demonstrate promising anti-inflammatory activity in vitro, surpassing the potency of the commonly used NSAID, indomethacin, in inhibiting nitric oxide production. Their low cytotoxicity at effective concentrations further highlights their therapeutic potential. While direct experimental validation of this compound's anti-inflammatory properties is still needed, the activity of its close isomers provides a strong rationale for further investigation. Future research should focus on isolating pure this compound and evaluating its efficacy in a broader range of in vitro and in vivo models of inflammation to fully elucidate its mechanism of action and therapeutic potential.

References

Data Presentation: A Comparative Analysis of Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Delta-Guaiene Extraction Methodologies

For researchers, scientists, and drug development professionals, the efficient extraction of specific bioactive compounds is a critical first step in the journey of discovery and innovation. This compound, a sesquiterpene of interest for its aromatic and potential therapeutic properties, is found in various plant species, notably in the resinous heartwood of Aquilaria species (agarwood). The choice of extraction method significantly impacts the yield, purity, and overall profile of the extracted compounds. This guide provides an objective comparison of common extraction techniques for this compound, supported by available experimental data and detailed protocols.

The following table summarizes quantitative data from various studies on the extraction of essential oils containing this compound from Aquilaria species. It is important to note that direct comparisons can be challenging due to variations in the specific plant material, its condition (e.g., healthy vs. infected wood), and the precise experimental parameters used in each study.

Extraction MethodPlant MaterialTotal Oil Yield (%)This compound Content (% of Total Oil)Extraction TimeKey Observations
Hydrodistillation (HD) Aquilaria malaccensis0.18[1]Present, but not a major compound in this study[2]72 hours[1]A traditional and widely used method, but often requires long extraction times and high temperatures, which can lead to the degradation of thermolabile compounds.[1]
Solvent Extraction (Soxhlet) Aquilaria malaccensis1.67[1]Not specified16 hours[1]Higher yield than hydrodistillation in a shorter time, but the use of organic solvents necessitates a solvent removal step and may leave residual solvent in the extract.[1]
Supercritical CO2 Extraction (SFE) Aquilaria crassna (cultivated, non-inoculated)0.317[3]Present, but specific percentage not provided in this abstract[3]5.7 hours[3]Considered a "green" technique as it uses non-toxic, non-flammable CO2.[4] Allows for selective extraction by tuning temperature and pressure.[3] The initial equipment cost can be high.
Microwave-Assisted Hydrodistillation (MAHD) Aquilaria subintegra0.13[5]γ-Gurjunene (structurally related) was a common component[5]5 hours[5]Significantly reduces extraction time compared to conventional hydrodistillation.[5] Offers comparable yields and can be more energy-efficient.[5][6]
Subcritical Water Extraction (SCWE) Aquilaria malaccensisNot specified, but higher than HD[7]3.355[7]17 minutes (optimized)[7]A rapid extraction method using water at elevated temperature and pressure.[7] It is considered a green and efficient technique.[7]

Experimental Workflow

The general workflow for the extraction and analysis of this compound from a plant matrix involves several key stages, from sample preparation to final analysis.

ExtractionWorkflow General Experimental Workflow for this compound Extraction cluster_extraction Extraction Methods A Plant Material Collection (e.g., Aquilaria wood) B Sample Preparation (Drying, Grinding) A->B C Extraction (HD, SE, SFE, MAHD, SCWE) B->C D Separation (e.g., Decantation, Filtration) C->D HD Hydrodistillation SE Solvent Extraction SFE Supercritical CO2 Extraction MAHD Microwave-Assisted Hydrodistillation SCWE Subcritical Water Extraction E Solvent Removal (for Solvent Extraction) D->E F Crude Extract D->F E->F G Analysis (GC-MS) F->G H Identification & Quantification of this compound G->H

Caption: A generalized workflow for the extraction of this compound.

Experimental Protocols

Below are detailed methodologies for some of the key extraction techniques discussed. These protocols are based on literature and may require optimization depending on the specific plant material and desired outcomes.

Hydrodistillation (HD)

This is a conventional method for extracting essential oils from plant materials.

  • Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser.

  • Procedure:

    • Place the powdered plant material (e.g., 100 g of Aquilaria malaccensis wood) into a round-bottom flask.[1]

    • Add distilled water to the flask, typically in a 1:10 ratio of plant material to water (w/v).[8]

    • Connect the flask to the Clevenger apparatus and the condenser.

    • Heat the mixture to boiling using the heating mantle. The mixture should be continuously distilled at 100°C.[1]

    • Continue the distillation for an extended period, for example, 72 hours.[1]

    • The steam and volatile compounds will condense and collect in the Clevenger trap. The essential oil, being less dense than water, will form a layer on top.[2]

    • Collect the oil and dry it over anhydrous sodium sulfate to remove any residual water.[1]

Supercritical CO2 Extraction (SFE)

This method uses carbon dioxide in its supercritical state as the extraction solvent.

  • Apparatus: Supercritical fluid extractor system including a CO2 cylinder, pump, extraction vessel, and collection vessel.

  • Procedure:

    • Load the ground plant material (e.g., 100 g of Aquilaria crassna woodchips) into the extraction vessel.[3]

    • Pressurize the system with CO2 and bring it to the desired supercritical temperature and pressure. Optimal conditions can be determined through response surface methodology, with one study reporting optimal parameters as 37°C and 107 bar.[3]

    • Allow the supercritical CO2 to flow through the extraction vessel for a specified duration, for instance, 5.7 hours.[3]

    • The CO2 containing the dissolved compounds is then passed through a restrictor valve into a collection vessel at a lower pressure.

    • As the pressure drops, the CO2 returns to a gaseous state, leaving the extracted oil in the collection vessel.[3]

Microwave-Assisted Hydrodistillation (MAHD)

This technique utilizes microwave energy to accelerate the hydrodistillation process.

  • Apparatus: Modified microwave oven with a Clevenger-type apparatus, round-bottom flask, and condenser.

  • Procedure:

    • Place the plant material (e.g., Aquilaria subintegra) and water in a round-bottom flask inside the microwave cavity.[5]

    • Connect the flask to the Clevenger apparatus, which is located outside the microwave.

    • Apply microwave power at a set level (e.g., 600 W) for a specific duration (e.g., 5 hours).[5]

    • The microwave energy rapidly heats the water in the plant material, causing the cells to rupture and release the essential oil.

    • The vapor mixture of water and oil is condensed and collected in the Clevenger trap.[5]

Subcritical Water Extraction (SCWE)

This method employs water at temperatures between 100°C and 374°C under pressure to maintain its liquid state.

  • Apparatus: A high-pressure vessel, a high-pressure pump, a heating system, and a collection system.

  • Procedure:

    • Load the powdered plant material into the extraction vessel.[2]

    • Heat distilled water and pump it through the extraction vessel at a constant flow rate.

    • Maintain the temperature and pressure of the water in a subcritical state. For Aquilaria malaccensis, optimal conditions have been reported as 225°C with a sample-to-solvent ratio of 0.2 g/mL for 17 minutes.[7]

    • The subcritical water acts as a non-polar solvent, extracting the essential oils.

    • The extract is then passed through a cooling system before being collected.[2]

Conclusion

The selection of an appropriate extraction method for this compound is a critical decision that balances factors such as yield, purity, extraction time, cost, and environmental impact. While traditional methods like hydrodistillation are well-established, they are often time- and energy-intensive. Solvent extraction can offer higher yields in a shorter time but raises concerns about solvent residues.

Modern techniques present compelling alternatives. Supercritical CO2 extraction stands out as a green and highly tunable method, capable of producing high-quality extracts, though with a higher initial investment. Microwave-assisted hydrodistillation significantly accelerates the extraction process compared to its conventional counterpart, making it an attractive option for rapid screening and production. Subcritical water extraction is another promising green technique that offers very rapid extraction times.

For researchers and professionals in drug development, the choice will depend on the specific application. For initial screening and analytical purposes where speed is crucial, MAHD and SCWE are excellent choices. For producing high-purity extracts for sensitive applications, the selectivity of SFE is a major advantage. Ultimately, a thorough understanding of the principles, advantages, and limitations of each method is essential for the successful isolation of this compound and other valuable natural products.

References

Delta-Guaiene: A Potential Natural Antimicrobial Agent Compared to Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, natural compounds are a significant area of interest for researchers. One such compound, delta-guaiene, a sesquiterpene hydrocarbon found in the essential oils of various plants, has demonstrated potential antibacterial properties. This guide provides a comparative analysis of the antimicrobial activity of this compound against two common Gram-positive bacteria, Staphylococcus aureus and Staphylococcus epidermidis, in relation to standard antibiotics.

Executive Summary

Data Presentation: Antimicrobial Activity Comparison

A direct comparison of the Minimum Inhibitory Concentration (MIC) is the gold standard for evaluating the efficacy of antimicrobial agents. The table below presents available MIC data for an essential oil containing guaiene derivatives against Staphylococcus aureus and compares it with typical MIC ranges for the standard antibiotics amoxicillin and meropenem against reference strains of Staphylococcus aureus and Staphylococcus epidermidis. It is important to note that the essential oil was tested against an unspecified strain of S. aureus.

Antimicrobial AgentMicroorganismATCC StrainMinimum Inhibitory Concentration (MIC)
Vetiveria zizanoides Essential OilStaphylococcus aureusNot Specified78 µg/mL[1]
AmoxicillinStaphylococcus aureusATCC 259230.063 µg/mL
MeropenemStaphylococcus aureusATCC 259230.25 µg/mL[1]
AmoxicillinStaphylococcus epidermidisATCC 12228Data Not Available
MeropenemStaphylococcus epidermidisATCC 12228Data Not Available

Note: The MIC value for Vetiveria zizanoides essential oil is provided as a proxy for guaiene-rich natural extracts. The exact percentage of this compound in the tested oil was not specified. MIC values for antibiotics can vary between studies and testing conditions.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the potency of an antimicrobial agent. The most common method employed is the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method involves a series of steps to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Microorganism: A pure culture of the test bacterium (e.g., Staphylococcus aureus ATCC 25923 or Staphylococcus epidermidis ATCC 12228) is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
  • Antimicrobial Agent: A stock solution of the test compound (e.g., this compound or standard antibiotic) is prepared at a known concentration.
  • Microtiter Plate: A sterile 96-well microtiter plate is used to perform serial dilutions.
  • Growth Medium: Sterile Mueller-Hinton Broth (MHB) or another appropriate broth is used for dilution and bacterial growth.

2. Inoculum Preparation:

  • The overnight bacterial culture is diluted in sterile broth to achieve a standardized turbidity, typically corresponding to a 0.5 McFarland standard. This standard ensures a consistent starting concentration of bacteria (approximately 1.5 x 10^8 CFU/mL).
  • The standardized bacterial suspension is further diluted to achieve the final desired inoculum concentration in the microtiter plate wells (typically 5 x 10^5 CFU/mL).

3. Serial Dilution:

  • A two-fold serial dilution of the antimicrobial agent is performed in the wells of the microtiter plate using the growth medium. This creates a gradient of decreasing concentrations of the test compound.

4. Inoculation and Incubation:

  • Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.
  • Control wells are included: a positive control (broth with bacteria, no antimicrobial) and a negative control (broth only, no bacteria).
  • The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

5. Determination of MIC:

  • After incubation, the plate is visually inspected for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Mandatory Visualizations

To provide a clear understanding of the experimental process, the following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Culture Bacterial Culture (e.g., S. aureus) Inoculum Prepare Standardized Inoculum (0.5 McFarland) Culture->Inoculum Compound Antimicrobial Agent (this compound / Antibiotic) Dilution Serial Dilution of Antimicrobial Agent Compound->Dilution Plate Inoculate Microtiter Plate Inoculum->Plate Dilution->Plate Incubation Incubate Plate (37°C, 18-24h) Plate->Incubation Observation Visual Observation for Turbidity Incubation->Observation MIC Determine MIC Value Observation->MIC

Caption: Workflow for MIC determination using the broth microdilution method.

Signaling Pathways and Mechanisms of Action

The antibacterial activity of many natural compounds, including sesquiterpenes like this compound, is often attributed to their ability to disrupt the bacterial cell membrane. This disruption can lead to a cascade of events culminating in cell death. The following diagram illustrates a generalized pathway of bacterial cell membrane disruption.

Bacterial_Cell_Disruption Compound This compound Membrane Bacterial Cell Membrane Compound->Membrane Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Metabolism Disruption of Metabolic Processes Leakage->Metabolism Death Bacterial Cell Death Metabolism->Death

Caption: Generalized mechanism of bacterial cell membrane disruption by antimicrobial compounds.

Conclusion

The available data suggests that essential oils containing guaiene derivatives possess antibacterial activity against Staphylococcus aureus. However, a direct comparison with the potency of standard antibiotics like amoxicillin and meropenem is challenging without specific MIC values for purified this compound against standardized bacterial strains. Further research is warranted to isolate and evaluate the antimicrobial efficacy of this compound to fully understand its potential as a novel therapeutic agent. The standardized methodologies outlined in this guide provide a framework for such future investigations.

References

Delta-Guaiene Cytotoxicity: A Comparative Analysis with Related Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-Guaiene, a sesquiterpene found in various aromatic plants, has garnered interest for its potential biological activities. While direct comprehensive cytotoxic data on this compound remains limited in publicly accessible literature, this guide provides a comparative assessment of its potential cytotoxicity by examining structurally related guaiane sesquiterpenes and other relevant sesquiterpenes. This analysis is supported by experimental data from published studies and detailed protocols for key cytotoxicity assays, offering a valuable resource for researchers investigating the anticancer potential of this class of natural compounds.

Comparative Cytotoxicity Data

The following table summarizes the available cytotoxic activity of compounds structurally related to this compound. Due to the current lack of specific IC50 values for this compound, this comparison focuses on its close analogs to provide a predictive context for its potential efficacy.

Compound/ExtractCell LineAssayIC50 (µM)Reference
Chlorohyssopifolin A HL-60 (Leukemia)MTT< 10[1][2]
U-937 (Leukemia)MTT< 10[1][2]
SK-MEL-1 (Melanoma)MTT< 10[1][2]
Chlorohyssopifolin C HL-60 (Leukemia)MTT< 10[1][2]
U-937 (Leukemia)MTT< 10[1][2]
SK-MEL-1 (Melanoma)MTT< 10[1][2]
Chlorohyssopifolin D HL-60 (Leukemia)MTT< 10[1][2]
U-937 (Leukemia)MTT< 10[1][2]
SK-MEL-1 (Melanoma)MTT< 10[1][2]
Linichlorin A HL-60 (Leukemia)MTT< 10[1][2]
U-937 (Leukemia)MTT< 10[1][2]
SK-MEL-1 (Melanoma)MTT< 10[1][2]
Guai-2-en-10α-ol MDA-MB-231 (Breast Cancer)Not specifiedDose-dependent cytotoxicity observed[3]
Delta-Elemene HeLa (Cervical Cancer)MTTMarked antiproliferative effect[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the assessment of cytotoxicity are provided below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of metabolically active cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Assays for caspase activity are used to confirm the induction of apoptosis.[12][13]

Principle: These assays typically use a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3/7) conjugated to a colorimetric or fluorometric reporter molecule. When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.

Protocol (Fluorometric Caspase-3/7 Assay):

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided in a commercial kit.

  • Assay Reaction: Add the cell lysate to a reaction buffer containing the caspase-3/7 substrate (e.g., Ac-DEVD-AMC).

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis: The fluorescence intensity is proportional to the caspase-3/7 activity.

Signaling Pathways and Visualizations

The cytotoxic effects of guaiane sesquiterpenes and related compounds are often mediated through the modulation of key signaling pathways involved in cell survival and apoptosis.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxic potential of a natural compound like this compound.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_pathway Pathway Analysis Compound Test Compound (e.g., this compound) CellLines Cancer Cell Lines MTT MTT Assay CellLines->MTT ApoptosisAssay Annexin V/PI Assay MTT->ApoptosisAssay If cytotoxic CaspaseAssay Caspase Activity Assay ApoptosisAssay->CaspaseAssay WesternBlot Western Blot (e.g., for EGFR, Akt, Bcl-2) CaspaseAssay->WesternBlot Confirm apoptosis

Caption: A streamlined workflow for evaluating the cytotoxicity of a test compound.

EGFR/PI3K/Akt Signaling Pathway in Apoptosis

EGFR_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion EGFR EGFR PI3K PI3K EGFR->PI3K Activation Akt Akt PI3K->Akt Activation Bad Bad Akt->Bad Inhibition (Phosphorylation) Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Guaiene This compound Analog (e.g., guai-2-en-10α-ol) Guaiene->EGFR Inhibition

Caption: Inhibition of the EGFR/PI3K/Akt survival pathway can lead to apoptosis.

Role of Bcl-2 Family Proteins in Apoptosis

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[5][8] The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determines the cell's fate. Many cytotoxic compounds exert their effects by shifting this balance towards apoptosis.

Bcl2_Family_Pathway cluster_pro Pro-Apoptotic cluster_anti Anti-Apoptotic Cytotoxic_Stress Cytotoxic Stress (e.g., from Test Compound) Bax Bax Cytotoxic_Stress->Bax Bak Bak Cytotoxic_Stress->Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bak->MOMP Bcl2 Bcl-2 Bcl2->Bax BclxL Bcl-xL BclxL->Bak Caspase_Activation Caspase Activation MOMP->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: The balance between pro- and anti-apoptotic Bcl-2 family proteins regulates apoptosis.

Conclusion

While direct evidence for the cytotoxicity of this compound is still emerging, the data from structurally similar guaiane sesquiterpenes suggest that this class of compounds holds promise as a source for the development of novel anticancer agents. The potent cytotoxic effects of chlorinated guaianolides and the targeted activity of a this compound derivative on the EGFR/PI3K/Akt pathway highlight the potential mechanisms through which this compound and its analogs may exert their effects. Further research, employing the standardized experimental protocols outlined in this guide, is warranted to fully elucidate the cytotoxic profile and therapeutic potential of this compound.

References

Comparative Analysis of δ-Guaiene and Established Platelet Inhibitors: A Review of Preclinical and Clinical Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the antiplatelet properties of δ-Guaiene when compared to well-established platelet inhibitors such as aspirin and clopidogrel. While extensive research and clinical data are available for conventional antiplatelet agents, detailing their mechanisms of action, efficacy, and safety profiles, similar information for δ-Guaiene is currently not present in the public domain. This guide, therefore, serves to summarize the known properties of common platelet inhibitors and to highlight the absence of comparative experimental data for δ-Guaiene.

Introduction to Platelet Inhibition

Platelet activation and aggregation are critical physiological processes in hemostasis. However, their uncontrolled activation can lead to the formation of thrombi, which are central to the pathophysiology of major cardiovascular events such as myocardial infarction and stroke. Antiplatelet therapy is a cornerstone in the prevention and treatment of these conditions. These drugs interfere with various stages of platelet activation and aggregation.

Commonly used platelet inhibitors can be broadly categorized based on their mechanism of action:

  • Cyclooxygenase (COX) Inhibitors: Aspirin is the most prominent example, irreversibly inhibiting the COX-1 enzyme, thereby blocking the production of thromboxane A2 (TXA2), a potent platelet agonist.[1][2][3]

  • ADP (P2Y12) Receptor Antagonists: This class includes drugs like clopidogrel and ticagrelor, which block the P2Y12 receptor on the platelet surface, preventing ADP-mediated platelet activation.[1][3][4]

  • Glycoprotein (GP) IIb/IIIa Inhibitors: These agents, such as abciximab and eptifibatide, target the final common pathway of platelet aggregation by blocking the GP IIb/IIIa receptor, which is essential for fibrinogen binding and platelet cross-linking.[1][4]

Established Platelet Inhibitors: A Data-Driven Comparison

The efficacy of established platelet inhibitors is well-documented through extensive preclinical and clinical research. The following table summarizes key quantitative data for aspirin and clopidogrel, two of the most widely prescribed antiplatelet medications.

InhibitorTargetTypical Agonist for TestingIC50 / Effective ConcentrationMethod of Evaluation
Aspirin COX-1 EnzymeArachidonic Acid, CollagenVaries by assay; low doses (75-150 mg/day) achieve near-complete COX-1 inhibition.[1]Light Transmission Aggregometry (LTA), Whole Blood Aggregometry
Clopidogrel P2Y12 ReceptorAdenosine Diphosphate (ADP)Varies; standard dose is a 300-600 mg loading dose followed by 75 mg daily.[5]LTA, VerifyNow P2Y12 Assay, VASP Phosphorylation Assay

Experimental Protocols for Platelet Function Testing

The evaluation of platelet inhibitors relies on a variety of standardized in vitro and ex vivo assays.

Light Transmission Aggregometry (LTA)

LTA is considered the gold standard for assessing platelet aggregation.[6]

Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. Increased aggregation leads to a clearing of the plasma and thus, an increase in light transmission.

Brief Protocol:

  • Sample Preparation: Whole blood is centrifuged to obtain platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Baseline Calibration: The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

  • Incubation: PRP is incubated with the test inhibitor (e.g., δ-Guaiene) or a vehicle control at 37°C.

  • Agonist Addition: A platelet agonist (e.g., ADP, collagen, arachidonic acid) is added to induce aggregation.

  • Data Acquisition: The change in light transmission is recorded over time to determine the extent of platelet aggregation.

Experimental Workflow for Platelet Aggregation Studies

experimental_workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood Whole Blood Collection prp Platelet-Rich Plasma (PRP) Preparation blood->prp incubation Incubation with Inhibitor/Vehicle prp->incubation agonist Addition of Platelet Agonist incubation->agonist measurement Light Transmission Measurement agonist->measurement aggregation_curve Aggregation Curve Generation measurement->aggregation_curve inhibition_calc Calculation of % Inhibition & IC50 aggregation_curve->inhibition_calc

Caption: A simplified workflow for in vitro platelet aggregation assays.

Platelet Activation Signaling Pathways

The process of platelet activation is a complex cascade of signaling events. Different inhibitors target specific points in these pathways.

Simplified Platelet Activation Pathway

platelet_activation cluster_signaling Intracellular Signaling Collagen Collagen GPVI GPVI Collagen->GPVI Thrombin Thrombin PAR1 PAR1/4 Thrombin->PAR1 ADP ADP P2Y12 P2Y12 ADP->P2Y12 TXA2 Thromboxane A2 TP TP Receptor TXA2->TP PLC Phospholipase C GPVI->PLC PAR1->PLC P2Y12->PLC Inhibits AC TP->PLC Ca2 ↑ [Ca2+]i PLC->Ca2 PKC Protein Kinase C PLC->PKC AA Arachidonic Acid PLC->AA Granule_Secretion Granule Secretion Ca2->Granule_Secretion Shape_Change Shape Change Ca2->Shape_Change Aggregation Aggregation (GPIIb/IIIa activation) Ca2->Aggregation PKC->Granule_Secretion PKC->Shape_Change PKC->Aggregation COX1 COX-1 TXA2_Synthase TXA2 Synthase COX1->TXA2_Synthase TXA2_Synthase->TXA2 AA->COX1

Caption: Key signaling pathways in platelet activation.

δ-Guaiene: The Unexplored Potential

Despite a thorough search of scientific databases and literature, no studies were identified that specifically investigate the antiplatelet activity of δ-Guaiene. Consequently, there is no available data on its mechanism of action, IC50 values, or its effects on platelet aggregation in response to common agonists. The absence of such fundamental research precludes a direct comparison of δ-Guaiene with established platelet inhibitors.

Future Directions

To ascertain the potential of δ-Guaiene as a novel antiplatelet agent, rigorous scientific investigation is required. Future studies should aim to:

  • Determine the in vitro antiplatelet activity of δ-Guaiene using standard assays such as LTA and whole blood aggregometry with a panel of platelet agonists.

  • Elucidate the mechanism of action by investigating its effects on key signaling molecules and pathways involved in platelet activation.

  • Establish a dose-response relationship and determine the IC50 value for its inhibitory effects.

  • Conduct in vivo studies in animal models of thrombosis to evaluate its antithrombotic efficacy and potential bleeding risks.

Until such data becomes available, any claims regarding the antiplatelet effects of δ-Guaiene remain unsubstantiated within the scientific community. Researchers and drug development professionals are encouraged to address this knowledge gap to explore the potential therapeutic value of this natural compound.

References

A Comparative Analysis of δ-Guaiene from Various Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of δ-guaiene, a naturally occurring sesquiterpene, isolated from various plant sources. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development by offering a side-by-side comparison of its abundance, alongside detailed experimental protocols for its extraction, quantification, and characterization.

Quantitative Analysis of δ-Guaiene Content

The concentration of δ-guaiene varies significantly among different plant species and even within the same species depending on factors such as geographical location, cultivation practices, and the specific part of the plant used for extraction. The following table summarizes the quantitative data for δ-guaiene content in the essential oils of several key plant sources.

Plant SourcePlant Partδ-Guaiene Content (% of Essential Oil)Reference(s)
Aquilaria species (Agarwood)Cultured Cells (induced)26% (in headspace)[1]
Aquilaria malaccensis (Agarwood)Wood10.41% (in SPME extract)
Pogostemon cablin (Patchouli)Leaves13-21%[2]
Valeriana jatamansi (Indian Valerian)Roots/Rhizomes0.7-7.3%[3]

Experimental Protocols

This section outlines the detailed methodologies for the extraction, quantification, and structural elucidation of δ-guaiene from plant materials.

Extraction of Essential Oil by Hydrodistillation

This method is widely used for extracting essential oils from aromatic plants.

Materials and Apparatus:

  • Dried and powdered plant material (e.g., Pogostemon cablin leaves)

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Condenser

  • Collecting flask

  • Anhydrous sodium sulfate

  • Distilled water

Procedure:

  • Place 100 g of the dried and powdered plant material into the 2 L round-bottom flask.

  • Add 1 L of distilled water to the flask, ensuring the plant material is fully submerged.

  • Set up the Clevenger-type apparatus with the flask, condenser, and collecting flask.

  • Heat the flask using the heating mantle to initiate boiling.

  • Continue the distillation for 3-4 hours, collecting the condensed essential oil and water.

  • Separate the essential oil from the aqueous layer using a separatory funnel.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for identifying and quantifying the volatile components of essential oils.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 3°C/min to 240°C

    • Hold at 240°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: m/z 40-550

Procedure:

  • Prepare a 1% (v/v) solution of the essential oil in a suitable solvent (e.g., n-hexane).

  • Inject 1 µL of the solution into the GC-MS system.

  • Acquire the data according to the specified conditions.

  • Identify δ-guaiene by comparing its mass spectrum and retention index with those of a reference standard and/or a spectral library (e.g., NIST, Wiley).

  • Quantify the relative percentage of δ-guaiene using the peak area normalization method.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of isolated compounds.

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance 500 MHz or equivalent

  • Solvent: Deuterated chloroform (CDCl₃)

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC

Procedure:

  • Isolate δ-guaiene from the essential oil using preparative gas chromatography or column chromatography.

  • Dissolve a few milligrams of the purified compound in approximately 0.5 mL of CDCl₃.

  • Acquire the ¹H and ¹³C NMR spectra.

  • Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish the connectivity of protons and carbons.

  • Compare the obtained spectral data with published data for δ-guaiene to confirm its structure.

Visualizing the Processes

To further clarify the experimental and biological pathways, the following diagrams have been generated using Graphviz.

Experimental_Workflow plant_material Plant Material (e.g., Pogostemon cablin leaves) extraction Hydrodistillation plant_material->extraction essential_oil Essential Oil extraction->essential_oil gcms_analysis GC-MS Analysis essential_oil->gcms_analysis isolation Isolation of δ-Guaiene (Preparative GC/Column Chromatography) essential_oil->isolation quantification Quantification of δ-Guaiene gcms_analysis->quantification nmr_analysis NMR Spectroscopy (1H, 13C, 2D NMR) isolation->nmr_analysis structure_elucidation Structural Elucidation nmr_analysis->structure_elucidation

Experimental workflow for δ-guaiene analysis.

Biosynthetic_Pathway cluster_cyclization Cyclization Reactions fpp Farnesyl Pyrophosphate (FPP) germacrene_a Germacrene A fpp->germacrene_a Germacrene A synthase guaiane_cation Guaiane Cation germacrene_a->guaiane_cation Protonation and C2-C6 cyclization delta_guaiene δ-Guaiene guaiane_cation->delta_guaiene Deprotonation alpha_guaiene α-Guaiene guaiane_cation->alpha_guaiene Deprotonation

Simplified biosynthetic pathway of guaiene sesquiterpenes.

References

Safety Operating Guide

Proper Disposal Procedures for delta-Guaiene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of delta-Guaiene is a critical component of laboratory safety and regulatory compliance. As a sesquiterpene, this compound requires specific handling and disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the operational management and disposal of this compound waste, ensuring alignment with standard safety practices.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to understand the hazards associated with this compound. According to safety data, it is classified as a skin and eye irritant and may be fatal if swallowed and enters the airways.[1] Therefore, appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All handling and disposal preparation should be conducted in a well-ventilated area or under a chemical fume hood.

Quantitative Data and Hazard Profile

This table summarizes key hazard classifications and physical properties to inform safe handling and storage.

ParameterValueSource
GHS Hazard Class Skin Corrosion/Irritation (Category 2)[1]
Eye Damage/Irritation (Category 2A)[1]
Aspiration Hazard (Category 1)[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory system
Signal Word Danger[1]
Hazard Statements H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
H304: May be fatal if swallowed and enters airways[1]
H335: May cause respiratory irritation
Molecular Formula C₁₅H₂₄[2]
Molecular Weight 204.35 g/mol [2]
Boiling Point (est.) 279 °C[2]
Incompatibilities Strong acids, alkalis, or oxidizing agents[1]
SAA Storage Limit 55 gallons (for general hazardous waste)[3][4]
1 quart (for acutely toxic "P-list" waste)[3][4]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service, which typically involves incineration.[5] Under no circumstances should this compound be discharged into the sewer system or disposed of in regular trash.[4][5][6]

Step 1: Waste Segregation and Collection
  • Designate a Specific Waste Stream: Collect waste this compound and any solutions containing it in a dedicated waste container.[4][5]

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially incompatible materials like strong acids, alkalis, or oxidizers.[1][4][7] Chemical wastes should be segregated by their general type, such as flammables, poisons, and corrosives.[7]

Step 2: Containerization and Labeling
  • Select a Compatible Container: Use a container that is chemically compatible with terpenes and is free from damage or deterioration.[5][6] The container must have a secure, leak-proof closure.[6]

  • Proper Labeling: Clearly label the container with the words "Hazardous Waste."[4] The label must also include the full chemical name ("this compound"), its concentration, and the date when waste was first added to the container.[4] If reusing a bottle, ensure the original label is completely defaced.[8]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[3][4][7]

  • Location: The SAA must be located at or near the point of generation and be under the control of laboratory personnel.[3][4]

  • Secondary Containment: The SAA should incorporate a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks.[4][6]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[3] Once a container is full, it must be removed from the SAA within three days.[7] Partially filled containers can remain in the SAA for up to one year.[7]

Step 4: Arranging Final Disposal
  • Schedule Pickup: Once the waste container is full or the associated experiments are complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][5][9]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a waste pickup, which may involve submitting an online form or making a phone call.[4]

Emergency and Supplementary Protocols

Spill Management Protocol
  • Remove Ignition Sources: In the event of a spill, immediately remove all sources of ignition from the area.[1][5]

  • Ensure Ventilation: Provide adequate ventilation to the spill area.[1]

  • Contain the Spill: Absorb the spill using an inert, non-combustible material such as sand, vermiculite, or a commercial sorbent.[1][4][5]

  • Collect Waste: Carefully collect the absorbed material and place it into a dedicated, sealed container for disposal as hazardous waste.[5]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[5]

Empty Container Disposal Protocol

Empty containers that previously held this compound must also be treated as hazardous waste.[1][5]

  • Triple Rinse: The container should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[5]

  • Collect Rinsate: The rinsate from the cleaning process is also considered hazardous waste and must be collected in a properly labeled container for disposal.[5]

  • Final Disposal: The rinsed container can then be disposed of according to your institution's guidelines, which may involve puncturing it to render it unusable before disposal.[5]

Disposal Process Visualization

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow cluster_generation Waste Generation & Handling cluster_accumulation Waste Accumulation cluster_disposal Final Disposal cluster_spill Spill Response start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate from Incompatible Chemicals ppe->segregate container Collect in Labeled, Compatible Container segregate->container store Store in Secondary Containment within a Designated SAA container->store check_full Is Container Full or Experiment Complete? store->check_full check_full->store No request_pickup Arrange Pickup via EHS/Licensed Contractor check_full->request_pickup Yes end Incineration at Permitted Facility request_pickup->end contain_spill Contain with Inert Absorbent spill->contain_spill collect_spill Collect as Hazardous Waste contain_spill->collect_spill collect_spill->container

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling delta-Guaiene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of delta-Guaiene, a volatile sesquiterpene. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several health hazards that necessitate the use of appropriate personal protective equipment. It is classified as a skin and eye irritant and may cause an allergic skin reaction. A significant risk is its potential to be fatal if swallowed and it enters the airways, posing an aspiration hazard. Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects.

Due to its volatile nature, inhalation is a primary route of exposure. While specific occupational exposure limits (OELs) for this compound have not been established, it is crucial to handle it in a well-ventilated area, preferably within a chemical fume hood.

Table 1: Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Viton). It is recommended to double-glove.Prevents skin contact, irritation, and potential allergic reactions. Given the lack of specific breakthrough data for this compound, glove integrity should be regularly checked and gloves replaced immediately upon any sign of degradation or contamination.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk.Protects against splashes that can cause serious eye irritation.
Respiratory Protection A half or full-facepiece air-purifying respirator equipped with organic vapor (OV) cartridges.Protects against the inhalation of volatile organic compounds. A respirator is particularly important when working outside of a fume hood or in areas with inadequate ventilation.
Protective Clothing A flame-resistant lab coat, long pants, and closed-toe shoes.Provides a barrier against accidental spills and splashes.

Operational Plan for Safe Handling

A systematic approach is critical to minimize exposure and prevent accidents when working with this compound.

Pre-Handling Procedures
  • Information Review: Before commencing any work, all personnel must review the Safety Data Sheet (SDS) for this compound.

  • Area Preparation: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.

  • PPE Donning: Put on all required PPE as specified in Table 1 before handling the chemical.

  • Spill Kit Accessibility: Confirm that a spill kit containing appropriate absorbent materials is readily accessible.

Handling Procedures
  • Containment: All handling of this compound should be conducted within a chemical fume hood to minimize inhalation exposure.

  • Dispensing: Use appropriate tools (e.g., pipettes, spatulas) to handle and dispense the chemical. Avoid direct contact.

  • Container Management: Keep containers of this compound tightly sealed when not in use to prevent the release of vapors.

  • Quantity Minimization: Only work with the minimum quantity of this compound required for the experiment.

Post-Handling Procedures
  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.

  • PPE Doffing: Remove PPE in a manner that avoids self-contamination. Dispose of single-use PPE as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Spill Response Plan

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Increase ventilation to the area, if it is safe to do so.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any potential sources of ignition.

  • Assess the Spill: From a safe distance, determine the extent of the spill. For large or unmanageable spills, evacuate the laboratory and contact the institution's emergency response team.

  • Containment (for small, manageable spills):

    • Don the appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.

    • Work from the outside of the spill inwards to prevent spreading.

  • Cleanup:

    • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.

    • Clean the spill area with soap and water.

  • Decontamination: Decontaminate all equipment used for the cleanup.

  • Reporting: Report the spill to the laboratory supervisor and the institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated absorbent materials, and disposable PPE, must be collected in a dedicated and clearly labeled hazardous waste container.

  • Container Selection: Use a chemically compatible and sealable container for waste collection.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified chemical waste disposal service. Do not dispose of this compound down the drain.

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling this compound safely.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Prepare Work Area prep1->prep2 prep3 Don PPE prep2->prep3 prep4 Check Spill Kit prep3->prep4 handle1 Work in Fume Hood prep4->handle1 handle2 Use Proper Tools handle1->handle2 handle3 Keep Containers Sealed handle2->handle3 handle4 Minimize Quantities handle3->handle4 post1 Decontaminate Area handle4->post1 post2 Doff & Dispose of PPE post1->post2 post3 Wash Hands post2->post3 SpillResponseWorkflow cluster_small_spill Small, Manageable Spill spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ventilate (If Safe) evacuate->ventilate control_ignition Control Ignition Sources ventilate->control_ignition assess Assess Spill control_ignition->assess contain Contain with Absorbent assess->contain Small Spill large_spill Large/Unmanageable Spill Contact Emergency Response assess->large_spill Large Spill cleanup Collect Waste contain->cleanup decontaminate_area Decontaminate Area cleanup->decontaminate_area report Report Spill decontaminate_area->report large_spill->report

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.